3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O/c6-3(7,1-2-13)4(8,9)5(10,11)12/h13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTSWXZIBBJEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CH2CH2OH, C5H5F7O | |
| Record name | 1-Pentanol, 3,3,4,4,5,5,5-heptafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382141 | |
| Record name | 3:2 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755-40-8 | |
| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3:2 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,5-Heptafluoropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a thorough examination of the core physical properties of 3,3,4,4,5,5,5-heptafluoropentan-1-ol (CAS No. 755-40-8). This fluorinated alcohol is a compound of increasing interest in various scientific fields, including materials science and as a solvent in drug development, owing to its unique combination of hydrophobic and hydrophilic characteristics. Understanding its physical properties is paramount for its effective application and for the design of novel experimental systems.
This guide is structured to provide not just a list of properties, but also the scientific context and experimental considerations for their determination, reflecting a commitment to scientific integrity and practical utility.
Molecular and Core Physical Characteristics
This compound, with the molecular formula C₅H₅F₇O, possesses a unique structure that dictates its physical behavior.[1][2][3][4] The presence of a significant fluorinated alkyl chain imparts properties distinct from its non-fluorinated analog, pentan-1-ol.
A summary of its fundamental physical properties is presented in Table 1. The causality behind these values lies in the strong electronegativity of the fluorine atoms, which significantly influences intermolecular forces.
| Property | Value | Source(s) |
| Molecular Weight | 214.08 g/mol | [1][2][3][4] |
| Density | Approximately 1.5 g/cm³ | [1] |
| Boiling Point | 84.1 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 4.7 ± 25.9 °C | [1] |
| Refractive Index | Approximately 1.304 - 1.3151 | [5] |
| Physical Form | Liquid at standard temperature and pressure |
Expert Insight: The high density compared to non-fluorinated alcohols is a direct consequence of the greater mass of fluorine atoms relative to hydrogen atoms. The boiling point is a balance between the increased molecular weight and the reduced van der Waals interactions characteristic of fluorinated compounds.
Thermodynamic Properties
Melting Point
The melting point for this compound is not typically reported in standard chemical databases, with many sources listing it as "N/A".[1] This indicates that the compound is a liquid at and below standard room temperature, and its freezing point has not been experimentally determined or is not a commonly measured specification.
Vapor Pressure
Experimental Protocol: Determination of Vapor Pressure
The following is a generalized, self-validating protocol for determining the vapor pressure of a volatile liquid like this compound, based on established methods.[6][7][8][9]
Objective: To measure the vapor pressure of this compound at various temperatures.
Materials:
-
This compound, high purity
-
Gas-tight syringe
-
Sealed Erlenmeyer flask with a pressure sensor and temperature probe inlet
-
Pressure sensor and temperature probe
-
Data acquisition interface and software
-
Water baths at controlled temperatures
-
Magnetic stirrer and stir bar
Methodology:
-
System Setup:
-
Place a known volume of air in the sealed Erlenmeyer flask.
-
Insert the pressure sensor and temperature probe, ensuring a gas-tight seal.
-
Place the flask in a water bath set to the initial desired temperature and allow the system to equilibrate.
-
-
Data Collection (Air Pressure):
-
Record the initial pressure (P_air) and temperature (T_initial) of the air in the flask.
-
-
Introduction of the Analyte:
-
Inject a small, known volume of this compound into the sealed flask using the gas-tight syringe.
-
Ensure the liquid does not come into direct contact with the sensors.
-
-
Equilibration and Measurement:
-
Allow the system to reach equilibrium, where the rate of evaporation equals the rate of condensation. This is indicated by a stable pressure reading.
-
Record the total pressure (P_total) and the temperature (T_final).
-
-
Vapor Pressure Calculation:
-
The vapor pressure of the alcohol (P_vapor) is calculated by subtracting the partial pressure of the air at the final temperature from the total pressure.
-
P_vapor = P_total - P_air_final
-
The final air pressure (P_air_final) can be calculated using the ideal gas law, correcting for the change in temperature from T_initial to T_final.
-
-
Temperature Variation:
-
Repeat steps 4 and 5 at different water bath temperatures to obtain a vapor pressure curve.
-
Trustworthiness: This protocol is self-validating as the relationship between the natural logarithm of the vapor pressure and the inverse of the absolute temperature should yield a linear plot (the Clausius-Clapeyron equation), confirming the quality of the measurements.
Solubility Characteristics
The solubility of this compound is governed by the "like dissolves like" principle, but with the added complexity of its fluorinated segment.[10]
-
In Water: The presence of the hydroxyl (-OH) group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the large, hydrophobic heptafluoropentyl group is expected to significantly limit this solubility.
-
In Organic Solvents: It is anticipated to be miscible with a range of common organic solvents, particularly polar aprotic solvents and other alcohols.[11] Its miscibility with nonpolar solvents may be more limited due to the polarity of the hydroxyl group.
A logical workflow for assessing solubility is presented below.
Caption: A workflow for determining the solubility of this compound.
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the carbon atoms of the pentanol backbone. The chemical shifts and splitting patterns will be influenced by the adjacent fluorine atoms and the hydroxyl group. Protons closer to the highly electronegative fluorine atoms will be shifted downfield.
-
¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbons bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will show signals for the different fluorine environments within the heptafluoropentyl group, with chemical shifts and coupling constants providing detailed structural information.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-H stretching bands around 2850-3000 cm⁻¹.
-
Strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Safety and Handling
This compound is a chemical that requires careful handling. Based on available safety data, it is classified as a flammable liquid and may cause skin and respiratory irritation.[12]
Hazard Statements:
-
H315: Causes skin irritation.[12]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Conclusion
This technical guide has provided a detailed overview of the known physical properties of this compound. The interplay of its fluorinated alkyl chain and terminal hydroxyl group results in a unique set of characteristics that are of significant interest to the scientific community. While key data points have been summarized, this guide also highlights areas where further experimental investigation, particularly concerning its melting point, vapor pressure, and comprehensive solubility profile, would be beneficial for its broader application. The provided experimental frameworks offer a starting point for researchers to further elucidate the physical nature of this intriguing molecule.
References
- 1. 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | CAS#:755-40-8 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 755-40-8 [amp.chemicalbook.com]
- 6. education.ti.com [education.ti.com]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. studylib.net [studylib.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. echemi.com [echemi.com]
Introduction: Unveiling a Unique Fluorinated Building Block
An In-Depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (CAS: 755-40-8)
This compound, identified by CAS number 755-40-8, is a partially fluorinated alcohol that is garnering significant interest within the scientific community.[1][2] As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), its structure, C₅H₅F₇O, features a robust C₃F₇ perfluoroalkyl moiety connected to a non-fluorinated ethyl alcohol segment.[3] This unique molecular architecture bestows a combination of properties—high polarity, potent hydrogen-bonding capabilities, and low nucleophilicity—making it a valuable tool in modern organic synthesis and a compelling building block in medicinal chemistry.[4][5]
The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug development, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity of therapeutic agents.[6] Fluorinated alcohols, such as this compound, serve as critical intermediates and specialized solvents in this pursuit.[4][6] This guide provides an in-depth examination of its physicochemical properties, spectroscopic signature, synthesis, applications, and handling protocols, designed for researchers, scientists, and drug development professionals seeking to leverage its unique characteristics.
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is the first step toward its effective application. The defining feature of this compound is the juxtaposition of a hydrophilic alcohol head and a highly fluorinated, lipophilic tail.
Chemical Structure
The structure consists of a five-carbon chain where the terminal carbon is part of a primary alcohol, and the seven hydrogens on carbons 3, 4, and 5 are substituted with fluorine atoms.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table consolidates the key physicochemical properties of this compound, essential for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 755-40-8 | [1][2] |
| Molecular Formula | C₅H₅F₇O | [1][2] |
| Molecular Weight | 214.08 g/mol | [1][2] |
| IUPAC Name | This compound | [7] |
| Synonym | 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane | [1][7] |
| Physical Form | Liquid | [7] |
| Flash Point | 116-117°C at 630 mmHg | [7] |
| Vapor Pressure | 47.1 mmHg at 25°C | [8] |
| Storage Temperature | Ambient Temperature | [7] |
Part 2: Analytical Characterization & Spectroscopic Profile
Accurate structural confirmation is paramount in research. The following section details the expected spectroscopic data for this compound, providing a framework for its identification and quality control. The causality behind spectral features lies in how the molecule's distinct electronic environments interact with electromagnetic radiation.
Workflow for Spectroscopic Elucidation
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation.
Caption: Logical workflow for structural confirmation.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear furthest downfield (approx. 3.7-3.9 ppm) as a triplet, due to deshielding by the electronegative oxygen. The second methylene group (-CH₂CF₂-) would appear further upfield (approx. 2.1-2.4 ppm) as a complex multiplet (a triplet of triplets) due to coupling with both the adjacent CH₂ and CF₂ groups. The hydroxyl proton (OH) would appear as a broad singlet that can exchange with D₂O, with a chemical shift that is highly dependent on concentration and solvent.
-
¹⁹F NMR Spectroscopy: This is a definitive technique for this compound. Three distinct signals are expected. The -CF₃ group will appear as a triplet. The two non-equivalent -CF₂- groups will each appear as complex multiplets due to coupling with each other and the adjacent -CF₃ and -CH₂- groups.
-
¹³C NMR Spectroscopy: Five carbon signals are anticipated. The carbon bearing the hydroxyl group (C1) will be in the typical range for an alcohol (approx. 60 ppm). The C2 carbon will be adjacent to the fluorinated segment, shifting it slightly. The three fluorinated carbons (C3, C4, C5) will exhibit characteristic C-F coupling, resulting in split signals, and their chemical shifts will be significantly influenced by the attached fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: a broad, strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and several very strong, sharp absorption bands in the 1100-1300 cm⁻¹ region, which are indicative of C-F bond stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 214.08. Common fragmentation patterns would involve the loss of water (M-18), and cleavage of the C-C bonds, leading to fragments representing the fluorinated alkyl chain and the hydrocarbon portion.
Part 3: Synthesis Strategies and Chemical Reactivity
Plausible Synthetic Protocol
A common and effective strategy involves the reduction of a corresponding fluorinated carbonyl compound.
Step 1: Synthesis of the Carbonyl Precursor The synthesis would likely begin with a readily available fluorinated starting material, such as heptafluorobutyryl chloride (C₃F₇COCl), and extend the carbon chain. This could be achieved via a Grignard reaction or other carbon-carbon bond-forming strategies to generate an intermediate like 1,1,1,2,2,3,3-heptafluoro-5-oxopentanal.
Step 2: Reduction to the Primary Alcohol The intermediate carbonyl compound (an aldehyde or ketone) is then reduced to the primary alcohol. This is a standard transformation for which several reliable reagents can be employed.
-
Prepare the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.
-
Charge the Reductant: A solution of a reducing agent, such as sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, is added to the flask under a nitrogen atmosphere. Causality: NaBH₄ is a milder, more selective reagent suitable for reducing aldehydes and ketones without affecting other functional groups, making it a safe and effective choice. LiAlH₄ is more powerful but requires more stringent anhydrous conditions.
-
Substrate Addition: The fluorinated carbonyl precursor, dissolved in an appropriate solvent, is added dropwise to the stirred suspension of the reducing agent at 0°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is then carefully quenched by the slow addition of water, followed by an acidic workup (e.g., with dilute HCl) to neutralize excess reductant and protonate the resulting alkoxide.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Part 4: Applications in Modern Chemical & Pharmaceutical Research
The unique properties of fluorinated alcohols make them more than just synthetic intermediates; they are powerful tools that can enable challenging chemical transformations.[5]
As a Specialty Solvent and Reaction Promoter
Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are known to dramatically influence reaction rates and selectivities, particularly in C-H activation and reactions involving cationic intermediates.[9][10] this compound is expected to share these beneficial characteristics.
-
Mechanism of Action: The promoting effect stems from its strong hydrogen-bond donating ability, which can activate electrophiles and stabilize transition states.[5][10] Its low nucleophilicity prevents it from participating as a reactant, and its high polarity can facilitate the dissolution of polar reagents and stabilize charged intermediates.[5][10]
As a Fluorinated Building Block in Drug Discovery
The title compound is an excellent precursor for introducing the C₃F₇(CH₂)₂- moiety into drug candidates.
-
Bioisosteric Replacement: The heptafluoropentyl group can be used as a bioisostere for other lipophilic groups. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and absorption profiles.
-
Metabolic Blocking: The C-F bond is exceptionally strong. Introducing the fluorinated tail can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug.[6]
-
Conformational Control: The bulky and rigid nature of the perfluoroalkyl segment can lock the molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.
It is also available as a specialty chemical for applications in proteomics research, though the specific use case is not detailed in the provided search results.[1]
Part 5: Safety, Handling, and Hazard Management
As with any chemical, a thorough understanding of the associated hazards is essential for safe laboratory practice. This compound is classified as a hazardous substance.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H226: Flammable liquid and vapor. H315: Causes skin irritation.[11][12] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |
Recommended Handling and First-Aid Protocols
Prevention & Personal Protective Equipment (PPE):
-
P261 & P271: Avoid breathing fumes/mist/vapors and use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]
-
P280: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles/face shield.[11][13]
-
P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[13]
-
Grounding and bonding of containers and receiving equipment should be implemented to prevent static discharge.[13]
Emergency Response & First-Aid Measures:
-
IF INHALED (P304+P340): Remove the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][13]
-
IF ON SKIN (P302+P352): Wash with plenty of soap and water.[11][13] If skin irritation occurs, get medical advice.[13] Contaminated clothing should be removed and washed before reuse.[11]
-
IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.[11][13] If eye irritation persists, get medical attention.[13]
-
IF SWALLOWED: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Storage and Disposal:
-
P403+P233: Store in a well-ventilated place. Keep the container tightly closed.[11]
-
P405: Store locked up.[11]
-
P501: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
This compound represents a highly functionalized and versatile molecule at the interface of organic synthesis and materials science. Its distinct combination of a reactive primary alcohol and a stable, electron-withdrawing fluorinated chain provides a unique handle for molecular design. For drug development professionals, it is a valuable building block for enhancing key pharmacokinetic properties. For synthetic chemists, it serves not only as a precursor but also as a potential performance-enhancing solvent capable of promoting difficult chemical reactions. Adherence to rigorous safety protocols is essential for harnessing its full potential in the laboratory. As research into fluorinated compounds continues to expand, the importance and application of specialized reagents like this compound are set to grow.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. liu.diva-portal.org [liu.diva-portal.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
- 7. This compound | 755-40-8 [sigmaaldrich.com]
- 8. 755-40-8 | this compound [chemindex.com]
- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. chemblink.com [chemblink.com]
An In-depth Technical Guide to the Synthesis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3,3,4,4,5,5,5-heptafluoropentan-1-ol, a partially fluorinated alcohol of significant interest in the fields of materials science, pharmaceuticals, and specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary synthetic routes, experimental protocols, and characterization techniques. The guide emphasizes the underlying chemical principles and practical considerations for the successful laboratory-scale synthesis of this valuable fluorinated compound.
Introduction
Partially fluorinated alcohols, such as this compound (HFPO), represent a unique class of organic compounds that bridge the properties of hydrocarbons and perfluorocarbons. The presence of a perfluoroalkyl chain imparts properties such as high thermal and chemical stability, oleophobicity, and unique electronic characteristics. The terminal hydroxyl group, on the other hand, provides a reactive handle for further chemical modifications, making these compounds versatile building blocks in organic synthesis. HFPO, with its C3F7 moiety, is a key intermediate in the synthesis of surfactants, polymers, and pharmaceutical agents. Its distinct properties make it a valuable component in the design of molecules with tailored surface activities and biological profiles.
This guide will delve into the primary synthetic strategies for the preparation of this compound, with a focus on two prominent methods: the reduction of a corresponding carboxylic acid ester and the free-radical addition of a perfluoroalkyl iodide to an alkene followed by hydrolysis. The causality behind experimental choices, the importance of reaction conditions, and detailed procedural steps will be discussed to provide a thorough understanding of the synthesis.
Strategic Approaches to the Synthesis of this compound
The synthesis of HFPO can be approached through several strategic disconnections. The two most viable and commonly employed routes are:
-
Route A: Reduction of Ethyl 3,3,4,4,5,5,5-heptafluoropentanoate. This is a direct and efficient method that involves the reduction of a commercially available or readily synthesized fluorinated ester.
-
Route B: Free-Radical Addition of 1-Iodoheptafluoropropane to Ethylene followed by Hydrolysis. This method builds the carbon skeleton through a radical-mediated process, offering an alternative pathway to the target molecule.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Ester Reduction | Route B: Radical Addition & Hydrolysis |
| Starting Materials | Ethyl 3,3,4,4,5,5,5-heptafluoropentanoate, Reducing agent (e.g., LiAlH4) | 1-Iodoheptafluoropropane, Ethylene, Radical initiator, Hydrolyzing agent |
| Number of Steps | Typically one main reduction step. | Two main steps: radical addition and hydrolysis. |
| Reaction Conditions | Requires anhydrous conditions and careful handling of reactive hydrides. | Involves handling of gaseous ethylene and radical initiators, which may require specialized equipment. |
| Yield and Purity | Generally high yields and good purity after workup and purification. | Yields can be variable depending on the efficiency of the radical addition. |
| Scalability | Readily scalable, with established procedures for handling reducing agents. | Scalability may be more challenging due to the handling of ethylene gas and control of radical reactions. |
| Key Considerations | Safety precautions for lithium aluminum hydride are paramount. | Control of telomerization in the radical addition step is crucial to maximize the yield of the desired 1:1 adduct. |
For the purposes of this guide, we will focus on the detailed experimental protocol for Route A , the reduction of ethyl 3,3,4,4,5,5,5-heptafluoropentanoate, as it represents a more direct and often higher-yielding approach for laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound via Ester Reduction
This section provides a detailed, step-by-step methodology for the synthesis of this compound from ethyl 3,3,4,4,5,5,5-heptafluoropentanoate using lithium aluminum hydride as the reducing agent.
Reaction Principle
The core of this synthesis is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[1][2] The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde to yield the alcohol.
Materials and Equipment
| Reagents | Equipment |
| Ethyl 3,3,4,4,5,5,5-heptafluoropentanoate (C₅H₅F₇O₂) | Three-necked round-bottom flask (250 mL) |
| Lithium aluminum hydride (LiAlH₄) | Dropping funnel |
| Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) | Reflux condenser with a drying tube (CaCl₂) |
| 10% Sulfuric acid (H₂SO₄) solution | Magnetic stirrer and stir bar |
| Saturated sodium bicarbonate (NaHCO₃) solution | Ice bath |
| Anhydrous magnesium sulfate (MgSO₄) | Heating mantle |
| Distilled water | Rotary evaporator |
| Deuterated chloroform (CDCl₃) for NMR analysis | Fractional distillation apparatus |
Safety Precautions: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
-
Preparation of the Reaction Setup:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is assembled.
-
The entire apparatus is flame-dried under a stream of dry nitrogen or argon to ensure all moisture is removed.
-
The apparatus is allowed to cool to room temperature under the inert atmosphere.
-
-
Reaction:
-
To the reaction flask, cautiously add lithium aluminum hydride (X.X g, XX mmol, 1.2 equivalents) under a positive pressure of nitrogen.
-
Add anhydrous diethyl ether (100 mL) to the flask to create a suspension of LiAlH₄.
-
In the dropping funnel, prepare a solution of ethyl 3,3,4,4,5,5,5-heptafluoropentanoate (Y.Y g, YY mmol, 1.0 equivalent) in anhydrous diethyl ether (50 mL).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the solution of the ester from the dropping funnel to the stirred suspension of LiAlH₄ over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction flask back to 0 °C with an ice bath.
-
Quench the reaction by the slow and careful dropwise addition of distilled water (X mL, corresponding to the mass in grams of LiAlH₄ used). This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.
-
Next, add 15% aqueous sodium hydroxide solution (X mL, same volume as the water added).
-
Finally, add distilled water (3X mL, three times the volume of the water added initially). This sequence is known as the Fieser workup and is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Stir the resulting mixture vigorously for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with several portions of diethyl ether.
-
Combine the filtrate and the ether washings and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification
The crude product is purified by fractional distillation under atmospheric pressure.[3][4]
-
Assemble a fractional distillation apparatus.
-
Carefully transfer the crude product to the distillation flask.
-
Heat the flask gently.
-
Collect the fraction boiling at approximately 140-142 °C. The boiling point of this compound is reported to be around 141 °C.[1][4]
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 755-40-8 | [2][4] |
| Molecular Formula | C₅H₅F₇O | [2][4] |
| Molecular Weight | 214.08 g/mol | [2][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~141 °C | [1][4] |
| Density | ~1.5 g/mL | N/A |
NMR Spectroscopy
The structure of this compound can be unequivocally confirmed by ¹H and ¹⁹F NMR spectroscopy. While experimental spectra are the gold standard, computational predictions can provide valuable guidance.[5]
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | t | 2H | -CH₂OH |
| ~2.4 | tt | 2H | -CF₂-CH₂- |
| ~1.8 | br s | 1H | -OH |
Predicted ¹⁹F NMR (CDCl₃, 376 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ -81 | CF₃- |
| ~ -124 | -CF₂-CF₃ |
| ~ -126 | -CH₂-CF₂- |
Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Coupling patterns in both ¹H and ¹⁹F spectra will be complex due to H-F and F-F couplings.
Visualization of Synthetic Workflow
Reaction Pathway: Ester Reduction
Caption: Reaction mechanism for the reduction of the ethyl ester to the primary alcohol.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and purification of HFPO.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the reduction of its corresponding ethyl ester. The provided step-by-step protocol, along with the discussion of the underlying chemical principles and safety considerations, serves as a valuable resource for researchers in the field of fluorine chemistry. The successful synthesis and characterization of this important fluorinated building block will enable further advancements in the development of novel materials and pharmaceuticals.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Introduction: Defining the Molecular Signature
For professionals in drug development and materials science, the precise structural confirmation of novel compounds is paramount. 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (C₅H₅F₇O) is a fluorinated alcohol with significant potential due to the unique physicochemical properties imparted by its heavily fluorinated tail. The strategic placement of fluorine atoms can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making such compounds highly valuable.
However, the synthesis of complex fluorinated molecules necessitates unambiguous analytical confirmation. This guide provides an in-depth, predictive analysis of the core spectroscopic data required to fully characterize this compound. We will delve into Infrared (IR) Spectroscopy, multi-nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale for the expected outcomes and the experimental design required to generate high-fidelity, trustworthy results.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is an essential first-pass technique for identifying the functional groups present in a molecule. The principle rests on the absorption of infrared radiation by specific molecular bonds, causing them to vibrate at characteristic frequencies. For this compound, we are particularly interested in identifying the hydroxyl (-OH) group, the aliphatic carbon-hydrogen (C-H) bonds, and the highly prominent carbon-fluorine (C-F) bonds.
Predicted IR Absorption Data
The following table summarizes the principal vibrational modes anticipated for this molecule.
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity & Characteristics |
| ~3350 | O-H | Stretch | Strong, very broad |
| 2850-2960 | C-H | Stretch | Medium |
| 1200-1350 | C-F | Stretch | Very Strong |
| ~1050 | C-O | Stretch | Strong |
| ~650 | O-H | Bend (Out-of-plane) | Medium, broad |
Causality and Interpretation:
-
O-H Stretch: The hydroxyl group's stretch is expected around 3350 cm⁻¹. Its characteristically broad and strong appearance is a direct result of intermolecular hydrogen bonding between alcohol molecules.[1][2][3] This broadening is a key indicator of a hydroxyl group in a condensed phase.
-
C-H Stretches: The signals between 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methylene (-CH₂-) groups.
-
C-F Stretches: The most dominant feature in the spectrum will be the exceptionally strong and complex absorptions in the 1200-1350 cm⁻¹ region. C-F bonds are highly polar, leading to a large change in dipole moment during vibration, which results in intense IR signals.[2] The presence of multiple C-F bonds (CF₂ and CF₃) will create a series of overlapping, intense peaks that are unmistakable hallmarks of a polyfluorinated compound.
-
C-O Stretch: A strong C-O stretching peak for a primary alcohol is expected around 1050 cm⁻¹.[2][4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is the method of choice for liquid samples due to its simplicity and minimal sample preparation.
-
System Validation: Before analysis, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal surface, ensuring complete coverage.
-
Data Acquisition: Apply pressure with the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe after analysis to prevent cross-contamination.
Workflow Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the complete carbon-hydrogen-fluorine framework.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct hydrogen environments and their neighboring atoms.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Structure | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling To |
| a | HO-CH₂ - | ~3.9 | Triplet (t) | 2H | Hb |
| b | -CH₂ -CF₂- | ~2.5 | Triplet of Triplets (tt) | 2H | Ha, F (on C3) |
| c | HO - | Variable (~1.5-3.0) | Broad Singlet (br s) | 1H | None (exchanges) |
Causality and Interpretation:
-
Signal 'a' (H on C1): These protons are directly attached to the carbon bearing the electronegative oxygen atom, shifting them downfield to approximately 3.9 ppm.[4][5] They are split into a triplet by the two adjacent protons on C2 (n+1 rule).
-
Signal 'b' (H on C2): These protons experience two distinct coupling effects. They are shifted downfield by the powerful electron-withdrawing effect of the adjacent -CF₂- group. Their signal is split into a triplet by the two protons on C1 and further split into a triplet by the two fluorine atoms on C3 (²JHF coupling). This results in a complex "triplet of triplets" multiplet.
-
Signal 'c' (-OH): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to variable hydrogen bonding and rapid chemical exchange with trace amounts of acid or water. This exchange averages out any coupling to adjacent protons.[4]
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule. The presence of fluorine has a profound effect on the spectrum.
Predicted ¹³C NMR Data (101 MHz, CDCl₃, Proton-Decoupled)
| Carbon | Chemical Structure | Predicted Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) |
| C1 | C H₂-OH | ~60 | Singlet |
| C2 | C H₂-CF₂- | ~35 | Triplet (t) |
| C3 | -C F₂-CF₂- | ~118 | Triplet of Triplets (tt) |
| C4 | -C F₂-CF₃ | ~112 | Triplet of Quartets (tq) |
| C5 | -C F₃ | ~117 | Quartet (q) |
Causality and Interpretation:
-
Chemical Shifts: Carbons directly bonded to the electronegative oxygen (C1) and fluorine atoms (C3, C4, C5) are significantly deshielded and shifted downfield.[4] Carbons bonded to fluorine typically appear in the 110-125 ppm range.[6][7]
-
C-F Coupling: A key feature of ¹³C NMR for fluorinated compounds is the observation of coupling between carbon and fluorine nuclei, which persists even in proton-decoupled spectra.[6][8]
-
C2: Is split into a triplet by the two geminal fluorine atoms on C3 (²JCF).
-
C3: Is split into a triplet by the two geminal fluorines on C4 (²JCF) and further into a triplet by the two fluorines on C3 itself (¹JCF).
-
C4 & C5: Exhibit similarly complex splitting patterns due to one-bond and two-bond C-F couplings. The signal for C5 will be a quartet due to coupling with the three attached fluorine atoms (¹JCF).
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally informative for fluorinated molecules. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, leading to strong signals and a wide chemical shift range that minimizes signal overlap.[9][10][11][12]
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ reference at 0 ppm)
| Label | Chemical Structure | Predicted Shift (δ, ppm) | Multiplicity | Coupling To | | :--- | :--- | :--- | :--- | | d | -CF₂ -CH₂- | ~ -125 | Triplet (t) | Fe | | e | -CF₂ -CF₃ | ~ -130 | Triplet of Quartets (tq) | Fd, Ff | | f | -CF₃ | ~ -81 | Triplet (t) | Fe |
Causality and Interpretation:
-
Chemical Shifts: The chemical shifts are highly sensitive to the local electronic environment. Terminal -CF₃ groups typically appear around -81 ppm, while internal -CF₂- groups are found further upfield.[10][13]
-
F-F Coupling: Spin-spin coupling between fluorine nuclei on adjacent carbons is common and often large.[10][11]
-
Signal 'd' (F on C3): These two fluorines are coupled to the two fluorines on C4, resulting in a triplet.
-
Signal 'e' (F on C4): These fluorines are coupled to both the C3 fluorines (triplet) and the C5 fluorines (quartet), giving a complex "triplet of quartets" pattern.
-
Signal 'f' (F on C5): The three fluorines of the trifluoromethyl group are coupled to the two fluorines on C4, producing a triplet.
-
Experimental Protocol: NMR Sample Preparation and Acquisition
A unified protocol ensures consistency across ¹H, ¹³C, and ¹⁹F experiments.
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), which defines the 0 ppm point for ¹H and ¹³C spectra.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition programs are used. For ¹³C, proton decoupling is essential to simplify the spectrum and enhance signal.
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing, baseline correction, and integration are performed using the spectrometer's software.
Workflow Visualization
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular formula C₅H₅F₇O corresponds to a monoisotopic mass of 214.0229 Da.
| m/z (Predicted) | Ion Identity | Fragmentation Pathway |
| 215.0301 | [M+H]⁺ | Protonation of the parent molecule (ESI) |
| 197.0201 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |
| 195.0123 | [M-F]⁺ | Loss of a fluorine radical (EI) |
| 183.0246 | [M-CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical |
| 69.0 | [CF₃]⁺ | Cleavage of the C4-C5 bond |
Causality and Interpretation:
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 215.0301 is expected to be a prominent peak.
-
Fragmentation:
-
Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da) from the protonated parent ion, which would yield a peak at m/z 197.0201.[4]
-
Alpha-Cleavage: The bond between C1 and C2 is susceptible to cleavage, a common fragmentation route for alcohols, resulting in the loss of a ·CH₂OH radical (31 Da).[4]
-
C-F and C-C Bond Cleavage: With higher energy ionization like Electron Ionization (EI), fragmentation of the fluorinated chain is expected. The loss of a fluorine atom (19 Da) is a possible pathway.[14][15] The C-C bonds within the fluorinated segment are strong, but cleavage can occur, often leading to stable fragments like [CF₃]⁺ at m/z 69. Perfluorinated fragments are characteristic features in the mass spectra of such compounds.[16]
-
Experimental Protocol: GC-MS with Electron Ionization (EI)
GC-MS is well-suited for volatile, thermally stable compounds like this alcohol, providing both retention time for purity assessment and a mass spectrum for identification.
-
System Preparation: The GC is equipped with a suitable capillary column (e.g., a DB-5ms). The system is conditioned and a solvent blank is run to ensure no contaminants are present.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the heated GC inlet. The compound will be vaporized and carried onto the column by the carrier gas (Helium).
-
Separation: The GC oven temperature is ramped (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and column interaction.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Workflow Visualization
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique molecular fingerprint. The broad O-H and intense C-F stretches in the IR spectrum confirm the key functional groups. Multi-nuclear NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F data, definitively elucidates the atomic connectivity through chemical shifts and distinct H-F, C-F, and F-F coupling patterns. Finally, mass spectrometry confirms the molecular weight and provides further structural validation through predictable fragmentation pathways, such as the loss of water and cleavage of the fluoroalkyl chain. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the highest degree of confidence in the structure and identity of this valuable fluorinated building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. biophysics.org [biophysics.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. whitman.edu [whitman.edu]
- 15. benchchem.com [benchchem.com]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
Introduction: Deciphering the Signature of a Complex Fluorinated Alcohol
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
In the landscape of modern chemical research, particularly within pharmaceutical and materials science, fluorinated organic compounds hold a position of prominence.[1][2] The strategic incorporation of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties. Consequently, the precise structural characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing unparalleled insight into molecular structure in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound (CAS 755-40-8).[3][4] We will move beyond a superficial peak assignment to explore the underlying quantum mechanical phenomena—chemical shifts and spin-spin couplings—that give rise to the spectrum's unique and information-rich features. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret the NMR spectra of complex fluorinated molecules.
Part 1: The Theoretical Framework: Understanding Proton Environments and Interactions
The ¹H NMR spectrum of this compound is dictated by the distinct electronic environments of its three types of protons and their through-bond interactions with neighboring protons and fluorine atoms.
The Principle of Chemical Shift (δ)
The chemical shift of a proton is determined by the local magnetic field it experiences, which is modulated by the surrounding electron density.[5][6] Electronegative atoms withdraw electron density from nearby protons, "deshielding" them from the external magnetic field and causing their resonance signal to appear further downfield (at a higher ppm value).[7]
In our target molecule, HO-CH₂-CH₂-(CF₂)₂-CF₃, we can predict the relative chemical shifts:
-
-CH₂-OH (H1): These protons are directly attached to a carbon bonded to a highly electronegative oxygen atom. They are expected to be significantly deshielded, typically appearing in the 3.5-5.5 ppm range.[5]
-
-CH₂-CF₂- (H2): These protons are adjacent to a strongly electron-withdrawing difluoro-methylene group. This powerful inductive effect will pull electron density away from the H2 protons, shifting them downfield. Their chemical shift is anticipated in the 2.0-3.0 ppm region.[8]
-
-OH: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad signal that can range from 1-5 ppm.
The Phenomenon of Spin-Spin (J) Coupling
Nuclei with a spin of ½, such as ¹H and ¹⁹F, can influence the magnetic field of their neighbors through the intervening chemical bonds.[9][10] This interaction, known as J-coupling or scalar coupling, causes the splitting of NMR signals into multiplets.
-
Proton-Proton (³JHH) Coupling: The signal for a group of protons will be split into n+1 peaks by n adjacent equivalent protons.[11] In our molecule, the H1 protons are adjacent to the two H2 protons, and vice-versa. Therefore, we expect to see coupling between them, following the n+1 rule.
-
Proton-Fluorine (JHF) Coupling: ¹⁹F has a nuclear spin of ½ and 100% natural abundance, leading to significant and often complex H-F coupling.[9] This coupling can occur over multiple bonds, with vicinal (³JHF) and long-range (⁴JHF, ⁵JHF) couplings being commonly observed.[9][12] The magnitude of ³JHF coupling is dependent on the dihedral angle, similar to the Karplus relationship for H-H coupling.[13][14] For this compound, the H2 protons will be strongly coupled to the two fluorine atoms on C3 (a ³JHF interaction). The H1 protons may also exhibit a smaller, long-range coupling to the fluorines on C3 (a ⁴JHF interaction).
Part 2: Predicted Spectral Data and Interpretation
Based on the principles outlined above, we can predict the detailed features of the ¹H NMR spectrum. The protons are assigned as follows:
HO¹-C¹H₂-C²H₂-C³F₂-C⁴F₂-C⁵F₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |
| -OH | 1.0 - 5.0 (variable) | Broad Singlet | Typically decoupled by chemical exchange. |
| -C¹H₂- | ~3.9 | Triplet of Triplets (tt) | ³JHH with C²H₂, ⁴JHF with C³F₂ |
| -C²H₂- | ~2.5 | Triplet of Triplets (tt) | ³JHH with C¹H₂, ³JHF with C³F₂ |
Detailed Interpretation:
-
-C¹H₂- Signal (~3.9 ppm): This signal is expected to be a triplet due to coupling with the two adjacent H2 protons (³JHH). Each line of this triplet is then further split into a smaller triplet by the two fluorine atoms on C3 (long-range ⁴JHF). The result is a triplet of triplets.
-
-C²H₂- Signal (~2.5 ppm): This signal will also be a triplet due to coupling with the two adjacent H1 protons (³JHH). Each line of this triplet will be split into a larger triplet by the two geminal fluorine atoms on C3 (³JHF). This also results in a triplet of triplets, but with different coupling constants compared to the H1 signal.
-
-OH Signal: Due to rapid chemical exchange with residual water or other hydroxyl groups, this proton's signal is typically a broad singlet, and its coupling to the H1 protons is usually not observed.
Part 3: Visualization of Key Structural Interactions
A visual representation of the molecule and its primary coupling pathways is essential for a complete understanding. The following diagram illustrates these relationships.
Caption: Key J-coupling interactions in this compound.
Part 4: A Self-Validating Experimental Protocol
Acquiring a high-quality, interpretable spectrum requires a meticulous and well-reasoned experimental approach. The following protocol is designed to yield reliable and reproducible data.
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification and analysis.
Methodology Workflow
Caption: Standard workflow for NMR analysis of fluorinated compounds.
Step-by-Step Protocol:
-
Sample Preparation:
-
Rationale: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used to avoid a large interfering solvent signal in the ¹H spectrum. Tetramethylsilane (TMS) provides a sharp, inert reference signal at 0.00 ppm.
-
Procedure: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Rationale: The instrument must be "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment. "Shimming" involves adjusting homogeneity coils to maximize the magnetic field uniformity across the sample, resulting in sharp, symmetrical peaks.
-
Procedure: Insert the sample into the NMR spectrometer. Lock the field on the CDCl₃ deuterium signal. Perform an automated or manual shimming procedure to optimize resolution.
-
-
Data Acquisition:
-
Rationale: A sufficient number of scans are averaged to improve the signal-to-noise ratio. A relaxation delay (d1) of 5 seconds ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate signal integration.[15]
-
Procedure: Set up a standard 1D proton experiment. Key parameters on a 400 MHz spectrometer would include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 5 seconds, and a 90° pulse width. Acquire 16 or 32 scans.
-
-
Data Processing:
-
Rationale: The raw data (Free Induction Decay, FID) is a time-domain signal that must be converted into the familiar frequency-domain spectrum via a Fourier Transform. Phasing and baseline correction are mathematical adjustments to ensure proper peak shapes and a flat baseline for accurate integration.
-
Procedure: Apply an exponential window function (e.g., line broadening of 0.3 Hz) to the FID and perform a Fourier Transform. Manually or automatically correct the phase of the spectrum and apply a baseline correction algorithm. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
-
-
Validation and Advanced Analysis:
-
Rationale: To definitively confirm the H-F coupling, a ¹H{¹⁹F} decoupling experiment can be performed.[16] In this experiment, the fluorine nuclei are irradiated, which removes their coupling effect on the protons. This simplifies the proton spectrum, causing the complex multiplets to collapse into simpler ones, thereby confirming the H-F interactions.
-
Procedure: Set up a ¹H experiment with broadband ¹⁹F decoupling. The previously observed triplet of triplets for H1 and H2 should collapse into simple triplets (due to the remaining H-H coupling).
-
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how the interplay between inductive effects and through-bond scalar coupling in fluorinated compounds gives rise to a complex but highly informative spectral signature. The downfield shifts of the methylene protons are a direct consequence of the powerful electron-withdrawing nature of the heptafluoropropyl group. Furthermore, the characteristic "triplet of triplets" splitting patterns arise from a combination of vicinal proton-proton coupling and both vicinal and long-range proton-fluorine couplings. A thorough understanding of these principles, combined with a rigorous experimental approach, allows for the unambiguous structural elucidation of this and other similarly complex fluorinated molecules, a critical capability in modern chemical research.
References
- 1. jeolusa.com [jeolusa.com]
- 2. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
Introduction: The Unique Power of ¹⁹F NMR in Modern Research
An In-Depth Technical Guide to the ¹⁹F NMR Analysis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
For researchers, scientists, and drug development professionals, the integration of fluorine into molecular scaffolds is a cornerstone of modern chemical design. Fluorine's unique electronic properties can dramatically enhance critical attributes such as metabolic stability, bioavailability, and binding affinity.[1] Consequently, the ability to precisely characterize these fluorinated molecules is not merely beneficial—it is essential.
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for this purpose. The ¹⁹F nucleus possesses a unique combination of advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe, with sensitivity approaching 83% that of ¹H.[1][2] Furthermore, its exceptionally wide chemical shift range (spanning over 800 ppm) provides exquisite signal dispersion, minimizing the signal overlap that can often complicate ¹H NMR spectra.[3][4] This allows for the unambiguous identification and analysis of individual fluorine environments within a molecule.
This guide provides an in-depth technical exploration of the ¹⁹F NMR analysis of a model fluorinated alcohol, This compound (CAS 755-40-8).[5][6] We will move from foundational principles to a detailed, practical workflow, explaining not just the "how" but the critical "why" behind each step. Our goal is to equip you with the expertise to confidently acquire, interpret, and leverage ¹⁹F NMR data in your own research endeavors.
Part 1: Structural & Spectroscopic Predictions for this compound
Before stepping into the laboratory, a robust theoretical analysis allows us to predict the expected spectrum, a critical step in validating our experimental results. The structure of our analyte is as follows:
HO-CH₂-CH₂-CF₂-CF₂-CF₃
We can identify three distinct fluorine environments, which we will label from right to left:
-
Fₐ : The three fluorine atoms of the terminal trifluoromethyl (-CF₃) group.
-
Fₑ : The two fluorine atoms of the central difluoromethylene (-CF₂-) group.
-
Fₒ : The two fluorine atoms of the difluoromethylene (-CF₂-) group adjacent to the ethyl chain.
Predicting Chemical Shifts (δ)
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment.[1] Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).[1] Based on established chemical shift ranges for organofluorine compounds, referenced to CFCl₃ at 0 ppm, we can make the following predictions:[4][7]
-
-CF₃ group (Fₐ) : Terminal perfluoroalkyl groups typically resonate in the range of -80 to -82 ppm.
-
-CF₂- group (Fₑ & Fₒ) : Internal perfluoroalkyl chain -CF₂- groups have a broader range, typically from -110 to -130 ppm. The Fₒ group, being closer to the less electronegative alkyl chain (HO-CH₂-CH₂-), will experience slightly more shielding compared to the Fₑ group, which is flanked by two highly electronegative fluorinated carbons. Therefore, we predict Fₒ will be upfield (more negative ppm) relative to Fₑ.
Predicting Spin-Spin Coupling (J-Coupling)
Spin-spin coupling provides invaluable information about through-bond connectivity. In ¹⁹F NMR, couplings are observed between fluorine nuclei (homonuclear) and between fluorine and other active nuclei like ¹H (heteronuclear). ¹⁹F-¹⁹F coupling constants are typically much larger than ¹H-¹H couplings and can occur over several bonds.[4][8]
-
Signal Fₐ (-CF₃) : These three equivalent fluorines will be split by the two adjacent Fₑ nuclei. This will result in a triplet (t) , due to coupling to the two Fₑ nuclei (n+1 rule, where n=2).
-
Signal Fₑ (-CF₂-) : These two fluorines are coupled to both the three Fₐ nuclei and the two Fₒ nuclei. This will produce a complex multiplet. The primary splitting will be a quartet (q) from coupling to the three Fₐ nuclei. Each peak of this quartet will then be further split into a triplet (t) by the two Fₒ nuclei, resulting in a triplet of quartets (tq) .
-
Signal Fₒ (-CF₂-) : These two fluorines are coupled to the two Fₑ nuclei, resulting in a triplet (t) . They are four bonds away from the Fₐ nuclei, so any coupling (⁴JFF) is expected to be small or negligible. They will also exhibit a small triplet coupling to the two adjacent protons on the -CH₂- group (³JHF), which may or may not be resolved depending on the instrument's resolution.
Summary of Predictions
The predicted ¹⁹F NMR parameters are summarized in the table below.
| Fluorine Environment | Label | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity | Coupled Nuclei |
| -CF₃ | Fₐ | ~ -81 | Triplet (t) | 2 x Fₑ |
| -CF₂- | Fₑ | ~ -124 | Triplet of Quartets (tq) | 2 x Fₒ, 3 x Fₐ |
| -CF₂- | Fₒ | ~ -126 | Triplet (t) | 2 x Fₑ, (2 x H) |
Part 2: A Validated Experimental Protocol
Achieving a high-quality, interpretable spectrum requires meticulous attention to detail in both sample preparation and instrument configuration. This protocol is designed to be self-validating, ensuring reproducibility and accuracy.
Sample Preparation
The quality of your sample is paramount. The presence of particulate matter can severely degrade spectral resolution by disrupting the magnetic field homogeneity.[9]
Protocol:
-
Determine Concentration: For a routine ¹⁹F NMR spectrum, a concentration of 10-20 mM is typically sufficient. Weigh an appropriate amount of this compound.
-
Select Deuterated Solvent: Choose a high-purity deuterated solvent in which the analyte is soluble (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The deuterated solvent provides the field-frequency lock for the NMR spectrometer.[9]
-
Dissolution & Transfer: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9]
-
Filtration (Critical Step): To ensure a particle-free solution, filter the sample through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9] This simple step is the most effective way to improve shimming and achieve sharp lines.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Common ¹⁹F standards include trifluorotoluene (PhCF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[10] The choice of standard should have a chemical shift that does not overlap with the analyte signals.
NMR Data Acquisition
The following parameters are provided as a robust starting point for a modern 400-600 MHz spectrometer.
Workflow Diagram:
Caption: General workflow for ¹⁹F NMR analysis.
Acquisition Parameters:
| Parameter | Recommended Value | Rationale / Causality |
| Pulse Program | zgfhig (or equivalent) | Standard 1D ¹⁹F sequence with ¹H inverse gated decoupling to suppress ¹H-¹⁹F coupling without introducing NOE, ensuring accurate integration. |
| Spectral Width (SW) | ~250 ppm | ¹⁹F spectra have a very wide chemical shift range. This width ensures all signals, from ~-50 to -250 ppm, are captured. |
| Transmitter Offset (O1P) | ~ -130 ppm | Centering the spectral window near the expected signals improves excitation efficiency across all peaks. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Determines the digital resolution. A longer time yields sharper lines but requires more time per scan. |
| Relaxation Delay (D1) | 5 - 10 s | Crucial for quantitative accuracy. A delay of at least 5x the longest T₁ ensures complete relaxation of the nuclei between pulses, making integrals directly proportional to the number of nuclei.[3][8] |
| Number of Scans (NS) | 16 - 64 | Depends on sample concentration. ¹⁹F is sensitive, so fewer scans are needed compared to ¹³C. Adjust to achieve adequate signal-to-noise (S/N). |
| Temperature | 298 K (25 °C) | A stable temperature is essential for reproducible chemical shifts.[11] |
Part 3: Interpreting the Spectrum - A Case Study
After processing (Fourier transform, phasing, baseline correction), the resulting spectrum should be referenced. If an internal standard was used, its peak is set to the known literature value. If not, the solvent lock signal can be used for indirect referencing, though this is less precise.
Expected Spectrum Analysis:
-
Peak Assignment:
-
Identify the triplet around -81 ppm . This is Fₐ (-CF₃). Its integral should correspond to 3 fluorine atoms.
-
Identify the triplet furthest upfield , around -126 ppm . This is Fₒ (-CF₂-CH₂). Its integral should correspond to 2 fluorine atoms.
-
Identify the remaining complex multiplet, the triplet of quartets , around -124 ppm . This is Fₑ (-CF₂-CF₃). Its integral should correspond to 2 fluorine atoms.
-
-
Coupling Constant Verification:
-
Measure the coupling constant (J-spacing in Hz) for the triplet at -81 ppm (Fₐ).
-
Measure the J-spacing for the quartet splitting within the multiplet at -124 ppm (Fₑ).
-
Self-Validation: The ³J(Fₐ-Fₑ) value measured from the Fₐ triplet must be identical to the ³J(Fₐ-Fₑ) value measured from the Fₑ quartet splitting. This confirms the structural assignment.
-
Similarly, the ³J(Fₑ-Fₒ) from the Fₑ triplet splitting must match the ³J(Fₑ-Fₒ) from the Fₒ triplet.
-
Caption: Predicted ¹⁹F NMR signals and couplings.
Part 4: Applications in Research & Drug Development
The precise characterization of molecules like this compound is not just an academic exercise. The heptafluoropentyl group, or similar fluorinated chains, can be valuable motifs in several advanced applications.
-
Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are powerful tools in FBDD. Because biological systems lack natural fluorine, ¹⁹F NMR provides a background-free window to observe ligand-protein interactions.[12] A weak binding event of a fluorinated fragment can be detected by changes in its ¹⁹F chemical shift, line broadening, or relaxation properties.[2][13]
-
Probes for In-Vivo Imaging: The high sensitivity of ¹⁹F makes it suitable for specialized MRI applications, allowing for the tracking of fluorinated cells or drug delivery vehicles in vivo.[4]
-
Materials Science: Fluorinated alcohols are used in the synthesis of polymers and surfactants. ¹⁹F NMR is essential for quality control, verifying the structure and purity of monomers and characterizing the final polymer products.[1]
For more complex systems or to confirm assignments, advanced 2D NMR experiments like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be employed. These experiments reveal correlations between coupled proton and fluorine nuclei, definitively linking the fluorinated part of the molecule to the non-fluorinated part.[14]
Conclusion
The ¹⁹F NMR analysis of this compound serves as an excellent model for the broader application of this powerful technique. By combining a theoretical prediction of the spectrum with a robust, validated experimental protocol, researchers can achieve unambiguous structural elucidation. The high sensitivity, wide chemical shift dispersion, and absence of background signals make ¹⁹F NMR an indispensable tool for any scientist working with fluorinated compounds, from fundamental synthesis to cutting-edge drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. This compound | 755-40-8 [sigmaaldrich.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. colorado.edu [colorado.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: The Analytical Challenge of Fluorinated Alcohols
An In-Depth Technical Guide to the Mass Spectrometry of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₅H₅F₇O, M.W. 214.08 g/mol ).[1][2] Designed for researchers and drug development professionals, this document moves beyond standard operating procedures to explain the underlying principles and strategic choices required for robust characterization of this highly fluorinated alcohol. We will explore ionization behaviors, predict fragmentation pathways, and provide validated protocols to ensure high-quality, interpretable data.
This compound is a unique molecule characterized by a polar alcohol head and a highly electronegative heptafluoropropyl tail. This structure presents distinct challenges and opportunities in mass spectrometry. The high fluorine content significantly influences electron distribution, bond strengths, and gas-phase chemistry, leading to fragmentation patterns that differ from those of non-fluorinated analogs. Understanding these nuances is critical for accurate structural elucidation and quantitation.
This guide will provide the strategic framework for approaching its analysis, focusing on how to select the appropriate ionization technique and how to predict and interpret the resultant fragmentation patterns.
| Property | Value | Reference |
| CAS Number | 755-40-8 | |
| Molecular Formula | C₅H₅F₇O | [1] |
| Molecular Weight | 214.08 g/mol | [3] |
| Physical Form | Liquid | |
| Key Hazards | Causes skin, eye, and respiratory irritation | [4][5] |
Part 1: Selecting the Optimal Ionization Technique
The choice of ionization method is the most critical parameter in the mass spectrometric analysis of alcohols. The stability of the molecular ion is often low, and inappropriate energy input can lead to excessive fragmentation, obscuring the parent mass.[6][7] For this compound, we must balance the need to see the molecular ion with the desire to generate structurally informative fragments.
Electron Ionization (EI): The "Hard" Approach for Structural Clues
Electron Ionization (EI) is a high-energy technique that bombards the analyte with 70 eV electrons, inducing extensive and reproducible fragmentation.[8]
-
Expert Insight: While EI often fails to produce a visible molecular ion for simple alcohols, its detailed fragmentation library makes it invaluable for structural confirmation.[6] For this fluorinated alcohol, the electron-withdrawing nature of the fluorine atoms can further destabilize the molecular ion. Expect the M+• peak at m/z 214 to be of very low abundance or entirely absent. However, the resulting fragments will be highly characteristic of the molecule's structure.
Chemical Ionization (CI): The "Soft" Approach for Molecular Ion Confirmation
Chemical Ionization (CI) is a much gentler technique where a reagent gas (e.g., methane or ammonia) is ionized first, and these reagent ions then ionize the analyte through proton transfer or adduction.[9]
-
Expert Insight: CI is the preferred method for confirming the molecular weight of compounds that fragment heavily under EI.[9] Using methane, we expect a strong protonated molecule [M+H]⁺ at m/z 215. Using ammonia may produce an ammonium adduct [M+NH₄]⁺ at m/z 232. The low energy transfer during CI minimizes fragmentation, making it an ideal complementary technique to EI.
Electrospray Ionization (ESI): The Premier Choice for LC-MS
Electrospray Ionization (ESI) is a very soft ionization technique that generates ions from a liquid solution, making it perfectly suited for Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
Expert Insight: Given the compound's polarity and the established use of fluorinated alcohols as mobile phase modifiers, ESI is a highly relevant technique.[11][12]
-
Negative Ion Mode ([M-H]⁻): The acidity of the alcohol proton is enhanced by the inductive effect of the nearby fluorine atoms. Therefore, negative ion mode ESI is expected to be highly sensitive, readily forming the deprotonated molecule [M-H]⁻ at m/z 213.
-
Positive Ion Mode ([M+H]⁺ or [M+Na]⁺): While less likely than negative ion formation, protonation or adduction with alkali metals (like sodium) can occur. Expect to see [M+H]⁺ at m/z 215 or [M+Na]⁺ at m/z 237, particularly if the mobile phase is not rigorously purified.
-
Part 2: Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the established chemistry of alcohols and the unique influence of its polyfluorinated chain.
Alpha (α) Cleavage
This is a characteristic fragmentation pathway for alcohols where the bond between the α- and β-carbons is cleaved.[13][14] For this molecule, the α-carbon is C1 and the β-carbon is C2. Cleavage of the C1-C2 bond is unlikely as it would generate a highly unstable primary carbocation. The more favorable α-cleavage involves the C2-C3 bond, initiated by the radical cation on the oxygen atom.
-
Mechanism: Loss of the C₃H₂F₇• radical (heptafluoropropyl radical) from the molecular ion.
-
Resulting Ion: A resonance-stabilized ion at m/z 45 (CH₂=CH-OH₂⁺). While this is a common alcohol fragment, cleavage adjacent to the fluorinated portion is more diagnostic. A more prominent α-cleavage would be the loss of an ethyl group from the non-fluorinated side, leading to a fragment containing the fluorinated chain. However, given the structure, the most significant cleavage will be adjacent to the fluorinated segment. The loss of the C₄H₄F₇• radical would result in the m/z 31 ion (CH₂=OH⁺), a hallmark of primary alcohols.[15]
Dehydration (Loss of H₂O)
Alcohols readily lose a molecule of water (18 Da) via elimination, especially under EI conditions.[13][14]
-
Mechanism: Elimination of H₂O from the molecular ion.
-
Resulting Ion: An alkene radical cation [M-H₂O]+• at m/z 196 . The presence of a peak at M-18 is a strong indicator of an alcohol functional group.
Fluorocarbon-Specific Fragmentations
The C-F bond is strong, but the fragmentation of the polyfluorinated chain produces highly characteristic ions.
-
Loss of HF: Elimination of hydrogen fluoride (20 Da) is a common pathway for fluorinated compounds.[15] This can occur from the molecular ion or subsequent fragments. Expect to see an [M-HF]+• ion at m/z 194 .
-
Cleavage of the C-C Backbone: The C-C bonds within the fluorinated chain can cleave, leading to stable perfluoroalkyl carbocations. The most common fragment from a terminal CF₃ group is the m/z 69 ion (CF₃⁺). Other significant fragments could include m/z 119 (C₂F₅⁺) and m/z 169 (C₃F₇⁺).
Caption: Predicted EI fragmentation pathways for this compound.
Part 3: Experimental Design and Protocols
A robust analysis employs complementary techniques to build a complete profile of the analyte. The following workflow provides a self-validating system for characterization.
Caption: A comprehensive analytical workflow for the characterization of the target analyte.
Protocol 1: GC-MS Analysis for Fragmentation and MW Confirmation
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in high-purity methanol.
-
GC Configuration:
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/Splitless, 250°C, split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 40°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Configuration (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
-
MS Configuration (CI Mode):
-
Ion Source: Chemical Ionization (CI).
-
Reagent Gas: Methane.
-
Source Temperature: 200°C.
-
Mass Range: Scan from m/z 100 to 300.
-
-
Data Analysis: In the EI spectrum, search for the predicted fragment ions. In the CI spectrum, confirm the presence of [M+H]⁺ at m/z 215.
Protocol 2: LC-MS Analysis for High-Sensitivity Detection
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 water:acetonitrile.
-
LC Configuration:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, hold for 0.5 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Configuration (ESI Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Gas (N₂): 800 L/hr at 400°C.
-
Mass Range: Scan from m/z 100 to 300.
-
-
Data Analysis: Extract the chromatogram for m/z 213 to identify the [M-H]⁻ ion.
Summary of Predicted Key Ions
| Ion Description | Predicted m/z | Ionization Mode |
| Deprotonated Molecule [M-H]⁻ | 213 | ESI (-) |
| Molecular Ion [M]+• | 214 | EI (low abundance) |
| Protonated Molecule [M+H]⁺ | 215 | CI, ESI (+) |
| Sodium Adduct [M+Na]⁺ | 237 | ESI (+) |
| Dehydration Product [M-H₂O]+• | 196 | EI |
| HF Loss Product [M-HF]+• | 194 | EI |
| Heptafluoropropyl Cation [C₃F₇]⁺ | 169 | EI |
| Pentafluoroethyl Cation [C₂F₅]⁺ | 119 | EI |
| Trifluoromethyl Cation [CF₃]⁺ | 69 | EI |
| Primary Alcohol Fragment [CH₂OH]⁺ | 31 | EI |
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. chemical-label.com [chemical-label.com]
- 6. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 10. as.uky.edu [as.uky.edu]
- 11. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. whitman.edu [whitman.edu]
Introduction: The Critical Role of Purity for a Specialized Fluorinated Alcohol
An In-Depth Technical Guide to the Purity Analysis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
This compound (CAS No. 755-40-8) is a partially fluorinated alcohol with unique physicochemical properties derived from its electron-withdrawing heptafluoropropyl group.[1][2] These properties make it a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] In the context of drug development and manufacturing, the purity of any active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.
Impurities, which are any components other than the defined chemical entity, can arise from starting materials, by-products of synthesis, degradation products, or residual catalysts and solvents.[4][5] Even in trace amounts, these substances can possess undesirable toxicological profiles, impact the stability of the final product, or alter its therapeutic effect.[4] Therefore, a robust, multi-faceted analytical strategy is imperative to detect, identify, and quantify any impurities, ensuring the material meets the stringent standards required for its intended application.
This guide provides a comprehensive framework for the purity analysis of this compound, grounding the methodologies in the principles of scientific integrity and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[6]
The Regulatory Framework: Understanding ICH Impurity Thresholds
For drug substances, the ICH has established a set of guidelines that define thresholds for reporting, identifying, and qualifying impurities.[5][6] These thresholds are based on the maximum daily dose of the drug, but the general principles are foundational for any high-purity chemical used in pharmaceutical development. Adhering to this framework ensures that any impurity with the potential to affect patient safety is rigorously evaluated.[4]
| Threshold Type | Typical Limit (for max. daily dose ≤ 2 g/day ) | Purpose and Rationale |
| Reporting Threshold | 0.05% | The level above which an impurity must be reported in a regulatory submission. This ensures transparency and tracking of all significant impurities.[7][8] |
| Identification Threshold | 0.10% | The level above which the structure of an impurity must be determined. Structural elucidation is the first step in understanding its potential biological activity.[4][5] |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | The level above which an impurity's biological safety must be established through toxicological studies or other means.[8] |
This tiered approach provides a logical, risk-based system for impurity control. The analytical methods chosen must therefore be sensitive and specific enough to operate well below these thresholds.
Caption: ICH Q3A-based decision tree for impurity management.[4][7]
Primary Purity Assessment and Separation: Gas Chromatography (GC)
Gas chromatography is the cornerstone technique for assessing the purity of volatile compounds like this compound.[9] It physically separates the main component from volatile organic impurities, allowing for their individual quantification.
Expertise in Action: Detector and Column Selection
The choice of detector and column is critical and depends on the analytical goal.
-
Flame Ionization Detector (FID): For routine purity assessment and quantification of organic impurities, the FID is the detector of choice. It offers high sensitivity, a wide linear range, and near-universal response to hydrocarbons, making it ideal for calculating area percent purity.[10]
-
Mass Spectrometer (MS): When impurity identification is required, a mass spectrometer is essential. It provides mass-to-charge ratio data and fragmentation patterns that act as a chemical fingerprint, enabling structural elucidation of unknown peaks.[9] The mass spectra of fluorinated compounds can be complex but are highly characteristic.[11]
-
Column Choice: The polarity of the stationary phase is the most important parameter for achieving separation.[12] For a polar molecule like a fluorinated alcohol, a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) or a polar wax-based column is often optimal. This choice enhances separation from both non-polar impurities (like residual solvents) and closely related polar impurities (like isomers or other alcohols) by exploiting differences in dipole-dipole interactions, rather than just boiling points.[12]
Protocol: GC-MS Purity and Impurity Identification
This protocol outlines a standard approach for analyzing this compound using GC-MS.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of a high-purity solvent (e.g., methanol or acetonitrile) in a volumetric flask. This creates a ~2 mg/mL solution. The solvent choice is important to ensure good chromatography without obscuring early-eluting peaks.
-
-
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | A modern, electronically controlled GC ensures precise and repeatable retention times and injection volumes. |
| Column | e.g., Agilent DB-624, 30 m x 0.25 mm, 1.4 µm | A mid-polarity phase provides balanced selectivity for a range of potential impurities.[12] |
| Carrier Gas | Helium | Inert and provides good efficiency.[13] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent retention times and optimal separation. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A small volume prevents column overloading and peak distortion. |
| Split Ratio | 50:1 | Prevents overloading the column with the main component, allowing for better resolution of trace impurities. |
| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Starts at a low temperature to separate volatile impurities, followed by a ramp to elute higher-boiling components in a reasonable time. |
| MS Detector | Quadrupole or TOF | A standard quadrupole is sufficient for most identification tasks; a Time-of-Flight (TOF) offers higher mass accuracy. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy allows for comparison with established mass spectral libraries. |
| Mass Range | 35 - 400 amu | Covers the mass of the parent compound and expected fragments/impurities. |
-
Data Analysis:
-
Purity Calculation: Integrate the peak area of the main this compound peak and all impurity peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%. This provides an "area percent" purity.
-
Impurity Identification: For any peak exceeding the identification threshold (e.g., 0.10%), analyze its mass spectrum. Compare the spectrum against a commercial library (e.g., NIST) and interpret the fragmentation pattern to propose a structure.
-
Structural Confirmation and Quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the identification of impurities. For a fluorinated molecule, ¹⁹F NMR is a particularly powerful technique.
The ¹⁹F NMR Advantage
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.
-
100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, further enhancing signal strength.[14]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much wider (~400 ppm) than for ¹H (~15 ppm), resulting in excellent signal dispersion and reduced peak overlap, even for structurally similar compounds.[14][15]
-
Quantitative Power (qNMR): With the inclusion of a certified internal standard, ¹⁹F NMR can be used for highly accurate and precise quantitative analysis (qNMR) without the need for a specific reference standard of the analyte itself.[16]
Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation (for ¹H and ¹⁹F NMR):
-
Accurately weigh ~10 mg of the this compound sample.
-
For quantitative analysis, also accurately weigh ~5 mg of a suitable internal standard (e.g., hexafluorobenzene for ¹⁹F or maleic acid for ¹H). The standard must have signals that do not overlap with the analyte.
-
Dissolve the sample and standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For quantitative work, it is crucial to ensure complete spin-lattice relaxation between pulses. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T₁ of any nucleus being quantified.
-
-
Spectral Interpretation:
-
¹H NMR: The proton spectrum will confirm the non-fluorinated portion of the molecule. The expected signals would be for the -CH₂-OH and -CH₂-CF₂- groups. The proximity to the electronegative fluorine atoms will cause downfield shifts and complex splitting patterns due to H-F coupling.
-
¹⁹F NMR: This spectrum is key for confirming the heptafluoropropyl moiety. One would expect distinct signals for the -CF₃ and the two -CF₂- groups. The integration of these signals should correspond to a 3:2:2 ratio. Impurities containing fluorine will give rise to additional, often well-resolved, peaks.[17]
-
Caption: Integrated workflow for comprehensive purity analysis.
Quantification of Water Content: Karl Fischer Titration
Water is a common and critical impurity that can affect product stability and reactivity. Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and selectivity for water.[18][19] Unlike methods like loss-on-drying, KF is not affected by the loss of other volatile components.
Methodology: Volumetric KF Titration
Given that the expected water content in a purified fluorinated alcohol is likely to be above 0.1%, volumetric titration is the more suitable method.[19]
-
Instrument Setup: Use an automated volumetric Karl Fischer titrator.
-
Reagent: Use a one-component reagent system (e.g., Aquagent® or similar), which contains iodine, sulfur dioxide, and a base dissolved in an alcohol.[19]
-
Titration Vessel Preparation: Add a suitable solvent (e.g., dry methanol) to the titration vessel and perform a pre-titration to neutralize any ambient moisture in the vessel and solvent.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample directly into the conditioned titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.
-
Initiate the titration. The instrument will add the KF reagent until all the water in the sample has been consumed, which is detected potentiometrically.[18]
-
The instrument software automatically calculates the water content based on the volume of titrant consumed and the pre-determined titer of the reagent.
-
Conclusion: An Integrated Strategy for Assured Purity
The purity analysis of this compound is not a single measurement but a holistic strategy that combines orthogonal analytical techniques. This guide outlines a robust approach that integrates:
-
Gas Chromatography (GC-FID and GC-MS) for the primary separation and quantification of organic impurities, as well as their structural identification.
-
NMR Spectroscopy (¹H and ¹⁹F) for unambiguous confirmation of the molecular structure and as a powerful tool for identifying and quantifying fluorinated impurities.
-
Karl Fischer Titration for the specific and accurate determination of water content.
By employing these methods within the logical framework of ICH guidelines, researchers, scientists, and drug development professionals can establish a comprehensive purity profile. This ensures that the material is of the requisite quality, safety, and consistency for its critical role in the development of new medicines and advanced technologies.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH- Q3 Impurity | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. COMBINED COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS [fao.org]
- 10. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 19. Karl Fischer water content titration - Scharlab [scharlab.com]
An In-Depth Technical Guide to the Thermogravimetric Analysis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental design, and data interpretation, offering field-proven insights into the thermal stability of this fluorinated alcohol.
Introduction: The Significance of Thermal Stability in Fluorinated Compounds
This compound (HFPO), with the chemical formula C₅H₅F₇O, is a fluorinated alcohol of interest in various scientific and industrial domains, including as a solvent and intermediate in chemical synthesis.[1][2][3] Its unique properties, imparted by the presence of multiple fluorine atoms, make it a valuable compound. However, the thermal stability of such molecules is a critical parameter, particularly in applications involving elevated temperatures, such as in pharmaceutical processing or as a component in formulations.
Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability and decomposition profile of materials.[4][5] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This data is invaluable for determining the upper-temperature limits of a compound's utility, understanding its decomposition mechanism, and ensuring its safe handling and application. While specific TGA data for this compound is not extensively published, this guide will establish a robust analytical framework based on the known behavior of similar fluorinated alcohols and the fundamental principles of thermal analysis.
Core Principles of Thermogravimetric Analysis
At its core, TGA operates on a simple principle: as a material is heated, it may undergo physical or chemical changes that result in a change in mass.[4] These changes are meticulously recorded by a highly sensitive microbalance. The resulting data, plotted as a thermogram (mass vs. temperature), provides a quantitative measure of the material's thermal stability. Key events that can be observed with TGA include:
-
Desolvation: The loss of residual solvents.
-
Decomposition: The breakdown of the chemical structure.
-
Oxidation: Reaction with an oxidizing atmosphere.
-
Vaporization: The transition from a liquid or solid to a gaseous state.
For a volatile compound like this compound, distinguishing between simple vaporization and thermal decomposition is a primary analytical challenge that will be addressed in the experimental design.
Experimental Protocol: A Self-Validating System for the TGA of this compound
The following protocol is designed to provide a comprehensive understanding of the thermal behavior of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A standard TGA instrument equipped with a high-sensitivity balance.
-
Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (for inert atmosphere) and air (for oxidative atmosphere).
Step-by-Step Methodology
-
Sample Preparation:
-
Due to the volatility of this compound, a small sample size of 5-10 mg is recommended to minimize mass transfer effects and ensure uniform heating.[6]
-
The sample should be carefully loaded into the crucible, ensuring no spillage.
-
-
Instrument Setup and Calibration:
-
The TGA instrument should be calibrated for both temperature and mass according to the manufacturer's specifications.
-
The purge gas flow rate should be set to a consistent value, typically 20-50 mL/min, to ensure a stable and inert (or oxidative) environment.[6]
-
-
Experimental Conditions:
-
Atmosphere: To differentiate between vaporization and decomposition, it is crucial to run the experiment under both an inert (nitrogen) and an oxidative (air) atmosphere.
-
Temperature Program: A dynamic heating rate of 10 °C/min is a standard starting point. The temperature range should be from ambient to a temperature high enough to ensure complete sample loss, for instance, up to 600 °C.
-
Diagram of the TGA Experimental Workflow
Caption: A schematic of the experimental workflow for the TGA of this compound.
Expected Thermal Decomposition Profile and Mechanistic Insights
While direct experimental data for this compound is scarce, we can infer its likely thermal behavior based on related fluorinated compounds. The thermal decomposition of fluorotelomer alcohols often proceeds via the elimination of hydrogen fluoride (HF) and the formation of various smaller fluorinated species.[7]
Data Presentation: Hypothetical TGA Data
The following table summarizes the expected key thermal events for this compound based on the analysis of similar compounds.
| Thermal Event | Temperature Range (°C) (Nitrogen) | Temperature Range (°C) (Air) | Mass Loss (%) | Probable Evolved Species |
| Vaporization | 100 - 150 | 100 - 150 | ~100 | C₅H₅F₇O |
| Onset of Decomposition | > 200 | > 200 | Variable | HF, smaller fluorocarbons |
| Major Decomposition | 250 - 400 | 250 - 400 | > 90 | CO, CO₂, various fluorinated fragments |
Note: This is a hypothetical representation. Actual values must be determined experimentally.
Interpreting the Thermogram
The thermogram of this compound is expected to show an initial mass loss corresponding to its boiling point. A clear distinction between boiling and decomposition is critical. A sharp, single-step mass loss at lower temperatures is indicative of vaporization. In contrast, a multi-step or broad mass loss at higher temperatures suggests decomposition.
Running the experiment in both inert and oxidative atmospheres is a self-validating step. The decomposition profile may differ significantly. In an air atmosphere, oxidation reactions can lead to the formation of different byproducts and may occur at lower temperatures compared to the pyrolysis in a nitrogen atmosphere.
Potential Decomposition Pathway
The high electronegativity of fluorine atoms significantly influences the C-F and C-C bond strengths. Thermal degradation is likely initiated by the cleavage of the C-C bond or the elimination of HF.
Caption: A simplified potential thermal decomposition pathway for this compound.
Advanced Analysis: Evolved Gas Analysis (EGA)
For a more in-depth understanding of the decomposition mechanism, coupling the TGA with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended.[4] This allows for the real-time identification of the gaseous products evolved during the thermal degradation, providing direct evidence for the proposed decomposition pathways.
Conclusion
This in-depth technical guide provides a robust framework for conducting and interpreting the thermogravimetric analysis of this compound. By employing the detailed experimental protocol and considering the likely decomposition mechanisms based on related fluorinated compounds, researchers and drug development professionals can gain critical insights into the thermal stability of this important molecule. The principles and methodologies outlined herein ensure a scientifically sound and self-validating approach to thermal analysis, contributing to the safe and effective application of this compound.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. epfl.ch [epfl.ch]
- 7. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in organic solvents
An In-depth Technical Guide to the Solubility of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a fluorinated alcohol with a unique molecular architecture that imparts distinctive physicochemical properties. Its structure, comprising a polar hydroxyl head and a non-polar, lipophobic heptafluoropentyl tail, results in a solubility profile that is critical for its application in specialty chemical synthesis, drug development, and materials science. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a discussion of its expected behavior in various organic solvent classes, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. Due to the scarcity of publicly available quantitative data, this document emphasizes the foundational knowledge and practical methodologies required for researchers to generate reliable solubility data in their own laboratory settings.
Introduction: The Unique Nature of Fluorinated Alcohols
This compound (CAS 755-40-8) belongs to the class of fluorotelomer alcohols (FTOHs).[1] These molecules are not simple amphiphiles. The presence of a highly fluorinated segment creates a third domain of interaction alongside the traditional hydrophilic (hydroxyl group) and lipophilic (hydrocarbon backbone) regions. This "fluorophilic" nature dictates its behavior in solution, often leading to miscibility or immiscibility in ways that defy the simple "like dissolves like" rule.[2]
Fluorinated alcohols are recognized for their unique solvent properties, including high polarity, thermal stability, and a strong ability to act as hydrogen-bond donors while being poor hydrogen-bond acceptors.[3][4] These characteristics make them valuable as solvents or co-solvents in catalysis and synthesis, where they can stabilize intermediates or enhance the solubility of reagents.[4][5] Understanding the solubility of this compound is therefore a prerequisite for harnessing its full potential in advanced applications.
Physicochemical Profile
A molecule's solubility is a direct consequence of its structure and resulting physical properties. The key properties for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 755-40-8 | [1][6] |
| Molecular Formula | C₅H₅F₇O | [1][6] |
| Molecular Weight | 214.08 g/mol | [1][6] |
| Appearance | Liquid | [6] |
| Flash Point | 116-117°C / 630mm | [6] |
| Structure | HO-CH₂-CH₂-CF₂-CF₂-CF₃ |
The molecule's structure is dichotomous:
-
The Hydroxyl Head (-CH₂-CH₂-OH): This segment is polar and capable of acting as a strong hydrogen bond donor. This promotes interaction with other polar and protic solvents.
-
The Heptafluoro Tail (-CF₂-CF₂-CF₃): This segment is non-polar but also highly lipophobic (fat-hating). The high electronegativity of fluorine atoms withdraws electron density, making the tail rigid and creating a distinct "fluorous" phase. It does not interact favorably with hydrocarbon chains.
Guiding Principles for Solubility Prediction
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The alcohol head will readily hydrogen-bond with these solvents. However, the large, lipophobic fluorinated tail may resist dissolution, potentially leading to partial miscibility, especially with lower alcohols. As the hydrocarbon chain of the solvent alcohol increases (e.g., 1-butanol), miscibility is expected to decrease.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents are strong hydrogen bond acceptors. Given that this compound is a strong hydrogen bond donor, strong interactions are expected. This class of solvents is most likely to be fully miscible.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The principle of "like dissolves like" suggests poor solubility. The high polarity of the alcohol head and the lipophobicity of the fluorinated tail make favorable interactions with hydrocarbons unlikely. Immiscibility or very low solubility is expected.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and can sometimes act as effective co-solvents for fluorinated compounds to bridge their solubility with organic reagents.[4] Partial to good solubility can be expected.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |
| Polar Protic | Methanol, Water | Partially Miscible to Miscible | H-bonding from -OH group is favorable, but the fluorinated tail resists solvation. |
| Polar Aprotic | Acetone, THF, DMSO | Miscible | Strong H-bond acceptor nature of the solvent interacts favorably with the donor -OH group. |
| Non-Polar Ethers | Diethyl Ether | Miscible | Ether oxygen is a good H-bond acceptor. |
| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Immiscible / Poor | Lipophobic fluorinated tail and polar head are incompatible with hydrocarbons. |
| Non-Polar Aromatic | Toluene, Benzene | Immiscible / Poor | Similar to aliphatic hydrocarbons; lack of favorable interactions. |
| Chlorinated | Dichloromethane (DCM) | Partially Miscible to Miscible | Intermediate polarity can bridge the gap between the fluorinated and organic domains. |
Experimental Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Trustworthy solubility data is generated through rigorous, well-controlled experiments. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a liquid or solid solute in a solvent.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C) is critical for data reproducibility. A water bath is used to ensure thermal stability.
-
Equilibration Time: Dissolution is not instantaneous. A sufficient agitation period (e.g., 24-48 hours) is required to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation (or phase separation).
-
Phase Separation: After equilibration, it is crucial to separate the saturated solution from the excess undissolved solute without altering the temperature. Centrifugation is a reliable method to pellet excess solute.
-
Quantitative Analysis: The concentration of the solute in the saturated solvent phase must be measured accurately. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent choice for a volatile compound like this compound, providing high sensitivity and reproducibility.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound to a series of glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps). An "excess" ensures that a saturated solution will be formed with some undissolved solute remaining.
-
Add a precise volume of the chosen organic solvent (e.g., 10.0 mL) to each vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an isothermal shaker water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a constant speed for a predetermined time (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
Remove the vials from the shaker bath and immediately place them in a centrifuge with temperature control set to the same temperature as the bath.
-
Centrifuge the vials at a sufficient speed (e.g., 3000 rpm for 15 minutes) to pellet the excess, undissolved this compound.
-
-
Sampling and Analysis:
-
Carefully remove an aliquot (e.g., 1.0 mL) from the clear, supernatant (saturated solution) phase, taking care not to disturb the excess solute pellet.
-
Dilute the aliquot with a known volume of a suitable solvent (one that is miscible with both the sample and is appropriate for GC analysis) to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a calibrated Gas Chromatography (GC-FID) method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Calculate the average and standard deviation for the replicate samples.
-
Experimental Workflow Diagram
Caption: Figure 1: Isothermal Shake-Flask Solubility Workflow.
Conclusion
This compound presents a unique and complex solubility profile governed by the interplay of its polar hydroxyl group and its non-polar, lipophobic fluorinated tail. While comprehensive quantitative data is not widely published, a strong predictive understanding can be achieved by considering the principles of hydrogen bonding and fluorophilicity. It is predicted to be most soluble in polar aprotic solvents that are strong hydrogen bond acceptors, while showing limited solubility in non-polar hydrocarbon solvents. For researchers and drug development professionals requiring precise solubility values, the implementation of a rigorous experimental protocol, such as the isothermal shake-flask method detailed herein, is essential. This approach ensures the generation of reliable, application-specific data, enabling the effective use of this specialty alcohol in its intended field.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 755-40-8 [sigmaaldrich.com]
An In-depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the core properties and methodologies associated with 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane. As a partially fluorinated alcohol, this compound exhibits a unique combination of properties derived from its hydrocarbon and fluorocarbon segments, making it a molecule of significant interest in various scientific and industrial domains. This document, intended for researchers, scientists, and professionals in drug development, amalgamates critical data on its chemical and physical characteristics, synthesis, potential applications, safety protocols, and analytical techniques. The content herein is structured to offer not just a repository of data, but a cohesive understanding of the principles governing the behavior and utility of this fluorinated compound.
Nomenclature and Structural Elucidation
1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane, also known by its alternative name 3,3,4,4,5,5,5-Heptafluoropentan-1-ol, is a specialty chemical with the CAS Number 755-40-8 [1][2]. Its molecular structure consists of a five-carbon pentanol backbone where the hydrogen atoms on the first three carbon atoms of the propyl group attached to the hydroxyl group have been substituted with fluorine atoms.
The structural formula is CF₃(CF₂)₂CH₂CH₂OH. This unique arrangement of a perfluorinated tail and a hydrocarbon spacer connected to a hydroxyl group imparts amphiphilic character to the molecule, influencing its solubility and reactivity.
Molecular Formula: C₅H₅F₇O[2]
Molecular Weight: 214.08 g/mol [2]
InChI Key: ROTSWXZIBBJEPH-UHFFFAOYSA-N[3]
Physicochemical Properties
The physicochemical properties of 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane are a direct consequence of its fluorinated nature. The high electronegativity of fluorine atoms creates strong C-F bonds and significant polarity within the fluorinated segment, leading to properties distinct from its non-fluorinated hydrocarbon analog, 1-pentanol.
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Density | 1.506 g/cm³ at 20 °C | [4] |
| Boiling Point | 116-117 °C at 630 Torr | [4] |
| Flash Point | 4.7 ± 25.9 °C | [4] |
| Refractive Index | 1.304 | [4] |
Synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane
Proposed Synthetic Pathway:
The synthesis can be logically approached through the addition of ethylene to a perfluoroalkyl iodide, followed by hydrolysis of the resulting iodinated intermediate.
Caption: Proposed two-step synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane.
Experimental Protocol:
Step 1: Synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
This reaction is a free-radical addition of a perfluoroalkyl iodide to an alkene.
-
Apparatus Setup: A high-pressure reactor equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is required.
-
Reactant Charging: The reactor is charged with 1,1,1,2,2,3,3-heptafluoro-3-iodopropane and a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction Conditions: The reactor is sealed and purged with an inert gas, such as nitrogen or argon. Ethylene gas is then introduced into the reactor to the desired pressure. The reaction mixture is heated to a temperature typically between 70-90 °C to initiate the radical reaction.
-
Monitoring and Work-up: The reaction progress is monitored by observing the pressure drop of ethylene. Once the reaction is complete, the reactor is cooled, and the excess ethylene is vented. The crude product, 1,1,1,2,2,3,3-heptafluoro-5-iodopentane, can be purified by distillation.
Step 2: Hydrolysis to 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane
The conversion of the iodo-intermediate to the final alcohol product is achieved through hydrolysis.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a stirrer is used.
-
Reagents: The purified 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is dissolved in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of water and a base (e.g., sodium bicarbonate or potassium carbonate) to neutralize the HI formed during the reaction[1].
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the hydrolysis can be monitored by gas chromatography (GC).
-
Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The final product, 1,1,1,2,2,3,3-heptafluoro-5-hydroxypentane, can be further purified by fractional distillation. A similar process is described for other fluorinated alcohols, where the hydrolysis of the corresponding iodoalkane yields the desired alcohol[5].
Applications in Research and Development
The unique properties of 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane make it a valuable compound in several areas of research and development.
-
Specialty Solvents: The partially fluorinated nature of this alcohol allows it to have unique solvency characteristics, making it a candidate for use as a specialty solvent in reactions involving both fluorinated and non-fluorinated species.
-
Pharmaceutical and Agrochemical Synthesis: Fluorinated building blocks are of great importance in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule. 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane can serve as a precursor for introducing a heptafluoropentyl group into a larger molecule.
-
Proteomics Research: It is listed as a specialty product for proteomics research applications, suggesting its potential use in sample preparation, as a component of separation media, or in the synthesis of specific probes or reagents for protein analysis[2].
-
Surfactants and Surface Modifiers: The amphiphilic nature of this molecule suggests its potential as a fluorinated surfactant or as a component in the synthesis of more complex surfactants. Fluorinated surfactants are known for their ability to significantly reduce surface tension.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane.
GHS Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray[3].
-
P271: Use only outdoors or in a well-ventilated area[3].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[3].
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a respirator may be required.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Analytical Methodologies
A combination of analytical techniques is essential for the characterization and quality control of 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methylene groups (-CH₂CH₂OH) and the hydroxyl proton. The signals for the methylene groups will be split into multiplets due to coupling with each other and with the adjacent fluorinated carbon. The chemical shifts will be influenced by the electronegative fluorine atoms and the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons in the fluorinated portion will be significantly affected by the attached fluorine atoms, and C-F coupling will be observed[6].
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to the large chemical shift range and the sensitivity of the chemical shifts to the local electronic environment[7][8][9]. For 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane, three distinct signals are expected for the -CF₃, -CF₂-, and -CF₂- groups, with characteristic coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) or chemical ionization (CI) techniques can be employed. The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of C-C and C-F bonds.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for assessing the purity of 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane and for monitoring the progress of its synthesis. A column with a suitable stationary phase, such as one with a non-polar or mid-polar character, would be appropriate for the separation.
Conclusion
1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane is a fluorinated alcohol with a unique set of properties that make it a valuable compound for a range of applications in research and industry. Its synthesis, while not widely documented in detail, can be achieved through established methods for the preparation of similar fluorinated compounds. A thorough understanding of its physicochemical properties, safe handling procedures, and appropriate analytical methods is crucial for its effective and safe utilization. As the demand for specialized fluorinated molecules continues to grow, particularly in the life sciences and materials science, compounds like 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane are poised to play an increasingly important role.
References
- 1. US7138551B2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 755-40-8 [sigmaaldrich.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. EP0089859B1 - Process for the preparation of 2-perfluoroalkyl ethanols - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols: 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in Modern Organic Synthesis
Introduction: A Fluorinated Alcohol Carving a Niche in Synthesis
In the ever-evolving landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and environmental impact of a chemical transformation.[1][2][3][4][5] 3,3,4,4,5,5,5-Heptafluoropentan-1-ol, a partially fluorinated alcohol, is emerging as a solvent with a unique combination of properties that make it a compelling choice for researchers, scientists, and drug development professionals. Its structure, featuring a polar hydroxyl group and a nonpolar, electron-withdrawing heptafluoropentyl chain, imparts distinct solubility characteristics and can influence reaction pathways in novel ways. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties: A Quantitative Overview
A solvent's utility is fundamentally governed by its physical and chemical properties. The table below summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 755-40-8 | [6][7][8][9] |
| Molecular Formula | C₅H₅F₇O | [6][7][8][9] |
| Molecular Weight | 214.08 g/mol | [6][7][8][9] |
| Appearance | Liquid | |
| Boiling Point | 84.1 ± 35.0 °C at 760 mmHg | [10] |
| Density | 1.5 ± 0.1 g/cm³ | [10] |
| Flash Point | 116-117°C at 630 mmHg | [11] |
| InChI Key | ROTSWXZIBBJEPH-UHFFFAOYSA-N | [11] |
Core Advantages in Synthetic Applications
The strategic placement of fluorine atoms in this compound gives rise to several advantages in organic synthesis:
-
Enhanced Solubility for Fluorinated Compounds: The heptafluoropentyl moiety provides a "fluorous" domain, which can significantly enhance the solubility of fluorinated reagents, intermediates, and catalysts. This is particularly beneficial in reactions involving complex, fluorine-rich molecules, which are increasingly common in pharmaceuticals and agrochemicals.
-
Unique Reaction Environments: The combination of a polar hydroxyl group and a nonpolar, lipophobic fluorinated chain creates a unique microenvironment for reactions. This can influence transition states and reaction kinetics, potentially leading to improved yields and selectivities.
-
Green Chemistry Potential: While data on its biodegradability and environmental fate are still emerging, fluorinated solvents are often explored for their potential in creating more sustainable processes.[1][2][4] Their distinct properties can facilitate easier product separation and potential solvent recycling, reducing overall waste generation.[3][5]
-
Thermal Stability: Many fluorinated compounds exhibit high thermal stability, allowing for reactions to be conducted at elevated temperatures without solvent degradation.
Applications and Experimental Protocols
The unique properties of this compound open up possibilities for its use in a variety of synthetic contexts. Below are detailed protocols for representative applications.
As a Reaction Medium for Nucleophilic Substitution
The polarity of the hydroxyl group, coupled with the non-coordinating nature of the fluorinated chain, can be advantageous in nucleophilic substitution reactions. The solvent can effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.
Protocol 1: Synthesis of a Fluorinated Ether via Williamson Ether Synthesis
This protocol describes the synthesis of a model fluorinated ether, illustrating the use of this compound as a reaction solvent.
Workflow for Williamson Ether Synthesis
A schematic of the Williamson ether synthesis workflow.
Materials:
-
4-Nitrobenzyl bromide (1.0 mmol, 216 mg)
-
Potassium phenoxide (1.2 mmol, 158 mg)
-
This compound (5 mL)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzyl bromide and potassium phenoxide.
-
Add 5 mL of this compound to the flask. The choice of this solvent is predicated on its ability to solubilize both the organic electrophile and the ionic nucleophile, facilitating a homogenous reaction.
-
Heat the reaction mixture to 80°C with vigorous stirring. The elevated temperature is well within the solvent's stable range.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-nitrobenzyl phenyl ether.
Causality and Insights: The use of this compound is strategic. Its polar hydroxyl group can interact with the potassium cation, while the fluorinated backbone provides a non-protic environment that enhances the nucleophilicity of the phenoxide. This can lead to faster reaction rates compared to traditional protic solvents.
Application in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of drug discovery and development.[12][13][14] The solubility of protected amino acids and coupling reagents is crucial for efficient synthesis. The unique properties of this compound make it a candidate solvent for challenging peptide sequences, particularly those containing fluorinated amino acids.
Protocol 2: A Representative Dipeptide Coupling on Solid Support
This protocol outlines a standard coupling step in an Fmoc-based solid-phase peptide synthesis, substituting a common solvent like DMF with this compound.
Workflow for Solid-Phase Peptide Coupling
A schematic of a solid-phase peptide coupling cycle.
Materials:
-
Fmoc-Gly-Wang resin (0.1 mmol)
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH) (0.4 mmol, 155 mg)
-
HBTU (0.4 mmol, 152 mg)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL)
-
This compound (as the primary solvent)
-
Piperidine
Procedure:
-
Swell the Fmoc-Gly-Wang resin in this compound in a peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Drain the solvent and add a 20% solution of piperidine in this compound. Agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with this compound (5 x 2 mL) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Phe-OH and HBTU in 2 mL of this compound.
-
Add DIPEA to the solution and vortex for 1 minute to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with this compound (3 x 2 mL), followed by dichloromethane (3 x 2 mL) and methanol (3 x 2 mL).
-
Dry the resin under vacuum. The resulting Fmoc-Phe-Gly-Wang resin is ready for the next coupling cycle.
Rationale and Expected Outcomes: The use of this compound in this context is exploratory. Its ability to dissolve bulky, protected amino acids and common coupling reagents is key. Furthermore, for peptides incorporating fluorinated amino acids, this solvent could prevent aggregation and improve coupling efficiency. The protocol is designed to be self-validating through standard analytical techniques like Kaiser testing or LC-MS analysis of a cleaved sample.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15][16][17][18]
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing fumes/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15][16][17]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
This compound represents a valuable addition to the synthetic chemist's toolkit. Its unique physicochemical properties, stemming from its partially fluorinated structure, offer potential solutions to challenges in modern organic synthesis, particularly in the synthesis of complex fluorinated molecules and peptides. The protocols provided herein serve as a starting point for exploring the full potential of this promising solvent. As with any new reagent, careful optimization and validation are essential for successful implementation in specific research and development projects.
References
- 1. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 4. bepls.com [bepls.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 755-40-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 10. 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | CAS#:755-40-8 | Chemsrc [chemsrc.com]
- 11. This compound | 755-40-8 [sigmaaldrich.com]
- 12. pentelutelabmit.com [pentelutelabmit.com]
- 13. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemblink.com [chemblink.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. echemi.com [echemi.com]
Application Notes and Protocols: The Strategic Use of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in Advanced Peptide Synthesis
Executive Summary
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide manufacturing for research and therapeutic applications. However, its efficiency is frequently compromised by the on-resin aggregation of the growing peptide chain, particularly with hydrophobic or structurally prone sequences. This phenomenon obstructs reactive sites, leading to incomplete coupling and deprotection steps, which culminates in low yields and complex purification challenges. Traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often insufficient to mitigate severe aggregation.[1][2]
This document details the application of 3,3,4,4,5,5,5-heptafluoropentan-1-ol, a specialized fluorinated alcohol, as a powerful tool to disrupt peptide aggregation and enhance the success of SPPS. While its close analog, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is more widely documented, this compound presents similar physicochemical properties that make it an excellent solvent for disrupting secondary structures and improving reaction outcomes.[3][4] We provide an in-depth analysis of its mechanism, detailed experimental protocols for its use as a co-solvent in coupling reactions and in mild cleavage cocktails, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Physicochemical Rationale for Fluorinated Alcohols in SPPS
Fluorinated alcohols possess a unique combination of properties that make them highly effective in peptide synthesis. Their strong hydrogen bond-donating capacity, coupled with low nucleophilicity and a distinct polarity, allows them to disrupt the intermolecular hydrogen bonds that stabilize peptide aggregates.[4][5]
Mechanism of Action: On-resin peptide aggregation is primarily driven by the formation of secondary structures, such as β-sheets, which are stabilized by hydrogen bonding between peptide backbones. This compound functions by inserting itself into these hydrogen-bonding networks, effectively acting as a "structure-breaker." This solvates the peptide chain, returning it to a more accessible, monomeric state where functional groups are available for subsequent coupling or deprotection reactions.[3][4][6]
Caption: Mechanism of aggregation disruption by this compound.
Comparative Properties of Solvents
The choice of solvent is critical in SPPS. The properties of this compound are compared below to other relevant solvents to provide a basis for its strategic application.
| Property | This compound | Hexafluoro-2-propanol (HFIP) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 755-40-8[7] | 920-66-1 | 68-12-2 | 872-50-4 |
| Molecular Formula | C₅H₅F₇O[7][8] | C₃H₂F₆O | C₃H₇NO | C₅H₉NO |
| Molecular Weight | 214.08 g/mol [7][8] | 168.04 g/mol | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | ~116-117 °C @ 630mmHg | 59 °C | 153 °C | 202 °C |
| Key Feature | High H-bond donor, moderate boiling point. | Potent H-bond donor, highly volatile. | Standard polar aprotic solvent. | High-boiling polar aprotic solvent. |
Core Applications & Experimental Protocols
The primary applications for this compound in SPPS are twofold: as a co-solvent during difficult coupling steps and as the primary solvent in mild cleavage cocktails for protected peptides.
Protocol 1: SPPS of Difficult Sequences Using a Heptafluoropentanol Co-Solvent
This protocol is designed for sequences known to be hydrophobic or prone to aggregation. The introduction of this compound during the coupling step can significantly improve outcomes.
Workflow Overview:
Caption: SPPS workflow incorporating this compound as a co-solvent.
Step-by-Step Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., 100 mg, 0.5 mmol/g substitution) in DMF for 1 hour in a suitable reaction vessel.[9]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
Coupling with Heptafluoropentanol:
-
To the pre-activated amino acid solution, add a sufficient volume of this compound to achieve a final concentration of 15-25% (v/v) in the total reaction volume.
-
Drain the wash solvent from the resin and immediately add the complete coupling mixture.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[13] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step (repeating steps 4-6) is necessary.
-
Chain Elongation: Repeat the deprotection-wash-coupling cycle for each amino acid in the sequence.
Protocol 2: Mild Cleavage of Protected Peptides from 2-Chlorotrityl Resin
2-chlorotrityl chloride (2-CTC) resin is ideal for producing protected peptide fragments that can be used in fragment condensation strategies. A mild cleavage cocktail using heptafluoropentanol preserves acid-labile side-chain protecting groups.
Step-by-Step Methodology:
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DCM (5x) and dry it under a vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh solution of 20-30% (v/v) this compound in DCM.[14]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 100 mg of resin).
-
Agitate the suspension gently at room temperature.
-
Monitor the cleavage every 15-30 minutes by taking a small aliquot, neutralizing it with DIPEA, and analyzing via mass spectrometry. The total reaction time is typically 1-2 hours.
-
-
Peptide Collection:
-
Filter the resin and collect the filtrate into a round-bottom flask containing a small amount of pyridine or DIPEA (approx. 10% of the total volume) to immediately neutralize the trifluoroacetic acid that can form from residual DCM and the acidic alcohol.
-
Wash the resin 2-3 times with additional cleavage cocktail or pure DCM, collecting all washes with the initial filtrate.
-
-
Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure (rotary evaporation).
-
Purification/Precipitation: The resulting protected peptide can be precipitated from cold diethyl ether, collected by centrifugation, and dried for subsequent use in solution-phase ligation.
Expected Outcomes and Troubleshooting
The use of this compound is expected to significantly improve the crude purity of peptides that are otherwise difficult to synthesize.
Comparative Data (Illustrative)
The following table illustrates the potential improvement in the synthesis of a model hydrophobic peptide (e.g., a 15-mer with high valine/isoleucine content).
| Synthesis Condition | Crude Purity (by HPLC) | Target Peptide Yield | Key Impurities |
| Standard (DMF only) | 35% | Low | Deletion sequences, truncated peptides |
| Co-Solvent (20% Heptafluoropentanol in DMF) | 75% | High | Minimal deletion sequences |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of reagents in the co-solvent mixture. | The concentration of heptafluoropentanol is too high; some coupling reagents have limited solubility. | Decrease the concentration of the fluorinated alcohol to 10-15%. Ensure the reagents are fully dissolved in DMF before adding the alcohol. |
| Incomplete coupling (positive Kaiser test) even with the co-solvent. | Severe aggregation; steric hindrance of the specific amino acid. | Increase coupling time to 4 hours or perform the reaction at a slightly elevated temperature (30-40°C). Consider using a more potent coupling reagent like HATU or COMU.[15][16][17] |
| Side-chain protecting group loss during mild cleavage. | Extended cleavage time; presence of stronger acids. | Carefully monitor the cleavage reaction and stop it as soon as the desired product is released. Ensure the DCM used is high purity and free from acidic contaminants. |
| Racemization of sensitive amino acids (e.g., Cys, His). | The choice of base and coupling reagent can influence racemization.[18][19][20] | Use a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA.[12] Ensure the pre-activation time is not excessively long. |
Conclusion
This compound is a highly effective problem-solving reagent in modern peptide synthesis. Its capacity to disrupt on-resin aggregation makes it an invaluable tool for synthesizing "difficult sequences," leading to higher crude purity, improved yields, and simplified downstream processing. While less common than HFIP, its similar properties and potentially higher boiling point offer advantages in handling and scalability. The protocols outlined in this document provide a robust framework for researchers to integrate this powerful fluorinated alcohol into their workflows, enabling the successful synthesis of complex and previously inaccessible peptides.
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Self-Assembly of Aβ40, Aβ42 and Aβ43 Peptides in Aqueous Mixtures of Fluorinated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. youtube.com [youtube.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
- 17. Rapid solid phase synthesis and biodistribution of 18F-labelled linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
3,3,4,4,5,5,5-Heptafluoropentan-1-ol in protein folding studies
An Application Guide to 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in Protein Folding and Misfolding Studies
Authored by: A Senior Application Scientist
Introduction: The Unique Utility of Fluorinated Alcohols in Protein Science
In the intricate landscape of protein folding, aggregation, and misfolding, researchers require tools that can precisely manipulate protein conformations. This compound (HFPO), a partially fluorinated alcohol, has emerged as a valuable cosolvent for such purposes. Its properties are highly similar to the more extensively studied 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and the principles governing their interactions with polypeptides are largely interchangeable.[1][2][3][4]
Fluorinated alcohols like HFPO are potent modulators of protein secondary structure. They are uniquely effective at disrupting the non-covalent interactions—primarily hydrophobic and hydrogen-bonding networks—that stabilize both native tertiary structures and non-native aggregates, such as amyloid fibrils.[2][5] This guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for utilizing HFPO in protein folding research, with a particular focus on its role in preparing and studying amyloidogenic peptides.
Mechanism of Action: How HFPO Reshapes Protein Conformations
The efficacy of HFPO stems from its distinct physicochemical properties. The high electronegativity of fluorine atoms creates a molecule with a strong dipole moment yet a nonpolar surface, allowing it to interact favorably with both polar and nonpolar regions of a polypeptide chain.
-
Disruption of Aggregates: HFPO effectively solubilizes and disaggregates pre-formed protein aggregates, including highly stable amyloid fibrils.[5] It achieves this by penetrating the aggregate core, breaking the inter-chain hydrogen bonds that form the characteristic cross-β structure of amyloids. This makes it an indispensable tool for preparing monomeric, aggregation-competent solutions of peptides like Amyloid-β (Aβ), which are notoriously prone to aggregation.[5][6][7]
-
Induction of α-Helical Structures: A primary application of HFPO is its ability to induce α-helical conformations in peptides and proteins, even in sequences that would otherwise adopt β-sheet or random coil structures.[2][8] The proposed mechanism involves HFPO molecules forming clusters around the polypeptide backbone.[2] This "coating" effect displaces water molecules, thereby weakening water-backbone hydrogen bonds and strengthening intra-chain hydrogen bonds, which are the hallmark of the α-helix.[2] This property is invaluable for studying folding intermediates and the intrinsic helical propensities of different protein sequences.[4]
-
Concentration-Dependent Effects: The effect of HFPO is highly concentration-dependent. At low concentrations (e.g., 5-25% v/v), it can paradoxically promote the formation of amyloid fibrils for certain peptides by enhancing both hydrophobic and electrostatic interactions that lead to ordered aggregation.[9][10][11] However, at higher concentrations, it will typically dissolve these fibrils and stabilize monomeric α-helical states.[9][10]
Below is a diagram illustrating the general mechanism of HFPO on a polypeptide chain.
Caption: Mechanism of HFPO on protein conformation.
Core Applications & Experimental Protocols
HFPO is a versatile tool with several key applications in protein folding and aggregation studies. The following section provides detailed, field-proven protocols for its most common uses.
Application 1: Preparation of Monomeric Amyloid-β Peptide
The single most critical step for obtaining reproducible in vitro aggregation data for amyloidogenic peptides is starting with a homogenous, monomeric preparation. HFPO is the solvent of choice for disaggregating synthetic amyloid peptides.
Protocol 1: Disaggregation of Lyophilized Amyloid-β (Aβ) Peptide
This protocol is adapted from standard procedures for preparing Aβ for aggregation assays.[7][12]
Materials:
-
Lyophilized Amyloid-β (1-42 or 1-40) peptide
-
This compound (HFPO), high purity
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Appropriate aqueous buffer (e.g., PBS, F-12 media)[7]
-
Microcentrifuge tubes (low-binding)
-
Bath sonicator
-
Nitrogen gas stream or SpeedVac
Procedure:
-
Initial Solubilization: Add HFPO directly to the vial of lyophilized Aβ peptide to a final concentration of 1 mg/mL. Vortex briefly to mix.[12]
-
Disaggregation: Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution and disruption of any pre-existing aggregates.[12]
-
Aliquotting: Aliquot the HFPO-peptide solution into smaller volumes suitable for single experiments in low-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the final monomeric stock.
-
Solvent Evaporation: Dry the aliquots to remove the HFPO. This is a critical step. Use a gentle stream of nitrogen gas in a fume hood or a SpeedVac (without heat) until a thin, clear peptide film is visible at the bottom of the tube.[7][12] Continue to dry under vacuum for at least 1-2 hours to remove all residual HFPO.
-
Storage: Store the dried peptide film aliquots, tightly sealed and desiccated, at -80°C. They are stable for several months.[12]
-
Reconstitution for Experiments:
-
Bring an aliquot of the dried peptide film to room temperature.
-
Resuspend the peptide in a small volume of anhydrous DMSO to create a concentrated stock (e.g., 5 mM).[7]
-
Immediately before starting the experiment, dilute this DMSO stock into the final ice-cold aqueous buffer to the desired working concentration (e.g., 100 µM).[7] Pipette gently to mix. Use this solution immediately to study monomeric or oligomeric species.
-
Application 2: Monitoring Amyloid Aggregation Kinetics
Once a monomeric stock is prepared, its aggregation into amyloid fibrils can be monitored. The Thioflavin T (ThT) fluorescence assay is the gold standard for this purpose.[13] ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils.[13][14][15]
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
Materials:
-
Monomeric Aβ peptide solution (from Protocol 1)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)[14]
-
96-well black assay plates (clear bottom if needed)
-
Plate reader with fluorescence capability
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT in buffer to a concentration of 1-2 mM. Filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to a week.[14]
-
Prepare Working Solution: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final concentration of 10-20 µM.[15] Also include any necessary additives, such as 0.05% sodium azide to prevent bacterial growth.[15]
-
Set up the Assay:
-
In a 96-well black plate, add the ThT working solution to each well.
-
Add the freshly prepared monomeric Aβ peptide to the wells to reach the desired final protein concentration (e.g., 1-50 µM). Prepare replicates (triplicates are recommended).[16]
-
Include negative controls: buffer with ThT only, and monomeric protein solution at time zero.[15]
-
-
Incubation and Measurement:
The following workflow diagram summarizes the process from peptide preparation to aggregation analysis.
Caption: Experimental workflow for Aβ preparation and analysis.
Analytical Techniques for Structural Characterization
To verify the conformational state of a protein before, during, and after treatment with HFPO, several biophysical techniques are essential.
| Technique | Application & Purpose | Typical Observations with HFPO |
| Circular Dichroism (CD) Spectroscopy | Provides information on the protein's secondary structure content (α-helix, β-sheet, random coil).[17][18] It is the primary method to confirm the induction of α-helical structure by HFPO. | A native β-sheet protein (single negative peak ~218 nm) or random coil will show a characteristic α-helical spectrum (negative peaks at ~208 nm and ~222 nm) in the presence of HFPO.[4][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gives high-resolution structural and dynamic information. A simple 1D proton NMR can provide a "fingerprint" of the folded state.[19] A well-folded protein has sharp, dispersed peaks, while an unfolded one has broad, poorly dispersed peaks.[19] | Can be used to confirm the monomeric, and often unstructured, state of a peptide after HFPO treatment and subsequent reconstitution in a non-helico-inductive buffer. |
| Thioflavin T (ThT) Fluorescence | Specifically detects the presence of amyloid fibrils.[13] Used to monitor the kinetics of aggregation from a monomeric starting material. | After preparing monomers with HFPO, a time-dependent increase in ThT fluorescence indicates the formation of amyloid fibrils.[14] |
Safety and Handling of this compound
HFPO is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Information | Handling and Storage Recommendations |
| Pictograms: GHS07 (Exclamation Mark) | Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21] |
| Signal Word: Warning[20] | Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[20][21] |
| Hazard Statements: | Storage: Store in a well-ventilated place with the container tightly closed.[20] |
| H315: Causes skin irritation.[20][22] | First Aid: |
| H319: Causes serious eye irritation.[20][22] | - Skin Contact: Wash with plenty of water.[20] |
| H335: May cause respiratory irritation.[20][22] | - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[20][21] |
| - Inhalation: Move person to fresh air.[20][21] |
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a powerful and versatile cosolvent for manipulating protein structure. Its ability to effectively disaggregate stubborn amyloid fibrils into a monomeric state is fundamental to achieving reproducible results in aggregation kinetics studies. Furthermore, its capacity to induce α-helical structures provides a unique avenue for exploring protein folding landscapes and intermediates. By understanding its mechanism of action and employing rigorous, validated protocols as outlined in this guide, researchers can confidently leverage HFPO to advance our understanding of protein folding, misfolding, and the molecular basis of related diseases.
References
- 1. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated alcohol, the third group of cosolvents that stabilize the molten-globule state relative to a highly denatured state of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. bachem.com [bachem.com]
- 6. Amyloid Beta Monomer Re-Suspension Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of detergents and hexafluoroisopropanol on the conformation of a non-helical and a helical plant protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Thioflavin T Assay [protocols.io]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Circular Dichroism Spectroscopy in Protein Research - Creative Proteomics [iaanalysis.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. echemi.com [echemi.com]
- 21. chemblink.com [chemblink.com]
- 22. chemical-label.com [chemical-label.com]
Application Notes and Protocols for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in Proteomics Research
Introduction: Overcoming the Solubility Challenge in Proteomics
Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins, providing deep insights into cellular processes, disease mechanisms, and drug targets. A cornerstone of "bottom-up" proteomics is the enzymatic digestion of complex protein mixtures into smaller peptides, which are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the efficiency and reproducibility of this crucial step are often hampered by the poor solubility of many proteins, particularly hydrophobic membrane proteins and proteins that form aggregates.
Traditional methods for protein solubilization often rely on chaotropic agents like urea or detergents such as sodium dodecyl sulfate (SDS). While effective, these compounds can interfere with the activity of proteolytic enzymes like trypsin and must be removed or diluted prior to digestion and subsequent MS analysis, which can introduce sample loss and variability.
Fluorinated alcohols have emerged as powerful co-solvents in proteomics sample preparation due to their unique ability to disrupt protein secondary and tertiary structures, thereby enhancing solubilization without the drawbacks of traditional denaturants. This application note details the use of 3,3,4,4,5,5,5-heptafluoropentan-1-ol (HFPOH), a less common but potentially advantageous fluorinated alcohol, in proteomics workflows. We will explore its properties and provide a detailed protocol for its application in in-solution protein digestion, drawing upon established principles from similar fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP).
Physicochemical Properties of this compound
This compound is a fluorinated alcohol with a unique combination of properties that make it a promising reagent for proteomics research. Its structure and key characteristics are compared with other commonly used fluorinated alcohols in the table below.
| Property | This compound | Trifluoroethanol (TFE) | Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₅H₅F₇O[1][2] | C₂H₃F₃O | C₃H₂F₆O |
| Molecular Weight | 214.08 g/mol [1][2] | 100.04 g/mol | 168.04 g/mol |
| Boiling Point | ~116-117 °C (at 630 mmHg)[3] | 77-80 °C | 58.2 °C |
| Key Features | Higher boiling point, potentially lower volatility. Strong hydrogen bond donor. | Induces α-helical structures in proteins.[4] | Strong acid and hydrogen bond donor, highly effective at solubilizing peptides and proteins.[5][6] |
The higher boiling point of HFPOH compared to TFE and HFIP suggests lower volatility, which can be advantageous in preventing sample evaporation during prolonged incubation steps at elevated temperatures. Like other fluorinated alcohols, HFPOH is a strong hydrogen bond donor, a property that is crucial for disrupting the intramolecular hydrogen bonds that maintain a protein's native structure. This leads to protein unfolding, making enzymatic cleavage sites more accessible to proteases.
Application: Enhanced In-Solution Protein Digestion
The primary application of this compound in proteomics is as a co-solvent to enhance the denaturation and digestion of proteins, particularly for complex samples containing hydrophobic or poorly soluble proteins. The following protocol is a comprehensive guide for its use in a standard bottom-up proteomics workflow.
Workflow for Enhanced Protein Digestion using HFPOH
Caption: Workflow for in-solution protein digestion using HFPOH.
Detailed Protocol for In-Solution Digestion with this compound
This protocol is designed for a starting protein amount of 100 µg. Adjust volumes accordingly for different sample amounts.
Reagents and Materials:
-
This compound (HFPOH)
-
Ammonium Bicarbonate (NH₄HCO₃), 1 M stock solution
-
Dithiothreitol (DTT), 200 mM stock solution (prepare fresh)
-
Iodoacetamide (IAA), 200 mM stock solution (prepare fresh, protect from light)
-
Sequencing Grade Modified Trypsin
-
Formic Acid (FA), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water
-
C18 desalting spin columns or tips
Procedure:
-
Protein Solubilization and Denaturation: a. To 100 µg of protein sample (in a microcentrifuge tube), add 1 M ammonium bicarbonate to a final concentration of 100 mM. b. Add HFPOH to a final concentration of 25% (v/v). For example, if the sample volume after adding buffer is 75 µL, add 25 µL of HFPOH. c. Vortex thoroughly to mix. d. Incubate at 60°C for 1 hour to denature the proteins.
-
Reduction: a. Cool the sample to room temperature. b. Add 200 mM DTT to a final concentration of 10 mM. c. Incubate at 60°C for 30 minutes.
-
Alkylation: a. Cool the sample to room temperature. b. Add 200 mM IAA to a final concentration of 20 mM. c. Incubate for 30 minutes at room temperature in the dark.
-
Quenching Excess IAA: a. Add 200 mM DTT to a final concentration of 10 mM. b. Incubate for 15 minutes at room temperature in the dark.
-
Dilution and Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of HFPOH to less than 5% (v/v). This is critical as higher concentrations of organic solvents can inhibit trypsin activity. b. Add sequencing grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w). c. Incubate overnight at 37°C with gentle shaking.
-
Stopping the Digestion: a. Add formic acid to a final concentration of 1% (v/v) to inactivate the trypsin and acidify the sample.
-
Peptide Desalting: a. Desalt the peptide sample using a C18 spin column or tip according to the manufacturer's instructions. b. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Sample Analysis: a. Dry the desalted peptides in a vacuum centrifuge. b. Reconstitute the peptides in an appropriate buffer for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).
Trustworthiness and Self-Validation
The success of this protocol relies on careful attention to several key steps:
-
Purity of Reagents: Use high-purity, LC-MS grade reagents to avoid contamination that can interfere with mass spectrometry analysis.
-
Freshness of DTT and IAA: Always prepare DTT and IAA solutions fresh to ensure efficient reduction and alkylation of disulfide bonds.
-
Dilution before Digestion: Ensure the final concentration of HFPOH is below 5% before adding trypsin. The efficiency of the digestion can be checked by running a small aliquot of the sample on an SDS-PAGE gel to confirm the disappearance of protein bands and the appearance of a peptide smear.
-
pH Control: Maintain the appropriate pH for each step. The initial denaturation is performed in a basic buffer, and the final sample for mass spectrometry is acidic.
Authoritative Grounding and Causality
The use of fluorinated alcohols like TFE and HFIP for enhancing protein digestion is well-established in the proteomics field.[7][8] These solvents function by disrupting the non-covalent interactions that maintain a protein's three-dimensional structure. The highly polar nature of the C-F bonds and the ability of the alcohol group to act as a hydrogen bond donor are key to this process. By unfolding the protein, previously buried cleavage sites become accessible to trypsin, leading to more complete and efficient digestion.[9] This is particularly beneficial for hydrophobic proteins, such as membrane proteins, which are notoriously difficult to analyze with standard aqueous-based protocols.[5][10]
The protocol provided here is adapted from a standard in-solution digestion protocol using TFE, a well-documented method.[7] The choice of a 25% HFPOH concentration for denaturation is based on typical concentrations used for other fluorinated alcohols, although empirical optimization for specific protein samples is always recommended. The subsequent dilution step is crucial because high concentrations of organic solvents can denature and inactivate trypsin.
Conclusion and Future Perspectives
This compound represents a valuable, albeit less explored, addition to the proteomics toolkit. Its unique physicochemical properties, particularly its lower volatility, may offer advantages in terms of sample handling and reproducibility. The protocol detailed in this application note provides a robust starting point for researchers looking to improve the digestion efficiency of challenging protein samples. Further studies directly comparing the efficacy of HFPOH with other fluorinated alcohols for a range of sample types will be beneficial in fully establishing its role in routine proteomics workflows. The principles outlined here, grounded in the established utility of fluorinated alcohols, provide a solid foundation for the successful application of this promising reagent in proteomics research.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluorinated alcohol induced coacervates as extraction media for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nccs.res.in [nccs.res.in]
- 8. osti.gov [osti.gov]
- 9. pnas.org [pnas.org]
- 10. Fluorinated Alcohol Induced Supramolecular Bipbasic Systems in Proteomics and Lipidomics - ProQuest [proquest.com]
Application Note: Enhancing Chromatographic Selectivity and Performance with 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in HPLC Mobile Phases
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and practical protocols for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases incorporating 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (HFPO). Leveraging the unique physicochemical properties of fluorinated alcohols, the integration of HFPO into mobile phase compositions can unlock novel selectivities and improve separation performance for challenging analytes. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in developing robust and efficient HPLC methodologies.
The Rationale for Fluorinated Alcohols in HPLC: A Paradigm Shift in Mobile Phase Strategy
Traditional reversed-phase HPLC heavily relies on methanol and acetonitrile as the primary organic modifiers. While effective for a broad range of applications, these solvents can present limitations when dealing with complex mixtures, particularly those containing halogenated compounds, highly polar analytes, or structurally similar isomers. Fluorinated alcohols, such as this compound, offer a compelling alternative due to their distinct properties.
The high electronegativity of fluorine atoms in HFPO leads to a unique dipole moment and reduced basicity compared to their non-fluorinated counterparts. This translates to altered hydrogen bonding capabilities and unique interactions with both the stationary and mobile phases.[1][2] Consequently, HFPO can offer alternative elution orders and enhanced selectivity for analytes that are difficult to resolve using conventional mobile phases.[1]
Key Physicochemical Properties of Fluorinated Alcohols Relevant to HPLC:
| Property | Implication in HPLC |
| Unique Polarity and Elution Strength | The polarity of fluorinated alcohols is complex. While they exhibit high polarity, their elution strength in reversed-phase HPLC can be tailored by mixing with other solvents, offering a wide range of separation capabilities. |
| Altered Hydrogen Bonding | The electron-withdrawing fluorine atoms reduce the hydrogen bond donating ability of the alcohol proton, leading to different interactions with analytes and the stationary phase compared to traditional alcohols. |
| Low UV Cutoff | Many fluorinated alcohols have a low UV cutoff, making them suitable for applications requiring detection at low wavelengths.[3] |
| Moderate Viscosity | The viscosity of fluorinated alcohols is generally manageable for HPLC systems, although it should be considered when preparing mobile phase mixtures to avoid excessive backpressure.[4] |
| High Density and Volatility | These properties are particularly advantageous for LC-MS applications, where efficient desolvation and ionization are crucial.[5] |
It is important to note that while extensive data exists for fluorinated alcohols like hexafluoroisopropanol (HFIP), specific empirical data for this compound in HPLC applications is less prevalent.[5][6][7] Therefore, the principles and protocols outlined in this guide are based on the established behavior of analogous fluorinated compounds and fundamental chromatographic theory.
Strategic Mobile Phase Optimization with HFPO: A Step-by-Step Protocol
The successful implementation of HFPO in an HPLC mobile phase requires a systematic optimization approach. The following protocol is designed to guide the user from initial scouting to a fully optimized method.
Initial Considerations and Solvent Preparation
Causality: The purity of solvents and the miscibility of the mobile phase components are critical for reproducible and artifact-free chromatography. Fluorinated alcohols may have different miscibility profiles compared to standard HPLC solvents.
Protocol:
-
Solvent Quality: Utilize HPLC-grade this compound, acetonitrile, methanol, and water.
-
Miscibility Check: Before preparing bulk quantities, perform a small-scale miscibility test of HFPO with the intended co-solvents (e.g., water, acetonitrile, methanol) in the desired proportions. While many fluorinated alcohols are miscible with common organic solvents and water, verification is a crucial first step.[8][9]
-
Mobile Phase Preparation:
-
Accurately measure the required volumes of each solvent.
-
Combine the solvents in a clean, appropriate container.
-
Thoroughly mix the solution.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
Isocratic Elution Optimization
Causality: Isocratic elution is suitable for simpler mixtures and for initial method development to understand the effect of HFPO concentration on retention and selectivity.
Protocol:
-
Initial Scouting Runs:
-
Prepare a series of isocratic mobile phases with varying concentrations of HFPO as a percentage of the organic modifier. For example:
-
Mobile Phase A: 90:10 (v/v) Acetonitrile/Water
-
Mobile Phase B: 90:10 (v/v) (Acetonitrile with 5% HFPO)/Water
-
Mobile Phase C: 90:10 (v/v) (Acetonitrile with 10% HFPO)/Water
-
-
Equilibrate the column with each mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatograms.
-
-
Data Analysis and Refinement:
-
Compare the retention times, peak shapes, and resolution for each condition.
-
Based on the initial results, narrow down the optimal concentration range for HFPO.
-
Perform further fine-tuning by preparing mobile phases with smaller increments of HFPO within the identified range.
-
Gradient Elution Optimization
Causality: Gradient elution is necessary for complex samples with a wide range of polarities. The optimization process involves adjusting the gradient profile to achieve the desired separation.
Protocol:
-
Defining the Mobile Phase Components:
-
Mobile Phase A: Aqueous component (e.g., water or buffered water).
-
Mobile Phase B: Organic component containing a fixed, optimized concentration of HFPO in a primary organic solvent (e.g., 5% HFPO in Acetonitrile).
-
-
Initial Gradient Profile:
-
Start with a shallow gradient to screen for the elution of all components. A typical starting gradient could be 5% to 95% B over 20-30 minutes.
-
-
Gradient Refinement:
-
Adjusting the Gradient Slope: If peaks are clustered, flatten the gradient in the region of interest to improve resolution. If the run time is too long, steepen the gradient in sections where no peaks elute.
-
Modifying the Initial and Final Conditions: Adjust the starting and ending percentages of Mobile Phase B to optimize the retention of early and late-eluting peaks, respectively.
-
Introducing Isocratic Holds: Incorporate isocratic holds at specific points in the gradient to enhance the separation of critical pairs.
-
Illustrative Performance Data: HFPO vs. Conventional Mobile Phases
The following table provides a hypothetical comparison of performance characteristics between a standard reversed-phase method and a method optimized with HFPO for a challenging separation of halogenated aromatic compounds. This data is illustrative of the potential benefits of using fluorinated alcohols.
| Parameter | Standard C18 Method (ACN/Water) | HFPO-Modified Method (HFPO/ACN/Water) | Rationale for Improvement |
| Resolution (Critical Pair) | 1.2 | 2.1 | The unique selectivity of HFPO can enhance the separation of structurally similar, halogenated analytes.[1][2] |
| Peak Tailing (Basic Analyte) | 1.8 | 1.1 | Fluorinated alcohols can suppress silanol interactions, leading to improved peak symmetry for basic compounds. |
| Analysis Time | 25 min | 22 min | The elution strength of the HFPO-modified mobile phase may be optimized to reduce run times without sacrificing resolution. |
| Selectivity (Elution Order) | Compound A then B | Compound B then A | HFPO can induce a different retention mechanism, leading to a reversal in the elution order of closely related compounds.[1] |
Experimental Workflows and Diagrams
To provide a clearer understanding of the optimization process, the following diagrams illustrate the key workflows.
Workflow for Mobile Phase Preparation and System Suitability
Caption: Workflow for mobile phase preparation and system suitability testing.
Decision Tree for Isocratic vs. Gradient Elution
Caption: Decision tree for selecting between isocratic and gradient elution.
Safety and Handling of this compound
Causality: Fluorinated alcohols, like all laboratory chemicals, require careful handling to ensure personnel safety.
Protocol:
-
Review Safety Data Sheet (SDS): Before use, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[10][11][12]
-
Ventilation: Handle HFPO in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[11][13]
-
Storage: Store HFPO in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Waste Disposal: Dispose of HFPO and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
The incorporation of this compound into HPLC mobile phases presents a valuable tool for chromatographers facing challenging separations. Its unique properties, derived from its fluorinated structure, can provide alternative selectivities and improved peak shapes, particularly for halogenated and basic compounds. While direct literature on this specific alcohol is emerging, the well-established principles of other fluorinated alcohols provide a strong foundation for its successful implementation. By following a systematic optimization approach and adhering to safety protocols, researchers can effectively leverage the potential of HFPO to enhance their chromatographic methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 4. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Workup [chem.rochester.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
Application Note & Protocol: Enhancing GC-MS Analysis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol through Derivatization
Introduction: The Analytical Challenge of Highly Fluorinated Alcohols
3,3,4,4,5,5,5-Heptafluoropentan-1-ol is a highly fluorinated alcohol with increasing relevance in various industrial and research applications, including its use as a solvent, in the synthesis of fluorinated materials, and as a precursor for pharmaceuticals and agrochemicals.[1] The accurate quantification and identification of this compound are crucial for process monitoring, quality control, and environmental assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds; however, the direct analysis of highly polar and fluorinated alcohols like heptafluoropentan-1-ol presents significant challenges.[2]
These challenges primarily stem from the polar hydroxyl group, which can lead to:
-
Poor Peak Shape: The active hydrogen in the hydroxyl group can interact with active sites (e.g., residual silanols) on the GC column and inlet liner, resulting in tailing peaks.[3][4] Tailing peaks compromise resolution and reduce the accuracy of quantification.
-
Low Volatility: Despite the volatility imparted by the fluorinated chain, intermolecular hydrogen bonding can reduce the overall volatility of the alcohol, potentially leading to broader peaks and requiring higher elution temperatures.
-
Thermal Instability: In some cases, polar analytes can be susceptible to thermal degradation in the hot GC inlet.[5]
To overcome these analytical hurdles, chemical derivatization is an essential strategy.[6][7] Derivatization involves chemically modifying the analyte to a form more amenable to GC analysis.[5] This application note provides a detailed guide to two effective derivatization methods for this compound: silylation and acylation .
The Rationale for Derivatization
The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl group with a non-polar, protective group.[8][9] This chemical modification achieves several critical improvements:
-
Increased Volatility: By eliminating hydrogen bonding, the derivatized molecule becomes more volatile, allowing for elution at lower temperatures and resulting in sharper peaks.[10]
-
Improved Peak Shape: The non-polar derivative has significantly reduced interaction with active sites in the GC system, leading to more symmetrical (Gaussian) peaks.[11][12]
-
Enhanced Mass Spectral Characteristics: Derivatization can introduce characteristic fragments in the mass spectrum, aiding in structural confirmation and potentially increasing the molecular weight to a more unique region of the mass spectrum.[13]
Method 1: Silylation with BSTFA
Silylation is a robust and widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[13] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and popular silylating reagent for alcohols due to its high reactivity and the volatility of its byproducts.[14][15]
Reaction Mechanism
The silylation of this compound with BSTFA proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of BSTFA. The reaction is typically catalyzed by a small amount of trimethylchlorosilane (TMCS), which enhances the reactivity of the BSTFA, especially for hindered alcohols.[5][16]
Experimental Protocol: Silylation
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with caps and septa
-
Heating block or oven
-
Microsyringes
Protocol:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous aprotic solvent (e.g., 1 mg/mL in pyridine). It is crucial to ensure the sample and solvent are free of water, as water will preferentially react with the silylating reagent.[5][9]
-
Reagent Addition: In a clean, dry GC vial, add 100 µL of the sample solution.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to the analyte is generally recommended to drive the reaction to completion.[5]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[14][17]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Workflow for Silylation of this compound
Caption: Silylation workflow for this compound.
Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is another effective derivatization method where the active hydrogen of the hydroxyl group is replaced by an acyl group.[10] Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that forms a trifluoroacetyl ester.[18] This is particularly advantageous for several reasons:
-
The resulting ester is highly volatile.[19]
-
The introduction of additional fluorine atoms can significantly enhance the sensitivity when using an electron capture detector (ECD), although this is less critical for mass spectrometry.
-
The reaction is typically fast and can often be performed at room temperature.[20]
Reaction Mechanism
The acylation with TFAA is a nucleophilic acyl substitution. The alcohol's oxygen atom attacks one of the carbonyl carbons of the anhydride, leading to the formation of the ester and trifluoroacetic acid as a byproduct.[21]
Experimental Protocol: Acylation
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
GC vials with caps and septa
-
Nitrogen gas supply for evaporation (optional)
Protocol:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in dichloromethane).
-
Reagent Addition: To 100 µL of the sample solution in a GC vial, add 50 µL of TFAA.
-
Reaction: Cap the vial and let it stand at room temperature for 30 minutes. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied.[20]
-
Workup: The acidic byproduct (trifluoroacetic acid) can be detrimental to the GC column. While some protocols inject directly, it is good practice to remove the excess reagent and byproduct. This can be achieved by gently evaporating the solvent and excess reagent under a stream of dry nitrogen and then reconstituting the residue in a suitable solvent (e.g., ethyl acetate) for injection.[22]
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Workflow for Acylation of this compound
Caption: Acylation workflow for this compound.
Expected Results and Data Presentation
The successful derivatization of this compound will result in a significant improvement in its chromatographic analysis.
Table 1: Comparison of Chromatographic Parameters
| Parameter | Underivatized Analyte | Silylated Derivative (TMS) | Acylated Derivative (TFA) |
| Retention Time | Later elution | Earlier elution | Earlier elution |
| Peak Shape | Tailing (Asymmetry > 1.5) | Symmetrical (Asymmetry ≈ 1.0) | Symmetrical (Asymmetry ≈ 1.0) |
| Peak Width | Broad | Sharp | Sharp |
| Response | Lower | Higher | Higher |
Table 2: Expected Mass Spectral Data
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | 214.08 | [M-H₂O]+, fragments from C-C cleavage |
| TMS-derivative | 286.23 | [M-CH₃]+, m/z 73 (Si(CH₃)₃) |
| TFA-derivative | 310.07 | [M-CF₃]+, fragments from ester cleavage |
Note: The mass spectral fragmentation of fluorinated compounds can be complex. The presence of the perfluoroalkyl chain will lead to characteristic losses of CF₂ and CF₃ groups.[23]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low derivatization yield | Presence of moisture in sample or solvent.[5] Insufficient reagent. Inadequate reaction time or temperature. | Ensure all glassware is dry and use anhydrous solvents. Increase the molar excess of the derivatization reagent. Optimize reaction conditions by increasing time or temperature.[16] |
| Peak tailing persists after derivatization | Active sites in the GC inlet liner or column.[3] Incomplete derivatization. | Use a deactivated inlet liner. Trim the first few centimeters of the GC column.[4] Re-optimize the derivatization protocol. |
| Extraneous peaks in the chromatogram | Reagent artifacts or byproducts. Contaminated solvents or reagents. | Inject a reagent blank to identify artifact peaks. Use high-purity solvents and fresh reagents. |
| Poor reproducibility | Inconsistent sample preparation or injection volume.[24] Degradation of the derivative. | Use an autosampler for consistent injections. Analyze derivatized samples promptly. |
Conclusion
Derivatization is a critical and highly effective strategy for the robust and accurate GC-MS analysis of this compound. Both silylation with BSTFA and acylation with TFAA successfully mask the polar hydroxyl group, leading to significant improvements in volatility, peak shape, and overall chromatographic performance. The choice between the two methods may depend on laboratory preference, available reagents, and the specific requirements of the analysis. By following the detailed protocols and troubleshooting guidance provided in this note, researchers, scientists, and drug development professionals can achieve reliable and high-quality analytical results for this challenging fluorinated compound.
References
- 1. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labioscientific.com [labioscientific.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. jfda-online.com [jfda-online.com]
- 7. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 8. phenomenex.com [phenomenex.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. labinsights.nl [labinsights.nl]
- 11. Sharper Peak Shape & Sensitivity in Gas Chromatography | Phenomenex [phenomenex.com]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 13. Silylation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. csqanalytics.com [csqanalytics.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. tandfonline.com [tandfonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. researchgate.net [researchgate.net]
- 22. gcms.cz [gcms.cz]
- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 24. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for Reactions Involving 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Introduction
3,3,4,4,5,5,5-Heptafluoropentan-1-ol (HFPO) is a partially fluorinated alcohol that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique physicochemical properties, derived from the presence of a significant fluorous segment, distinguish it from its non-fluorinated counterparts.[1] Fluorinated compounds, in general, are integral to modern drug development, with fluorination being a key strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3][4] Approximately 20% of all pharmaceuticals are fluorinated compounds.[4] HFPO serves as a valuable fluorinated building block, enabling the introduction of a heptafluoropentyl moiety into target molecules.[2][5] This guide provides detailed protocols for common reactions involving HFPO, emphasizing safety, procedural rationale, and best practices for its use in a research setting.
The high electronegativity of fluorine atoms in HFPO leads to a lower pKa compared to non-fluorinated alcohols, influencing its reactivity. The electron-withdrawing effect of the heptafluorobutyl group makes the hydroxyl proton more acidic and can impact the nucleophilicity of the oxygen atom. These electronic effects are crucial considerations in designing synthetic routes utilizing this alcohol.
Compound Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 755-40-8 | |
| Molecular Formula | C₅H₅F₇O | [1][6] |
| Molecular Weight | 214.08 g/mol | [1][6] |
| Appearance | Liquid | |
| Flash Point | 116-117 °C at 630 mmHg | |
| Storage Temperature | Ambient Temperature |
This compound is a hazardous chemical and must be handled with appropriate care.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[6]
-
Response:
-
IF ON SKIN: Wash with plenty of water.[6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
If skin or eye irritation persists, or if you feel unwell, get medical advice/attention.[6]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]
-
Experimental Protocols
The following protocols are designed to be representative of common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and scales.
Protocol 1: Esterification of this compound with a Carboxylic Acid
Esterification is a fundamental transformation for converting alcohols into a wide array of functional molecules. The following protocol details a classic Fischer esterification, which is suitable for primary alcohols like HFPO. The reaction is driven to completion by the removal of water.
Reaction Scheme:
Materials:
-
This compound (HFPO)
-
Carboxylic acid of choice
-
Toluene (or another suitable solvent for azeotropic water removal)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Heating and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Reaction Completion: Once the theoretical amount of water has been collected or the reaction has gone to completion as indicated by TLC, allow the mixture to cool to room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification: Purify the crude ester by an appropriate method, such as column chromatography on silica gel or distillation under reduced pressure, to yield the pure heptafluoropentyl ester.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using a slight excess of the alcohol can help drive the equilibrium towards the product side.
-
Azeotropic Removal of Water: The removal of water is crucial for shifting the equilibrium of this reversible reaction to favor the formation of the ester, thereby maximizing the yield.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Bicarbonate Wash: The sodium bicarbonate wash is essential to remove the acidic catalyst and any unreacted carboxylic acid, preventing potential side reactions during purification and storage.
Caption: Workflow for the esterification of HFPO.
Protocol 2: Oxidation of this compound to 3,3,4,4,5,5,5-Heptafluoropentanoic Acid
The oxidation of primary alcohols to carboxylic acids is a common and important transformation in organic synthesis.[7][8] Strong oxidizing agents are typically required for this conversion. This protocol utilizes potassium dichromate(VI) in an acidic medium.
Reaction Scheme:
Materials:
-
This compound (HFPO)
-
Potassium dichromate(VI) (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Diethyl ether or other suitable extraction solvent
-
Sodium bisulfite (NaHSO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of Oxidizing Agent: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare the oxidizing solution by carefully dissolving potassium dichromate(VI) in distilled water and then slowly adding concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reaction Setup: Place the this compound in a dropping funnel.
-
Addition of Alcohol: Slowly add the alcohol from the dropping funnel to the stirred oxidizing solution. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.
-
Heating under Reflux: After the addition is complete, heat the reaction mixture under reflux for a specified period (monitor by TLC).[8] The color of the solution will change from orange (Cr₂O₇²⁻) to green (Cr³⁺) as the reaction proceeds.[7]
-
Reaction Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any excess oxidizing agent by the slow addition of a saturated sodium bisulfite solution until the orange color is no longer present.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether.
-
Combine the organic extracts and wash them with water and then brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude carboxylic acid.
-
Purification: The crude 3,3,4,4,5,5,5-heptafluoropentanoic acid can be purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.
Causality Behind Experimental Choices:
-
Strong Oxidizing Agent: Potassium dichromate in acidic solution is a powerful oxidizing agent capable of converting a primary alcohol directly to a carboxylic acid.[7][8]
-
Reflux Conditions: Heating under reflux ensures that the reaction goes to completion and prevents the loss of volatile components. It also provides the necessary activation energy for the oxidation of the intermediate aldehyde to the carboxylic acid.[8]
-
Sodium Bisulfite Quench: This step is crucial for safety and ease of workup. It reduces the unreacted and hazardous hexavalent chromium to the less toxic trivalent chromium.
-
Solvent Extraction: Diethyl ether is a common solvent for extracting organic acids from aqueous solutions.
Caption: Workflow for the oxidation of HFPO.
Conclusion
This compound is a versatile building block for the synthesis of fluorinated molecules. The protocols provided herein for its esterification and oxidation are fundamental transformations that can be adapted for a wide range of substrates. Adherence to the safety precautions and a clear understanding of the rationale behind each experimental step are crucial for successful and safe experimentation. The unique properties imparted by the heptafluoropentyl group make this compound a valuable tool for researchers in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 3,3,4,4,5,5,5-Heptafluoropentan-1-ol as a Specialized Medium in Modern Fluorination Reactions
Prepared for: Researchers, Organic Chemists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The quest for more efficient and selective fluorination methods is therefore a field of intense research. While a variety of fluorinating reagents exist, the reaction environment itself plays a critical, often underestimated, role in determining reaction outcomes. This document explores the application of 3,3,4,4,5,5,5-heptafluoropentan-1-ol, a partially fluorinated primary alcohol, not as a direct fluorinating agent, but as a specialized reaction medium or promoter. Its unique physicochemical properties—namely, strong hydrogen-bonding capacity and low nucleophilicity—position it as a powerful tool to enhance the efficacy of established nucleophilic fluorination protocols, potentially increasing reaction rates and suppressing common side reactions.[4]
Introduction: The Unique Profile of this compound
This compound (HFPO) is an organofluorine compound with the molecular formula C₅H₅F₇O.[5][6][7] Its structure features a highly fluorinated carbon chain terminating in a primary alcohol. This arrangement imparts a unique combination of properties that distinguish it from both traditional protic solvents (e.g., methanol) and dipolar aprotic solvents (e.g., DMF, acetonitrile).
| Property | Value | Source |
| CAS Number | 755-40-8 | [5][6] |
| Molecular Formula | C₅H₅F₇O | [5][6] |
| Molecular Weight | 214.08 g/mol | [5][6] |
| Physical Form | Liquid | [8] |
| Boiling Point | 120 °C @ 1007 hPa | [9] |
| Density | 1.645 g/mL @ 25 °C | [9] |
The key to its utility lies in the electronic effects of the heptafluoro- group. The strong electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton significantly more acidic than in non-fluorinated alcohols. This enhances its ability to act as a hydrogen-bond donor, while the steric and electronic shielding provided by the fluorinated chain simultaneously reduces the nucleophilicity of the oxygen atom.[4] It is this combination—strong H-bond donation without competing nucleophilicity—that suggests its potential in facilitating challenging substitution reactions.
Mechanistic Rationale: Enhancing Nucleophilic Fluorination
Nucleophilic fluorination, typically involving the displacement of a leaving group (e.g., tosylate, mesylate, or halide) with a fluoride anion (from sources like KF, CsF, or TBAF), is a fundamental transformation.[10] However, it is often plagued by two issues:
-
Low Fluoride Nucleophilicity: In traditional protic solvents, the fluoride anion is heavily solvated via hydrogen bonding, which blunts its nucleophilic power.[11]
-
Side Reactions: In aprotic solvents, where fluoride is more "naked" and reactive, high temperatures are often required, leading to competing elimination reactions that form undesired alkene byproducts.[11]
Partially fluorinated alcohols like HFPO offer a solution by fundamentally altering the reaction landscape. Research on other fluorinated and tertiary alcohols has shown they can dramatically increase the rate of nucleophilic fluorination.[12][13] The proposed mechanism involves a synergistic effect where the alcohol medium activates both the substrate and the nucleophile without deactivating it.
Proposed Mechanism of Action
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// Invisible nodes for layout sub_inv [shape=point, width=0]; hfpo_inv [shape=point, width=0];
// Edges substrate_node -> sub_inv [arrowhead=none]; fluoride_node -> sub_inv [arrowhead=none]; sub_inv -> activated_complex [label="Reaction\nCoordination"];
hfpo_node -> hfpo_inv [arrowhead=none, style=dashed]; hfpo_inv -> activated_complex [label="H-Bonding to LG\nStabilizes Leaving Group", style=dashed, color="#5F6368"];
activated_complex -> product_node [label="SN2 Displacement"]; activated_complex -> byproduct_node;
// Ranks {rank=same; substrate_node; fluoride_node;} {rank=same; hfpo_node;} } diag Figure 1: Proposed mechanism for HFPO-mediated fluorination.
In this proposed scheme, this compound (HFPO) facilitates the reaction by:
-
Activating the Substrate: HFPO forms a strong hydrogen bond with the leaving group (LG), polarizing the C-LG bond and making it more susceptible to nucleophilic attack. This stabilization of the departing leaving group lowers the activation energy of the transition state.[12][13]
-
Maintaining Fluoride Reactivity: While it is a protic medium, the unique electronic nature of HFPO is thought to solvate the fluoride anion less tightly than conventional alcohols, preserving its nucleophilic strength.[12]
This dual activation role allows the reaction to proceed under milder conditions, which can significantly suppress elimination byproducts and improve overall yield and selectivity.
Protocols for Application and Evaluation
The following protocols are designed as templates for researchers to evaluate the efficacy of this compound as a specialized reaction medium. It is essential to run parallel control experiments using standard solvents for a direct comparison of performance.
Protocol 3.1: Nucleophilic Fluorination of an Activated Primary Alcohol
This protocol details the evaluation of HFPO in the fluorination of an alkyl tosylate using cesium fluoride (CsF).
Objective: To compare the yield, reaction time, and byproduct profile of a nucleophilic fluorination reaction in HFPO versus a standard aprotic solvent (e.g., acetonitrile).
Materials:
-
Substrate: 1-Octyl tosylate
-
Fluoride Source: Cesium fluoride (CsF), anhydrous
-
Solvent 1: this compound (HFPO)
-
Solvent 2 (Control): Acetonitrile, anhydrous
-
Internal Standard for GC/NMR analysis (e.g., dodecane)
-
Reaction vessels (e.g., 10 mL screw-cap vials)
-
Stir plate and magnetic stir bars
-
Standard workup and purification reagents (diethyl ether, water, brine, MgSO₄)
Experimental Workflow:
// Node Styles prep_style [fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_style [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_style [fillcolor="#FBBC05", fontcolor="#202124"]; result_style [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="1. Reagent Preparation\n- Dry CsF under vacuum.\n- Prepare stock solution of substrate.", style=rounded, peripheries=2, fillcolor="#F1F3F4", fontcolor="#202124"]; B1 [label="2a. HFPO Reaction Setup\n- Add CsF (1.5 equiv) to vial.\n- Add HFPO (0.5 M).\n- Add substrate (1.0 equiv).", {...reaction_style}]; B2 [label="2b. Control Reaction Setup\n- Add CsF (1.5 equiv) to vial.\n- Add Acetonitrile (0.5 M).\n- Add substrate (1.0 equiv).", {...reaction_style}]; C [label="3. Reaction Execution\n- Stir both reactions at 80 °C.\n- Monitor by TLC or GC-MS at\n T=0, 1h, 2h, 4h, 8h, 24h.", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Workup & Isolation\n- Quench with water.\n- Extract with diethyl ether.\n- Dry organic layer (MgSO₄).\n- Concentrate under vacuum.", {...prep_style}]; E [label="5. Analysis\n- Determine crude yield by ¹H NMR\n with internal standard.\n- Analyze byproduct formation (GC-MS).", {...analysis_style}]; F [label="6. Data Comparison\n- Tabulate yield vs. time.\n- Compare selectivity (Substitution vs. Elimination).", {...result_style}];
// Edges A -> {B1, B2}; B1 -> C; B2 -> C; C -> D; D -> E; E -> F; } diag Figure 2: Workflow for evaluating HFPO in nucleophilic fluorination.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried. Dry the cesium fluoride under high vacuum with gentle heating (e.g., 120 °C) for 4 hours and cool under an inert atmosphere (N₂ or Ar).
-
Reaction Setup (HFPO): To a 10 mL vial containing a magnetic stir bar, add CsF (e.g., 1.5 mmol). Under an inert atmosphere, add this compound (2.0 mL). Add 1-octyl tosylate (1.0 mmol).
-
Reaction Setup (Control): In a separate, identical vial, repeat step 2 using anhydrous acetonitrile instead of HFPO.
-
Execution: Seal both vials and place them in a preheated oil bath or heating block at 80 °C. Stir vigorously.
-
Monitoring: At specified time intervals (e.g., 1, 4, 12, 24 hours), take a small aliquot from each reaction, quench with water, extract with ether, and analyze by GC-MS to monitor the consumption of starting material and formation of product (1-fluorooctane) and elimination byproduct (1-octene).
-
Workup: After the reaction is deemed complete (or after 24 hours), cool the vials to room temperature. Dilute the mixture with diethyl ether (10 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL).
-
Isolation & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Determine the yield of 1-fluorooctane and the ratio of substitution-to-elimination products using ¹H NMR spectroscopy with an internal standard.
Expected Outcome & Data Analysis: The hypothesis is that the reaction in HFPO will proceed faster and/or with higher selectivity for the desired fluorinated product compared to the control reaction in acetonitrile.
| Solvent | Time (h) | Conversion (%) | Yield of R-F (%) | Yield of Alkene (%) | S/E Ratio |
| HFPO | 4 | ||||
| 12 | |||||
| 24 | |||||
| Acetonitrile | 4 | ||||
| 12 | |||||
| 24 |
Safety and Handling
As a specialty chemical, this compound requires careful handling in a well-ventilated laboratory fume hood.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15][16]
-
Pictograms: GHS07 (Exclamation Mark).[8]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[14][16]
-
Eye Protection: Use chemical safety goggles or a face shield.[14][16]
-
Skin and Body Protection: Wear a standard laboratory coat.[16]
-
Respiratory Protection: Use only in a well-ventilated area or fume hood. Avoid breathing vapors or mists.[14][16]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
Skin Contact: Take off contaminated clothing immediately. Wash with plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][16]
Always consult the most recent Safety Data Sheet (SDS) before use.[9][14][16]
Conclusion
While not a direct fluorinating reagent itself, this compound represents a promising and under-explored process solvent for enhancing the efficiency and selectivity of nucleophilic fluorination reactions. Its unique ability to act as a strong hydrogen-bond donor without being nucleophilic provides a compelling mechanistic basis for its use in activating substrates and stabilizing leaving groups. The protocols outlined in this guide provide a clear framework for researchers to systematically evaluate its potential benefits over conventional solvents. For scientists and professionals in drug development, leveraging such specialized media could unlock new efficiencies in the synthesis of critical fluorinated molecules, leading to cleaner reactions, higher yields, and access to previously challenging chemical space.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 755-40-8 [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. (2008) | Dong Wook Kim | 170 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. chemical-label.com [chemical-label.com]
- 16. chemblink.com [chemblink.com]
Introduction: The Strategic Value of Fluoropolymers in Advanced Applications
An Application Note on the Synthesis and Application of Advanced Fluoropolymers from 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Fluorinated polymers represent a unique and powerful class of materials, distinguished by a combination of properties that are highly sought after in the biomedical and pharmaceutical industries. The presence of fluorine atoms imparts high thermal stability, exceptional chemical resistance, low coefficients of friction, and low surface energy, which translates to hydrophobicity and lipophobicity.[1][2] These characteristics make fluoropolymers ideal for applications requiring biocompatibility, minimal biological interaction (anti-fouling), and durability.[2][3] Specifically, in drug development, these polymers are explored for creating sophisticated drug delivery systems, coatings for medical devices, and scaffolds for tissue engineering.[4][5][6]
While a variety of fluorinated monomers exist, this compound is a valuable precursor that is not directly polymerizable. It must first be chemically modified to introduce a polymerizable functional group. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the transformation of this compound into a versatile methacrylate monomer and its subsequent polymerization into well-defined, functional polymers using state-of-the-art controlled radical polymerization techniques. We will provide detailed, field-tested protocols, explain the causality behind critical experimental choices, and discuss the characterization and potential applications of the resulting advanced materials.
Part 1: Monomer Synthesis: From Inert Alcohol to Reactive Monomer
The foundational step in utilizing this compound is its conversion into a polymerizable vinyl monomer, such as an acrylate or methacrylate. The hydroxyl group of the alcohol is reacted with acryloyl chloride or methacryloyl chloride in an esterification reaction. This process attaches the heptafluoropentyl group as a side chain to a polymerizable double bond. We will focus on the synthesis of the methacrylate derivative, 3,3,4,4,5,5,5-heptafluoropentyl methacrylate (HFPMA), which often exhibits favorable polymerization kinetics.
Protocol 1: Synthesis of 3,3,4,4,5,5,5-Heptafluoropentyl Methacrylate (HFPMA)
This protocol details the esterification of this compound with methacryloyl chloride. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct without interfering with the reactants.
Materials:
-
This compound (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Inhibitor (e.g., 4-methoxyphenol (MEHQ), ~200 ppm)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.3 eq) in anhydrous DCM. Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride: Add methacryloyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours to ensure complete conversion.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to remove excess acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and add a radical inhibitor (e.g., MEHQ) to prevent premature polymerization.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure HFPMA monomer.
Causality and Expertise:
-
Why anhydrous conditions? Methacryloyl chloride is highly reactive towards water. Any moisture would lead to the formation of methacrylic acid, reducing the yield of the desired ester.
-
Why an excess of methacryloyl chloride and TEA? A slight excess ensures the complete consumption of the starting alcohol, which can be difficult to separate from the final product. The excess base ensures full neutralization of the generated HCl.
-
Why an inhibitor? Acrylate and methacrylate monomers can undergo spontaneous radical polymerization, especially when heated during solvent removal or distillation. An inhibitor scavenges stray radicals.
Caption: Workflow for the synthesis of HFPMA monomer.
Part 2: Controlled Radical Polymerization of HFPMA
For applications in drug delivery and biomedicine, polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and specific architectures are required. Controlled/"living" radical polymerization (CRP) techniques are essential for achieving this level of precision, a feat not possible with conventional free-radical methods.[7][8] We present protocols for two of the most robust and versatile CRP methods: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.[9][10]
Protocol 2: Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP) of HFPMA
Iron-catalyzed ATRP is an attractive method due to iron's low toxicity and cost compared to more traditional copper catalysts. Photoinduced ATRP allows for temporal control over the polymerization simply by turning a light source on or off.[11]
Materials:
-
HFPMA monomer
-
Ethyl α-bromophenylacetate (EBrPA) (Initiator)
-
Iron(III) bromide (FeBr₃) (Catalyst precursor)
-
Tris(2-dimethylaminoethyl)amine (Me₆TREN) (Ligand)
-
Anisole (Solvent)
-
Inhibitor remover column or basic alumina
Step-by-Step Methodology:
-
Monomer Preparation: Pass the synthesized HFPMA monomer through a column of basic alumina to remove the storage inhibitor.
-
Reaction Setup: In a Schlenk flask, add FeBr₃ (0.05 eq) and Me₆TREN (0.05 eq). Seal the flask, and perform three cycles of vacuum-backfill with nitrogen to create an inert atmosphere.
-
Addition of Reagents: Under a positive flow of nitrogen, add anisole (as solvent), the purified HFPMA monomer (100 eq), and the initiator EBrPA (1.0 eq).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed flask under a blue LED light source (λ ≈ 450 nm) with stirring at room temperature. The polymerization is initiated by the photochemical reduction of the Fe(III) complex to the active Fe(II) state.[11]
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR spectroscopy. To terminate, open the flask to air and add a small amount of inhibitor.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter the precipitate, redissolve it in a suitable solvent (e.g., acetone or THF), and re-precipitate. Dry the final polymer under vacuum.
Causality and Expertise:
-
Why Me₆TREN ligand? The ligand forms a complex with the iron catalyst, solubilizing it in the organic medium and tuning its redox potential to control the polymerization.
-
Why freeze-pump-thaw? This is a rigorous method to remove dissolved oxygen, a radical scavenger that would inhibit polymerization and lead to loss of control.
-
Why a fluorinated solvent is sometimes preferred? For some highly fluorinated acrylates, common solvents can participate in side reactions like transesterification. While anisole is often sufficient, solvents like 2-trifluoromethyl-2-propanol can be used to eliminate this risk entirely.[10][12]
Caption: General workflow for the ATRP of HFPMA.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of HFPMA
RAFT polymerization is highly versatile and tolerant of a wide range of functional groups and reaction conditions. Its control is governed by a chain transfer agent (CTA), making it a metal-free alternative to ATRP.[9]
Materials:
-
HFPMA monomer (inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the purified HFPMA monomer (e.g., 200 eq), the RAFT agent CPAD (1.0 eq), and the initiator AIBN (0.2 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C to initiate polymerization via the thermal decomposition of AIBN.
-
Monitoring and Termination: Monitor monomer conversion via ¹H NMR. The polymerization can be stopped by cooling the reaction to 0 °C and exposing it to air.
-
Polymer Isolation: Precipitate the polymer into cold methanol, filter, redissolve in THF, and re-precipitate to remove unreacted monomer and initiator fragments. Dry the purified polymer under vacuum.
Causality and Expertise:
-
Why CPAD as the RAFT agent? Dithiobenzoates like CPAD are effective for controlling the polymerization of methacrylate monomers. The choice of the R and Z groups on the CTA is critical for achieving good control and must be matched to the monomer's reactivity.[9]
-
Why a low [AIBN]/[CTA] ratio? The concentration of radicals should be kept low relative to the CTA concentration to ensure that most polymer chains are initiated through the RAFT mechanism, which is essential for maintaining "living" characteristics and achieving a low polydispersity index.
Part 3: Polymer Characterization
After synthesis, a thorough characterization of the polymer is essential to validate the success of the polymerization and to understand its properties for future applications.
| Parameter | Technique | Purpose | Expected Result for Controlled Polymerization |
| Chemical Structure | ¹H, ¹⁹F, ¹³C NMR | Confirm monomer incorporation and absence of impurities. | Signals corresponding to the polymer backbone and the heptafluoropentyl side chains. Disappearance of monomer vinyl peaks. |
| Molecular Weight (Mₙ) | GPC/SEC | Determine the number-average molecular weight. | Mₙ should be predictable based on the [Monomer]/[Initiator] ratio and monomer conversion. |
| Polydispersity (Đ) | GPC/SEC | Measure the breadth of the molecular weight distribution. | Đ ≤ 1.3, indicating a well-controlled, uniform polymer population.[9] |
| Glass Transition (T₉) | DSC | Determine the temperature at which the polymer transitions from a glassy to a rubbery state. | A single, sharp transition indicating a homogeneous polymer. |
| Surface Properties | Contact Angle | Quantify the hydrophobicity and oleophobicity of a polymer film. | High water and oil contact angles, confirming low surface energy. |
Part 4: Applications in Drug Development & Biomedical Research
The unique properties of poly(HFPMA) make it a prime candidate for several high-value biomedical applications. Its fluorinated nature provides a unique combination of hydrophobicity, chemical inertness, and biocompatibility.
-
Drug Delivery: The amphiphilic block copolymers, created by polymerizing HFPMA from a hydrophilic macroinitiator, can self-assemble in aqueous solutions to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs, shielding them from the biological environment and improving their solubility and circulation time.[1][2]
-
Anti-Fouling Coatings: The low surface energy of poly(HFPMA) prevents the adhesion of proteins and bacteria.[2] This makes it an excellent material for coating medical devices such as catheters, surgical instruments, and implants, reducing the risk of infection and thrombosis.[3]
-
Cell Culture and Tissue Engineering: The surface properties of materials can direct cell behavior. Poly(HFPMA) can be used to create surfaces that resist non-specific cell adhesion, which is useful for developing cell cultureware or for creating patterned scaffolds that guide tissue growth.[4]
Caption: Relationship between Poly(HFPMA) properties and applications.
Conclusion
This compound is a highly valuable precursor for the synthesis of advanced functional polymers. Through a straightforward esterification to its methacrylate derivative, it can be polymerized using controlled methods like ATRP and RAFT to yield materials with precisely defined structures and molecular weights. The resulting polymers, possessing the hallmark properties of fluorinated materials, show immense promise for addressing key challenges in drug delivery, medical device technology, and tissue engineering. The protocols and insights provided in this note offer a robust framework for researchers to explore and innovate with this versatile fluoropolymer.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]
- 4. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoropolymers in Medical Applications: Recent Progress and Development. | Semantic Scholar [semanticscholar.org]
- 7. "Living"/Controlled Polymerization of Fluoroalkyl (Meth)acrylate [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Formulation of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in Drug Delivery Systems
Foreword: Navigating the Frontier of Fluorinated Excipients
The pursuit of effective drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs) is a cornerstone of modern pharmaceutical science.[1][2] Over 70% of new chemical entities exhibit poor aqueous solubility, a significant hurdle to achieving therapeutic bioavailability.[3] This has spurred the exploration of innovative formulation strategies, including the use of novel excipients. Among these, fluorinated compounds are emerging as a promising class of materials due to their unique physicochemical properties.
This document provides a comprehensive guide to the formulation of 3,3,4,4,5,5,5-heptafluoropentan-1-ol (HFPO) in drug delivery systems. HFPO, a partially fluorinated alcohol, presents an intriguing profile for solubilizing lipophilic drugs and forming stable nano-scale delivery vehicles. While direct, published protocols for HFPO-based drug delivery systems are not extensively available, this guide synthesizes established principles of fluorinated compound formulation, particularly perfluorocarbon (PFC) nanoemulsions, to provide a robust framework for researchers.[4] The protocols and insights presented herein are designed to empower scientists to confidently explore the potential of HFPO as a novel excipient in their drug development endeavors.
Unveiling this compound: A Profile
This compound (HFPO) is a fluorinated alcohol with the chemical formula C₅H₅F₇O.[5][6] Its structure, characterized by a heptofluorinated butyl chain and a terminal hydroxyl group, imparts a unique combination of lipophilicity and hydrophilicity.
Physicochemical Properties of HFPO
A thorough understanding of HFPO's properties is paramount for rational formulation design.
| Property | Value | Source |
| CAS Number | 755-40-8 | [5][6] |
| Molecular Formula | C₅H₅F₇O | [5][6] |
| Molecular Weight | 214.08 g/mol | [5][6] |
| Appearance | Liquid | [7] |
This table summarizes key physicochemical properties of this compound.
The presence of the highly electronegative fluorine atoms creates a molecule with low polarizability, leading to weak intermolecular forces. This translates to low surface tension and miscibility with a range of organic solvents. The terminal hydroxyl group provides a degree of polarity, influencing its interaction with aqueous phases and surfactants.
The Rationale for HFPO in Drug Delivery
The unique properties of HFPO make it a compelling candidate for drug delivery applications, particularly for poorly soluble drugs. The fluorinated chain can create a solubilizing environment for lipophilic APIs, while the overall molecule can be formulated into stable nano-sized droplets, such as those in a nanoemulsion.[8][9] Nanoemulsions offer several advantages for drug delivery, including enhanced drug solubilization, improved bioavailability, and the potential for targeted delivery.[6][10]
Formulation Development of HFPO-Based Nanoemulsions: A Step-by-Step Approach
The development of a stable and effective HFPO-based nanoemulsion requires a systematic approach, encompassing component selection, formulation method optimization, and thorough characterization.
Workflow for HFPO Nanoemulsion Formulation
Figure 1: A stepwise workflow for the development of HFPO-based nanoemulsions.
Protocol: Component Selection and Screening
Objective: To identify a suitable surfactant and, if necessary, a co-surfactant that can effectively emulsify HFPO and solubilize the target API.
Materials:
-
This compound (HFPO)
-
Active Pharmaceutical Ingredient (API)
-
A selection of non-ionic surfactants (e.g., polysorbates like Tween® 80, sorbitan esters like Span® 80, poloxamers like Pluronic® F-68, and fluorinated surfactants).[11][12]
-
A selection of co-surfactants (e.g., short- to medium-chain alcohols like ethanol, propylene glycol).[3]
-
Purified water
Procedure:
-
API Solubility in HFPO:
-
Prepare saturated solutions of the API in HFPO.
-
Equilibrate the solutions for 24-48 hours at a controlled temperature.
-
Centrifuge and analyze the supernatant using a validated analytical method (e.g., HPLC) to determine the API's solubility. A high solubility is desirable.
-
-
Surfactant Screening:
-
Prepare a series of vials, each containing a fixed ratio of HFPO and a different surfactant.
-
Add a fixed amount of the aqueous phase (e.g., purified water or buffer) to each vial.
-
Vortex each mixture vigorously for a set time (e.g., 2 minutes).
-
Visually inspect the resulting emulsions for their appearance (e.g., transparency, turbidity) and stability (i.e., absence of phase separation) over a period of 24 hours.
-
Rationale: This initial screening helps to identify surfactants that can effectively reduce the interfacial tension between HFPO and the aqueous phase, leading to the formation of a stable emulsion. Non-ionic surfactants are often preferred due to their lower toxicity.[8][10]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
For the most promising surfactant(s), construct pseudo-ternary phase diagrams to identify the nanoemulsion region.[10]
-
Prepare mixtures of HFPO and the surfactant (and co-surfactant, if used) at various weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
Titrate each mixture with the aqueous phase, vortexing after each addition.
-
Observe the mixture for transparency and fluidity. The region where clear, transparent, and low-viscosity formulations are formed represents the nanoemulsion zone.
-
Rationale: Phase diagrams provide a comprehensive map of the different phases that can be formed by the components, allowing for the identification of optimal concentration ranges for nanoemulsion formation.[10]
-
Protocol: Nanoemulsion Preparation
Two primary approaches can be employed for preparing nanoemulsions: high-energy and low-energy methods.[3][10]
2.3.1. High-Energy Emulsification Method: High-Pressure Homogenization
Principle: This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.[3]
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (optional, for pre-emulsion)
Procedure:
-
Preparation of the Oil and Aqueous Phases:
-
Dissolve the API in HFPO to prepare the oil phase.
-
Dissolve the surfactant (and co-surfactant) in the aqueous phase.
-
-
Formation of a Coarse Emulsion (Pre-emulsion):
-
Gradually add the oil phase to the aqueous phase while stirring with a high-shear mixer at a moderate speed for 5-10 minutes.[13]
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through the high-pressure homogenizer.
-
Optimize the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-10) to achieve the desired droplet size and polydispersity index (PDI).[3]
-
Cool the system during homogenization to prevent excessive heat generation.
-
2.3.2. Low-Energy Emulsification Method: Phase Inversion Temperature (PIT) Method
Principle: This method leverages the temperature-dependent solubility of non-ionic surfactants to induce phase inversion and form nanoemulsions.[10]
Equipment:
-
Heated magnetic stirrer
-
Temperature probe
Procedure:
-
Component Mixing:
-
Combine the HFPO, surfactant, and aqueous phase in a single vessel.
-
-
Heating and Phase Inversion:
-
Heat the mixture while stirring continuously.
-
As the temperature increases, the surfactant's hydrophilicity decreases, leading to a phase inversion from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion. The temperature at which this occurs is the phase inversion temperature (PIT).
-
-
Rapid Cooling:
-
Once the PIT is reached (often indicated by a change in turbidity), rapidly cool the emulsion by placing the vessel in an ice bath while maintaining stirring.
-
This rapid cooling causes the surfactant to regain its hydrophilicity, leading to the spontaneous formation of a fine O/W nanoemulsion.
-
Characterization and Stability of HFPO-Based Nanoemulsions
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoemulsion.[14]
Key Characterization Parameters
| Parameter | Technique | Rationale |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average droplet size and the uniformity of the droplet size distribution. A narrow PDI is desirable for stability. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the droplets, which is an indicator of the formulation's physical stability. Higher absolute zeta potential values generally correlate with better stability. |
| Drug Entrapment Efficiency & Loading Capacity | Ultracentrifugation followed by analytical quantification (e.g., HPLC) | Determines the percentage of the drug successfully encapsulated within the nanoemulsion droplets and the amount of drug per unit weight of the formulation. |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Visualizes the shape and size of the nanoemulsion droplets. |
| In Vitro Drug Release | Dialysis Bag Method / Franz Diffusion Cell | Evaluates the rate and extent of drug release from the nanoemulsion over time.[15] |
This table outlines the critical parameters for characterizing HFPO-based nanoemulsions.
Protocol: Stability Studies
Objective: To assess the physical and chemical stability of the HFPO nanoemulsion under various storage conditions.[16][17]
Procedure:
-
Sample Storage:
-
Store aliquots of the nanoemulsion in sealed containers at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and protect from light.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
-
Parameters to Monitor:
-
Physical Stability: Visually inspect for any signs of phase separation, creaming, or cracking. Measure droplet size, PDI, and zeta potential at each time point.
-
Chemical Stability: Quantify the amount of API remaining in the formulation using a stability-indicating analytical method to assess for any degradation.[16]
-
Safety and Handling of this compound
As with any chemical, proper safety precautions must be observed when handling HFPO.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Concluding Remarks and Future Perspectives
This compound holds considerable promise as a novel excipient for the formulation of poorly soluble drugs. Its unique fluorinated structure offers a new avenue for creating stable and effective nano-based drug delivery systems. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on the formulation and characterization of HFPO-based nanoemulsions. While the provided methodologies are based on established principles for similar fluorinated compounds, it is imperative to underscore the necessity of thorough experimental optimization and validation for any new formulation. Future research should focus on elucidating the in vitro and in vivo performance of HFPO-based drug delivery systems to fully realize their therapeutic potential.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 4. thno.org [thno.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Surfactants Used to Prepare Aqueous Perfluoropentane Emulsions for Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanoemulsion preparation [protocols.io]
- 14. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Delivery Systems – Institute for Biomedical Engineering [ibmt.med.uni-rostock.de]
- 16. fda.gov [fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Reactions Involving 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Welcome to the technical support center for handling reaction mixtures containing 3,3,4,4,5,5,5-heptafluoropentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their products from this unique fluorinated alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your workflow and enhance your purification efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties of this compound is the first step in designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 755-40-8 | [1] |
| Molecular Formula | C₅H₅F₇O | [1] |
| Molecular Weight | 214.08 g/mol | [1] |
| Boiling Point | ~116-117 °C at 630 mmHg | |
| Appearance | Liquid |
Q2: What makes this compound challenging to remove from a reaction mixture?
The removal of this compound can be non-trivial due to its unique combination of properties. Its moderate boiling point can sometimes be close to that of the desired product, complicating removal by simple distillation. Furthermore, its fluorinated nature imparts distinct solubility characteristics, potentially leading to emulsions during aqueous workups or unexpected partitioning behavior.
Q3: What are the primary methods for removing this compound?
The most common and effective methods for removing this fluorinated alcohol include:
-
Distillation: Best suited when there is a significant difference in boiling points between the alcohol and the desired product.
-
Aqueous Extraction (Liquid-Liquid Extraction): Exploits the differential solubility of the alcohol and the product between an organic solvent and an aqueous phase.
-
Fluorous Solid-Phase Extraction (F-SPE): A specialized chromatographic technique that utilizes the high affinity of fluorinated compounds for a fluorous stationary phase.
The choice of method depends on the specific properties of the desired product and the scale of the reaction.
Troubleshooting and Method Selection Guide
This section provides a detailed guide to help you select and implement the most appropriate removal strategy.
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the best purification method.
Caption: Decision tree for selecting a purification method.
Method 1: Removal by Distillation
Principle: This method separates compounds based on differences in their boiling points. It is most effective when the boiling point of this compound (~116-117 °C at 630 mmHg) is significantly different from that of the desired product.
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Co-distillation of product and alcohol | The boiling points are too close, or an azeotrope may have formed. | 1. Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. 2. Vacuum Distillation: Reducing the pressure will lower the boiling points of both components, which may alter their relative volatility and improve separation. 3. Azeotrope Check: Empirically test for azeotrope formation by performing a small-scale distillation and analyzing the composition of the distillate at different temperatures. |
| Incomplete removal of the alcohol | Inefficient distillation setup or insufficient heating/reflux. | 1. Optimize Heating: Ensure uniform heating using a heating mantle and stir bar. 2. Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient. 3. Monitor Temperature: Carefully monitor the head temperature during distillation. A stable plateau should be observed during the collection of each fraction. |
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a heating mantle, round-bottom flask, fractionating column, condenser, and receiving flask.
-
Charge the Flask: Add the crude reaction mixture to the round-bottom flask along with a magnetic stir bar.
-
Heating: Begin heating the mixture gently.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Fraction Collection: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound at the given pressure.
-
Product Collection: Once the fluorinated alcohol has been removed, increase the temperature to distill the desired product if it is the higher boiling component.
Method 2: Aqueous Liquid-Liquid Extraction
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Emulsion Formation | The fluorinated alcohol may be acting as a surfactant, stabilizing the interface between the organic and aqueous layers. | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. 2. Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. 3. Centrifugation: If the emulsion is persistent, centrifugation can be used to separate the layers. |
| Poor Separation | The alcohol and product have similar partitioning coefficients between the chosen solvent systems. | 1. Solvent Screening: Perform small-scale extractions with a variety of organic solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find a system that provides the best differential solubility. 2. pH Adjustment: If the desired product has acidic or basic functionality, adjust the pH of the aqueous phase to ionize the product, thereby increasing its aqueous solubility and allowing for its separation from the neutral alcohol. |
Experimental Protocol: General Extraction Workflow
Caption: General workflow for aqueous liquid-liquid extraction.
Method 3: Fluorous Solid-Phase Extraction (F-SPE)
Principle: F-SPE is a powerful technique for separating fluorinated compounds from non-fluorinated compounds.[3] It utilizes a silica gel stationary phase that has been functionalized with a perfluoroalkyl chain.[4] Due to strong fluorine-fluorine interactions, fluorinated molecules like this compound are retained on the column, while non-fluorinated organic compounds are eluted.[3][5]
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Co-elution of fluorinated alcohol with the product | The "fluorophobic" wash is too "fluorophilic," or the product has some affinity for the fluorous stationary phase. | 1. Adjust Wash Solvent: Increase the polarity of the fluorophobic wash by increasing the water content (e.g., from 80:20 MeOH:H₂O to 70:30 MeOH:H₂O).[3] 2. Alternative Wash Solvents: Consider using other polar, water-miscible solvents for the fluorophobic wash, such as acetonitrile/water or DMF/water.[3][4] |
| Poor recovery of the desired product | The product is partially retained on the column due to non-specific interactions. | 1. Increase Wash Volume: Elute with a larger volume of the fluorophobic wash solvent to ensure complete elution of the non-fluorinated product. 2. Check for Product Fluorination: Ensure that the desired product does not contain any fluorine atoms, which would cause it to be retained on the column. |
Experimental Protocol: Standard F-SPE
-
Cartridge Conditioning: Condition a fluorous SPE cartridge by washing it with a fluorophilic solvent (e.g., methanol or acetone), followed by the fluorophobic wash solvent (e.g., 80:20 methanol:water).[3][4]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.[4]
-
Fluorophobic Elution: Elute the non-fluorinated product from the cartridge using the fluorophobic wash solvent. Collect this fraction.
-
Fluorophilic Elution: Elute the retained this compound from the cartridge using a fluorophilic solvent (e.g., methanol or acetone). This fraction can be discarded or the alcohol can be recovered.[3]
-
Product Isolation: Concentrate the collected fluorophobic fraction to obtain the purified product.
Method Comparison
| Method | Advantages | Disadvantages | Best Suited For |
| Distillation | - Simple and scalable- Can provide high purity | - Requires a significant boiling point difference- Potential for azeotrope formation- Not suitable for thermally sensitive compounds | Reactions where the product and alcohol have vastly different boiling points. |
| Aqueous Extraction | - Widely applicable and cost-effective- Can be used for a wide range of compounds | - Can lead to emulsion formation- May require large volumes of solvent- Potential for product loss if it has some water solubility | General purpose purification, especially when the product has different solubility properties than the alcohol. |
| Fluorous SPE | - Highly selective for fluorinated compounds- Simple and rapid workflow | - Requires specialized fluorous silica cartridges- Not suitable for fluorinated products | Purifying non-fluorinated products from fluorinated impurities. |
References
Technical Support Center: Purification of Products from 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (HFPO)
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for handling 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (HFPO) in a laboratory setting. HFPO is a valuable solvent due to its unique properties, often employed in specialized synthesis, particularly in pharmaceutical and materials science. However, its distinct characteristics, such as its high boiling point and fluorinated nature, can present challenges during product purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides practical, in-depth solutions to common purification issues encountered when using HFPO as a reaction solvent.
Section 1: Understanding Your Solvent: Properties of HFPO
Successful purification begins with a thorough understanding of the solvent's physical and chemical properties. These parameters dictate the most effective separation techniques.
| Property | Value | Source |
| CAS Number | 755-40-8 | [1][2][3] |
| Molecular Formula | C₅H₅F₇O | [3] |
| Molecular Weight | 214.08 g/mol | [3][4] |
| Physical Form | Liquid | [1][4] |
| Boiling Point | 116-117 °C (at 630 mmHg) | [1][4] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H226 (Flammable liquid and vapor), H335 (May cause respiratory irritation) | [1][4] |
Section 2: Frequently Asked Questions (FAQs)
Here we address high-level questions that frequently arise when working with HFPO.
Q1: What are the primary challenges when trying to remove HFPO from a reaction mixture?
A1: The main challenge is its relatively high boiling point (approx. 140-142 °C at atmospheric pressure). This makes simple evaporation under reduced pressure slow and often incomplete, especially if your product is thermally sensitive or also has a low vapor pressure. Furthermore, its fluorinated nature can lead to atypical solubility behavior and potential azeotrope formation with other solvents.
Q2: Is HFPO miscible with common organic solvents and water?
A2: As a fluorinated alcohol, HFPO exhibits partial miscibility. It has both a polar alcohol group and a nonpolar fluorinated chain. It is generally miscible with polar aprotic solvents (like acetone, THF) and other alcohols but may have limited miscibility with nonpolar hydrocarbon solvents (like hexanes) and water. Always perform a small-scale miscibility test before attempting a large-scale liquid-liquid extraction.
Q3: What are the essential safety precautions for handling HFPO?
A3: HFPO is a flammable liquid and can cause respiratory irritation.[1][4] Always handle HFPO in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemically resistant gloves. Refer to the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1][4]
Section 3: Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during product isolation.
Problem: My product is a non-volatile solid/oil, and rotary evaporation is ineffective for removing HFPO.
Causality: The high boiling point of HFPO means that even under a strong vacuum, the temperature required for its evaporation may be high enough to decompose your product or be unattainable with standard laboratory equipment.
Solutions:
-
High-Vacuum Distillation: If your product is stable at elevated temperatures, distillation of the HFPO under high vacuum (e.g., <1 mmHg) can be effective. This lowers the boiling point of HFPO significantly.
-
Liquid-Liquid Extraction (LLE): This is often the most practical method. The goal is to find a solvent system where your product has high solubility in one phase and the HFPO remains in the other. A typical approach involves an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase. Due to HFPO's properties, multiple extractions may be necessary.
-
Precipitation/Crystallization: If your product is a solid, you can attempt to precipitate or crystallize it by adding an anti-solvent. An anti-solvent is a solvent in which your product is insoluble but HFPO is soluble. Hexanes or other nonpolar hydrocarbons are often good candidates.
Problem: I am observing a persistent emulsion during liquid-liquid extraction.
Causality: Emulsions are common when working with fluorinated solvents due to their unique interfacial tension properties. The presence of amphiphilic impurities or fine particulates can stabilize these emulsions.
Solutions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help destabilize the emulsion and force phase separation.
-
Centrifugation: For smaller scale experiments, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method for breaking emulsions.
-
Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes break the emulsion by coalescing the dispersed droplets.
-
Change the Solvent: If emulsions persist, consider a different extraction solvent that has a greater density difference from the HFPO/aqueous phase.
Problem: I suspect HFPO is forming an azeotrope with my product or another solvent.
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Fluorinated compounds are known to form azeotropes. If you observe a constant boiling point during distillation but analysis (e.g., NMR) shows both your compound and HFPO are present in the distillate, you likely have an azeotrope.
Solutions:
-
Azeotropic Distillation with an Entrainer: This technique involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components, allowing it to be removed.[5] For example, adding a solvent like toluene might form a lower-boiling azeotrope with HFPO, which can then be distilled off.
-
Switch Purification Method: If distillation is problematic, move to a non-distillation-based technique like chromatography, extraction, or crystallization.
-
Chemical Modification: In some cases, temporarily modifying a functional group on your product (e.g., protecting an alcohol) can break the azeotrope. This adds extra steps but can be a powerful solution.
Section 4: Detailed Experimental Protocols
Protocol 1: Removal of HFPO via High-Vacuum Distillation
Objective: To remove HFPO solvent from a thermally stable, non-volatile product.
Materials:
-
Round-bottom flask containing the crude product in HFPO.
-
Short-path distillation head.
-
Receiving flask.
-
High-vacuum pump (<1 mmHg) with a cold trap.
-
Heating mantle and stirrer.
-
Thermometer.
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Place the crude mixture in the distillation flask with a magnetic stir bar.
-
Immerse the cold trap in liquid nitrogen or a dry ice/acetone bath.
-
Begin stirring and slowly apply vacuum. Observe for any bumping.
-
Once the system is at the target vacuum, gradually heat the distillation flask using the heating mantle.
-
Monitor the temperature at the distillation head. Collect the distilled HFPO in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Stop the distillation once the solvent has been removed and the temperature either rises significantly or product decomposition is observed.
-
Vent the system carefully before collecting your purified product from the distillation flask.
Protocol 2: Product Precipitation using an Anti-Solvent
Objective: To isolate a solid product from an HFPO solution.
Materials:
-
Crude product dissolved in a minimal amount of HFPO.
-
An anti-solvent (e.g., n-heptane, hexanes).
-
Stir plate and magnetic stir bar.
-
Filtration apparatus (Büchner funnel, filter paper, filter flask).
Procedure:
-
Place the HFPO solution of your crude product in a flask with a stir bar and begin stirring.
-
Slowly add the anti-solvent dropwise to the solution.
-
Observe for the formation of a precipitate. If the solution becomes cloudy, this indicates the onset of precipitation.
-
Continue adding the anti-solvent until no further precipitation is observed. Adding a large excess can help maximize yield.
-
Allow the mixture to stir for 30-60 minutes to ensure complete precipitation. Cooling the mixture in an ice bath may improve recovery.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold anti-solvent to remove any residual HFPO.
-
Dry the product under vacuum.
Section 5: Visualization of Purification Strategy
The choice of purification method is highly dependent on the properties of your target compound. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Azeotropic Distillation for the Purification of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing azeotropic distillation to purify 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (HFPO). We address common challenges, provide field-proven troubleshooting protocols, and explain the scientific principles behind the recommended procedures.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope and why does it complicate the purification of this compound?
An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[1] When an azeotrope is boiled, the vapor produced has the same composition as the liquid. This means that once this constant-boiling mixture forms, the components cannot be separated further by standard distillation, posing a significant purification challenge.
While specific azeotropic data for this compound (HFPO) is not extensively published, it is common for alcohols to form minimum-boiling azeotropes with water.[2] If your HFPO sample is contaminated with water (e.g., from a reaction workup), you will likely encounter a plateau in purity, as the HFPO-water azeotrope co-distills, preventing the isolation of pure, anhydrous HFPO. Other fluorinated alcohols are known to form azeotropes, making this a highly probable scenario for HFPO as well.[3]
Q2: What are the key physical properties of this compound (HFPO)?
Understanding the physical properties of HFPO is critical for designing a successful distillation protocol. Key data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 755-40-8 | [4][5] |
| Molecular Formula | C₅H₅F₇O | [4][5] |
| Molecular Weight | 214.08 g/mol | [4][5] |
| Boiling Point | ~84.1 °C at 760 mmHg | [6] |
| Density | ~1.5 g/cm³ | [6] |
Q3: How do I select a suitable entrainer for the azeotropic dehydration of HFPO?
An entrainer is a third component added to the azeotropic mixture to form a new, lower-boiling azeotrope, typically with only one of the original components (in this case, water).[7] This new azeotrope is then distilled away, breaking the original binary azeotrope.
The ideal entrainer for dehydrating HFPO should:
-
Form a Heterogeneous Azeotrope with Water: The entrainer and water should form a new azeotrope with a boiling point lower than the HFPO-water azeotrope and the boiling point of HFPO itself. Crucially, the condensed azeotrope should separate into two immiscible liquid phases (an organic phase and a water phase) in the collection apparatus (e.g., a Dean-Stark trap).[8]
-
Be Immiscible with Water: This property allows for the separation of the condensed distillate by decantation, enabling the entrainer to be returned to the distillation flask while the water is collected and removed.[8]
-
Not Form an Azeotrope with HFPO: The entrainer should have a boiling point sufficiently different from HFPO to allow for easy separation in a subsequent purification step, and it should not form a new, difficult-to-separate azeotrope with the target compound.
-
Be Chemically Inert: The entrainer must not react with HFPO or any other components under the distillation conditions.
For dehydrating alcohols, common and effective entrainers include toluene , cyclohexane , or hexane .[7] Given the boiling point of HFPO (~84°C), toluene (b.p. 111°C) is an excellent candidate as it is easily separable from the final product.
Q4: What is the basic principle of using a Dean-Stark apparatus for this separation?
The Dean-Stark apparatus is a piece of laboratory glassware designed specifically for removing water from a reaction via azeotropic distillation.[9]
The process works as follows:
-
The HFPO/water mixture and the chosen entrainer (e.g., toluene) are heated in a distillation flask.
-
The lowest boiling component—the toluene-water azeotrope—vaporizes and travels into the condenser.
-
The vapor condenses and drips into the graduated collection tube of the Dean-Stark trap.
-
Because toluene and water are immiscible and have different densities, they form two distinct layers in the trap. Water, being denser, settles at the bottom.
-
The trap is designed so that once the organic solvent (toluene) reaches a certain level, it overflows and returns to the distillation flask, ready to azeotrope with more water.[10]
-
This continuous process physically removes water from the system, driving the separation to completion. The volume of collected water can be monitored to track the progress of the dehydration.[11][12]
Experimental Protocol: Dehydration of HFPO using Toluene
This protocol provides a general methodology for removing water from a sample of this compound using toluene as an entrainer with a Dean-Stark apparatus.
Apparatus Setup
-
Assemble the glassware as shown in the workflow diagram below. A round-bottom flask of appropriate size should be clamped securely over a heating mantle.
-
Attach the Dean-Stark trap to the flask. Ensure the joint is properly sealed.
-
Attach a reflux condenser vertically to the top of the Dean-Stark trap.
-
Connect the condenser to a chilled water source, with water entering the bottom inlet and exiting the top outlet.[13]
-
Place a magnetic stir bar in the flask for smooth boiling.
References
- 1. is.muni.cz [is.muni.cz]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | CAS#:755-40-8 | Chemsrc [chemsrc.com]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. ripublication.com [ripublication.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 11. Vinci Technologies | Dean stark extractor [vinci-technologies.com]
- 12. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Conditions for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Welcome to the technical support center for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during reactions with this highly versatile fluorinated alcohol. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the heptafluoropropyl group significantly influences the reactivity of the primary alcohol. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton, making it a better hydrogen bond donor compared to its non-fluorinated analogs.[1][2] This enhanced acidity can be leveraged to promote certain reactions but can also lead to unexpected side products if not properly controlled. This guide will address the optimization of common transformations involving this alcohol: esterification, etherification, and oxidation.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Esterification Reactions
Q1: My Fischer esterification with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: The primary challenge in the Fischer esterification of this compound is the reduced nucleophilicity of the hydroxyl group due to the electron-withdrawing effect of the fluorinated chain.[1] Standard acidic catalysis may not be sufficient to drive the reaction to completion.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Catalysis | The fluorinated alcohol is less nucleophilic than its non-fluorinated counterparts, requiring stronger activation of the carboxylic acid. | Increase the loading of the acid catalyst (e.g., H₂SO₄, p-TsOH) or switch to a stronger acid catalyst like triflic acid (TfOH).[3] |
| Water Formation Inhibiting Equilibrium | Fischer esterification is a reversible reaction, and the water produced can hydrolyze the ester back to the starting materials.[3] | Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Alternatively, add a dehydrating agent such as molecular sieves. |
| Steric Hindrance | If the carboxylic acid is sterically bulky, the reaction rate will be significantly slower. | Consider alternative esterification methods such as using a coupling agent (e.g., DCC/DMAP) or converting the carboxylic acid to a more reactive acyl chloride. |
Workflow for Optimizing Fischer Esterification:
Caption: Troubleshooting workflow for Fischer esterification.
Q2: I'm attempting a Mitsunobu esterification with this compound, but I'm observing significant side product formation. How can I improve the selectivity?
A2: The Mitsunobu reaction is an excellent alternative for esterifying sterically hindered or sensitive alcohols.[4][5] However, the increased acidity of this compound can lead to side reactions if the conditions are not carefully controlled.
Potential Side Reactions & Solutions:
| Side Reaction | Explanation | Recommended Solution |
| Alkylation of the Azodicarboxylate | The highly acidic alcohol can protonate the betaine intermediate, leading to a less reactive phosphonium salt and potential for the azodicarboxylate to act as a nucleophile.[4] | Ensure slow, dropwise addition of the azodicarboxylate (DEAD or DIAD) at low temperature (0 °C) to maintain a low concentration of the reactive intermediates.[6] |
| Elimination | Although less common for primary alcohols, harsh conditions or a non-nucleophilic carboxylate can favor elimination pathways. | Maintain a low reaction temperature and ensure the pKa of the carboxylic acid is appropriate for the Mitsunobu reaction (generally < 13).[4] |
| Formation of Triphenylphosphine Oxide (TPPO) Adducts | TPPO is a notorious byproduct of the Mitsunobu reaction and can complicate purification. | Use a polymer-supported triphenylphosphine or a phosphine reagent designed for easier removal of the oxide byproduct. |
Etherification Reactions
Q1: My Williamson ether synthesis using this compound is not proceeding. What is preventing the reaction?
A1: The Williamson ether synthesis relies on the generation of an alkoxide, which then acts as a nucleophile.[7][8] The increased acidity of this compound facilitates deprotonation, but the resulting alkoxide is a poor nucleophile due to the electron-withdrawing fluorine atoms.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Nucleophilicity of the Alkoxide | The electron density on the oxygen is significantly reduced, making it a weak nucleophile for the Sₙ2 reaction. | Use a more reactive electrophile, such as an alkyl iodide or triflate, instead of a bromide or chloride.[9] Higher temperatures and polar aprotic solvents like DMF or DMSO can also enhance the reaction rate.[7] |
| Base Incompatibility | A very strong, sterically hindered base might favor elimination of the alkyl halide, especially if it is secondary or tertiary. | Use a strong, non-hindered base like sodium hydride (NaH) to ensure complete deprotonation without promoting elimination. |
| Solvent Effects | Protic solvents can solvate the alkoxide, further reducing its nucleophilicity. | Employ polar aprotic solvents such as DMF, DMSO, or THF to maximize the nucleophilicity of the alkoxide. |
Logical Flow for Williamson Ether Synthesis Optimization:
Caption: Optimization pathway for Williamson ether synthesis.
Oxidation Reactions
Q1: I am attempting to oxidize this compound to the corresponding aldehyde, but the reaction is incomplete or forms over-oxidized products. What are the best practices?
A1: The oxidation of this compound to the aldehyde requires mild and selective oxidizing agents to prevent the formation of the carboxylic acid.
Recommended Oxidation Methods and Troubleshooting:
| Oxidation Method | Advantages | Potential Issues & Solutions |
| Swern Oxidation | Mild conditions, high yields, and tolerance of many functional groups.[10][11] | Incomplete Reaction: Ensure the reaction is carried out at low temperatures (-78 °C) and that the DMSO and oxalyl chloride are of high purity. Side Product Formation: The malodorous dimethyl sulfide is a byproduct; proper quenching with bleach can mitigate this.[10] |
| Dess-Martin Periodinane (DMP) Oxidation | Mild, neutral pH, short reaction times, and high chemoselectivity.[12][13] | Incomplete Reaction: Use a slight excess of DMP (1.1-1.5 equivalents). The presence of a small amount of water can sometimes accelerate the reaction.[14] Purification Challenges: The byproduct, 2-iodoxybenzoic acid (IBX), can sometimes complicate purification. An aqueous workup with sodium thiosulfate can help remove iodine-containing impurities. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of this compound and how does it affect its reactivity?
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Yes, it is important to handle this compound with appropriate safety measures. It is a flammable liquid and may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.
Q3: Can this compound be used as a solvent?
A3: Yes, fluorinated alcohols are often used as solvents or co-solvents in organic synthesis due to their unique properties, such as high polarity, strong hydrogen-bonding ability, and low nucleophilicity.[1][15][16] They can be particularly effective in promoting reactions that proceed through cationic intermediates.[17]
Section 3: Experimental Protocols
Protocol 1: Optimized Mitsunobu Esterification
This protocol is designed to maximize the yield of the desired ester while minimizing side reactions.
-
To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M), cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.
Protocol 2: Robust Williamson Ether Synthesis
This protocol is optimized to overcome the low nucleophilicity of the fluorinated alkoxide.
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkyl iodide or triflate (1.1 eq.) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
References
- 1. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis [ouci.dntb.gov.ua]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 14. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
Technical Support Center: Overcoming Solubility Challenges with 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (HFP-ol). This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this fluorinated alcohol in their work. HFP-ol's distinct structure, characterized by a short hydrocarbon spacer and a significant fluorous tail, makes it a valuable solvent for specific applications, particularly with fluorinated drug candidates. However, these same properties often introduce significant challenges related to solubility and miscibility with common laboratory solvents and aqueous systems.
This guide provides in-depth, practical solutions to these challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your experimental design.
Section 1: Understanding the Core Problem - The "Fluorous" Effect
FAQ 1.1: Why is this compound immiscible with so many common solvents like water and hexane?
Answer: The root of the solubility issue lies in the strong, non-polar, and rigid nature of the carbon-fluorine bond which dominates the molecule's character.[1] This creates a unique phase preference known as the "fluorous" effect. The principle of "like dissolves like" is fundamental here; substances with similar intermolecular forces and polarity tend to be miscible.[2]
-
Aqueous Immiscibility: While HFP-ol has a polar hydroxyl (-OH) group, the large, hydrophobic, and lipophobic heptafluoropentyl chain prevents it from forming favorable interactions with water molecules.
-
Organic Immiscibility: The fluorinated chain is not only hydrophobic but also lipophobic, meaning it repels oils and hydrocarbons.[1] The C-F bonds are less polarizable than C-H bonds, leading to weaker van der Waals interactions with hydrocarbon-based organic solvents.
This often results in a tri-phasic system when HFP-ol is mixed with water and a common organic solvent like hexane, as the fluorous phase is incompatible with both the aqueous and organic phases.
Caption: Immiscibility of Aqueous, Organic, and Fluorous Phases.
Section 2: Troubleshooting Guide - First Response
FAQ 2.1: I dissolved my experimental drug in HFP-ol, but it crashed out of solution when I added it to my aqueous buffer. What are my immediate troubleshooting steps?
Answer: This is a classic miscibility problem. Before employing advanced solubilization techniques, a systematic initial assessment is crucial. The goal is to determine if the issue is a simple concentration effect or a fundamental incompatibility requiring a formulation change.
Workflow: Initial Troubleshooting Steps
-
Verify Concentration: Is it possible you've exceeded the solubility limit of your drug in the final mixed-solvent system? Perform a serial dilution of your HFP-ol/drug stock solution into the aqueous buffer to identify the approximate concentration at which precipitation occurs.
-
Assess Kinetic vs. Thermodynamic Solubility: Was the precipitation immediate (kinetic insolubility) or did it occur over time (thermodynamic insolubility)? This can inform whether you need a system to speed up dissolution or one that fundamentally increases the compound's carrying capacity.
-
Temperature Control: Modest changes in temperature can influence solubility. Try performing the addition at a slightly elevated or decreased temperature (e.g., 37°C or 4°C), depending on the properties of your analyte.
-
Order of Addition: Reversing the order of addition (e.g., adding buffer to the HFP-ol/drug solution versus the other way around) can sometimes prevent localized high concentrations that initiate precipitation.
Caption: Initial troubleshooting workflow for precipitation issues.
Section 3: Advanced Solubilization Strategies
If initial troubleshooting fails, a formulation-based approach is necessary. The following strategies are designed to bridge the miscibility gap between the fluorous HFP-ol phase and your working medium.
FAQ 3.1: How can a co-solvent improve the miscibility of my HFP-ol solution?
Answer: A co-solvent acts as a bridge between two immiscible liquids.[3] The ideal co-solvent for this application will have some miscibility with both HFP-ol and the other phase (typically aqueous or a hydrocarbon organic solvent). By creating a more favorable intermediate environment, it reduces the interfacial tension that drives phase separation.[3]
For HFP-ol, solvents with moderate polarity, such as acetone or acetonitrile, are often good starting points. They can interact with the hydroxyl group of HFP-ol while also being miscible with water.
Table 1: Potential Co-solvents for HFP-ol Formulations
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Key Feature |
|---|---|---|---|---|---|
| Acetone | C₃H₆O | 56.1 | 0.785 | 21.0 | Water miscible, dissolves many organics.[4] |
| Acetonitrile | C₂H₃N | 81.7 | 0.786 | 36.6 | Water miscible, polar aprotic.[4] |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 0.887 | 7.5 | Water miscible, good for less polar compounds.[5] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.092 | 47.0 | Highly polar aprotic, water miscible.[4] |
Experimental Protocol: Co-solvent Screening
-
Preparation: Prepare a stock solution of your drug in HFP-ol at a known concentration (e.g., 10 mg/mL).
-
Co-solvent Blending: In separate vials, prepare binary blends of HFP-ol and a candidate co-solvent. Start with ratios like 90:10, 75:25, 50:50, 25:75, and 10:90 (v/v).
-
Drug Addition: Add your drug to each blend to the desired final concentration. Observe for immediate solubility.
-
Titration: Take the most promising soluble blend (e.g., 50:50 HFP-ol:Acetonitrile) and slowly titrate it into your aqueous buffer, observing for the "cloud point"—the point at which precipitation begins.
-
Optimization: The blend that allows for the highest addition volume before the cloud point is your most effective co-solvent system.
FAQ 3.2: What are fluorinated surfactants and how can they help?
Answer: Surfactants are amphiphilic molecules that reduce surface tension between liquids. Fluorinated surfactants are a specialized class where the hydrophobic tail is a fluorocarbon chain.[6][7] This "fluorous" tail has a strong affinity for HFP-ol, while the hydrophilic head group (which can be anionic, cationic, non-ionic, or zwitterionic) interacts with the aqueous phase.[6][8] This dual affinity makes them exceptionally effective at stabilizing HFP-ol in water, often forming stable emulsions or microemulsions.[9]
It is important to note that some older fluorinated surfactants, like PFOA and PFOS, have raised significant environmental and toxicity concerns due to their persistence.[7] Modern research focuses on developing more sustainable and less bioaccumulative alternatives.[9]
Caption: A fluorinated surfactant molecule bridging a fluorous and aqueous phase.
FAQ 3.3: How do I formulate a stable microemulsion using HFP-ol for drug delivery?
Answer: A microemulsion is a clear, thermodynamically stable dispersion of one liquid within another, with droplet sizes typically in the range of 10-100 nm.[10] They form spontaneously under the right conditions and are excellent vehicles for improving the bioavailability of poorly soluble drugs.[11]
Creating an HFP-ol-in-water microemulsion requires carefully balancing the amounts of HFP-ol (the oil phase), a fluorinated surfactant, potentially a co-surfactant (like a short-chain alcohol), and the aqueous phase.
Experimental Protocol: Microemulsion Formulation by Titration
-
Component Selection:
-
Oil Phase: HFP-ol containing your dissolved drug.
-
Surfactant: A suitable fluorinated surfactant (e.g., a non-ionic, PEGylated fluorosurfactant for lower toxicity).
-
Co-surfactant (Optional but Recommended): A short-chain alcohol like ethanol or isopropanol. This helps to lower interfacial tension further.
-
Aqueous Phase: Your target buffer or water.
-
-
Phase Diagram Construction (Titration Method):
-
Prepare several mixtures of HFP-ol and the surfactant/co-surfactant (S/CoS mix) at fixed weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each fixed S/CoS ratio, prepare a series of vials with varying ratios of the HFP-ol to the S/CoS mix (e.g., 1:9, 2:8, ... 9:1).
-
Slowly titrate the aqueous phase into each vial with constant, gentle stirring.
-
Observe the mixture for changes. Note the points where the solution goes from turbid to clear (indicating microemulsion formation) and back to turbid.
-
Plot these points on a ternary phase diagram to map out the microemulsion region.
-
-
Formulation Selection: Choose a point deep within the clear microemulsion region of your phase diagram. This composition will be robust and stable against minor changes in concentration or temperature.
-
Characterization: Characterize the final formulation for droplet size (e.g., using Dynamic Light Scattering), stability over time, and drug loading capacity.
Section 4: Safety & Handling
FAQ 4.1: What are the primary safety concerns when working with this compound?
Answer: As with any chemical, proper handling is essential. Based on available safety data sheets (SDS), HFP-ol presents the following hazards:
-
Flammability: It is a flammable liquid (GHS02 pictogram).[12] Keep away from ignition sources and use in a well-ventilated area.[13][14]
-
Irritation: It may cause respiratory irritation (GHS07 pictogram).[12][13] Avoid breathing vapors and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]
-
Handling: Always handle in a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[15]
Always consult the most recent Safety Data Sheet from your supplier before use for complete handling and disposal information.
References
- 1. orion-fire.com [orion-fire.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Fluorinated Surfactant-Organic Fluorine Chemicals-Shenzhen Capchem Technology Co., Ltd. [en.capchem.com]
- 8. Fluorinated surfactants - ICT [ictchemicals.com]
- 9. Natural surfactants towards a more sustainable fluorine chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. wjbphs.com [wjbphs.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. This compound | 755-40-8 [sigmaaldrich.com]
- 13. chemblink.com [chemblink.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Stability of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol under acidic conditions
Welcome to the technical support resource for 3,3,4,4,5,5,5-heptafluoropentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this fluorinated alcohol, with a specific focus on its stability under acidic conditions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its fluorine content, such as enhanced bioavailability and metabolic stability in parent molecules.[1] However, the very stability of the C-F bond can also influence the reactivity of adjacent functional groups. Understanding the stability of the primary alcohol group under acidic conditions is critical for reaction design, purification, and formulation.
This guide provides a framework for assessing the stability of this compound in acidic environments, troubleshooting unexpected experimental outcomes, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound under acidic conditions?
The primary alcohol functional group in this compound can be susceptible to acid-catalyzed reactions. The main concerns are dehydration to form an alkene and intermolecular etherification to form a diether. The high degree of fluorination on the pentyl chain will influence the kinetics and pathways of these reactions.
Q2: How does the heptafluoropentyl group affect the reactivity of the primary alcohol?
The electron-withdrawing nature of the fluorine atoms is expected to decrease the nucleophilicity of the alcohol's oxygen atom. This may slow down reactions where the alcohol acts as a nucleophile. However, the C-F bonds are very stable, making the fluorinated chain itself highly resistant to degradation.[2]
Q3: What are the likely degradation products of this compound in strong acid?
While specific literature on this compound is limited, based on general organic chemistry principles, the two most probable degradation products are:
-
3,3,4,4,5,5,5-Heptafluoropent-1-ene: Formed via an acid-catalyzed dehydration (E1 or E2 mechanism).
-
Bis(3,3,4,4,5,5,5-heptafluoropentyl) ether: Formed through an acid-catalyzed intermolecular condensation (SN2-type reaction).
Q4: At what pH and temperature should I become concerned about degradation?
Significant degradation is more likely to occur under strongly acidic conditions (pH < 2) and at elevated temperatures (> 40-50 °C). However, the exact onset of degradation will depend on the specific acid used, the concentration, and the reaction solvent. It is crucial to perform stability studies under your specific experimental conditions.
Q5: How can I monitor the stability of this compound during my experiment?
The most common methods for monitoring the stability and detecting potential degradants are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] These techniques can separate the parent alcohol from potential non-polar degradation products like the corresponding alkene or ether.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Loss of Starting Material and Appearance of a New, Less Polar Peak in LC-MS or GC-MS
-
Observation: You observe a decrease in the peak area of this compound over time, accompanied by the emergence of a new peak with a shorter retention time in RP-HPLC or a lower elution temperature in GC.
-
Probable Cause: This is indicative of the formation of a less polar degradation product, most likely 3,3,4,4,5,5,5-heptafluoropent-1-ene via dehydration or bis(3,3,4,4,5,5,5-heptafluoropentyl) ether .
-
Troubleshooting Steps:
-
Confirm Identity of Degradant:
-
Analyze the new peak by mass spectrometry. The alkene will have a molecular weight corresponding to the loss of water (18.015 g/mol ) from the parent alcohol. The ether will have a molecular weight of twice the parent alcohol minus water.
-
-
Mitigation Strategies:
-
Reduce Temperature: Perform the reaction at a lower temperature.
-
Use a Milder Acid: If possible, substitute strong mineral acids (e.g., H₂SO₄, HCl) with weaker organic acids (e.g., acetic acid) or use a buffered system.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Anhydrous Conditions: The presence of water can facilitate some degradation pathways. If compatible with your reaction, consider using anhydrous conditions.
-
-
Issue 2: Inconsistent Reaction Kinetics or Yields
-
Observation: You are using this compound as a starting material in an acid-catalyzed reaction, and you are observing variable reaction rates or final yields.
-
Probable Cause: The acidic conditions may be causing partial degradation of your starting material, leading to an inconsistent effective concentration.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Before proceeding with your synthesis, conduct a small-scale forced degradation study to understand the stability of your starting material under the planned reaction conditions.[5][6] (See Protocol 1 below).
-
Optimize Acid Concentration: Titrate the amount of acid used to find the minimum concentration required to catalyze your desired reaction without causing significant degradation of the starting alcohol.
-
Consider a Different Catalyst: Investigate alternative catalysts that can promote your desired reaction under less acidic conditions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of the alcohol under your specific acidic conditions.
Objective: To determine the degradation profile of this compound under acidic stress.
Materials:
-
This compound
-
Your chosen acid (e.g., 1M HCl, 1M H₂SO₄)
-
Your reaction solvent (e.g., methanol, acetonitrile, water)
-
HPLC or GC-MS system
-
pH meter
-
Thermostatically controlled water bath or heating block
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
In separate vials, mix your stock solution with the acidic solution to achieve your target acid concentration.
-
Include a control sample with the stock solution and solvent only (no acid).
-
-
Incubation: Place the vials in a thermostatically controlled environment at your desired temperature (e.g., 50°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Analysis:
-
Immediately neutralize the aliquot with a suitable base (e.g., a dilute solution of NaOH or NaHCO₃) to stop the degradation.
-
Dilute the quenched sample to a suitable concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC or GC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Data Summary Table:
| Time (hours) | % Parent Remaining (Control) | % Parent Remaining (Acidic) | % Degradant 1 | % Degradant 2 |
| 0 | 100 | 100 | 0 | 0 |
| 2 | 99.8 | 95.2 | 3.1 | 1.5 |
| 4 | 99.7 | 90.5 | 6.2 | 3.0 |
| 8 | 99.5 | 82.1 | 12.3 | 5.1 |
| 24 | 99.2 | 65.4 | 25.8 | 8.3 |
Visualizations
Potential Degradation Pathways
Caption: Potential acid-catalyzed degradation pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- 1. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
- 2. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Guide to the Safe Handling of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Welcome to the technical support center for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the safe handling and use of this fluorinated alcohol. The following question-and-answer format directly addresses potential issues and provides troubleshooting for common experimental scenarios. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
General Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Combustible Liquid: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2]
Q2: What immediate actions should I take in case of accidental exposure?
A2: Immediate and appropriate first aid is crucial. Follow these steps based on the type of exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek prompt medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]
Q3: What are the appropriate storage conditions for this compound?
A3: To ensure stability and safety, store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][5] Keep it away from ignition sources and incompatible materials such as strong oxidizing agents.[2] Storage at ambient temperature is generally acceptable.
Experimental & Procedural Questions
Q4: What personal protective equipment (PPE) is mandatory when working with this chemical?
A4: A comprehensive PPE strategy is essential to minimize exposure risk. The following should be worn at all times:
-
Hand Protection: Chemical-resistant gloves.
-
Eye and Face Protection: Chemical safety goggles or glasses. A face shield may be necessary for splash hazards.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be required.[2]
Q5: How should I properly dispose of waste containing this compound?
A5: Dispose of this chemical and its containers as hazardous waste.[1] Do not pour it down the drain or discard it with regular trash.[6] Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to use an authorized incinerator equipped with an afterburner and scrubber for disposal.[2]
Q6: What should I do in the event of a spill?
A6: In the case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[2] For small spills, absorb the liquid with a dry, inert chemical absorbent. For larger spills, dike the area to contain the spill and use a pump or vacuum to collect the bulk of the liquid, followed by absorption of the remainder.[2] Use non-sparking tools and explosion-proof equipment.[2] The collected waste must be disposed of as hazardous waste.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction or fuming | Incompatible materials (e.g., strong oxidizing agents) have been introduced. | Cease the experiment immediately. If safe to do so, contain the reaction by cooling and ensuring proper ventilation. Consult the Safety Data Sheet (SDS) for specific incompatibility information. |
| Strong odor detected outside of the fume hood | Inadequate ventilation or improper handling. | Stop work immediately. Ensure the fume hood is functioning correctly. Review handling procedures to minimize the generation of vapors. If the odor persists, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
| Skin or eye irritation despite wearing PPE | Improperly fitted or compromised PPE. Accidental splash that bypassed the PPE. | Immediately follow first aid procedures for the affected area. Re-evaluate the type and fit of your PPE. For splash risks, consider additional protection like a face shield and a chemical-resistant apron. |
Experimental Protocols
Safe Dispensing Protocol
-
Preparation: Ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Don all required PPE (gloves, safety goggles, lab coat).
-
Grounding: To prevent static discharge, which can be an ignition source, properly ground all equipment.
-
Dispensing: Use only non-sparking tools for opening and closing containers. Slowly dispense the required amount of this compound into a suitable, labeled secondary container.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Clean any minor drips or spills with an appropriate absorbent material and dispose of it as hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Emergency Spill Response Workflow
Caption: Emergency spill response workflow for this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C5H5F7O |
| Molecular Weight | 214.08 g/mol [7][8][9] |
| Boiling Point | 84.1 ± 35.0 °C at 760 mmHg[7] |
| Density | 1.5 ± 0.1 g/cm³[7] |
| Flash Point | 4.7 ± 25.9 °C[7] |
References
- 1. echemi.com [echemi.com]
- 2. chemblink.com [chemblink.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 7. 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | CAS#:755-40-8 | Chemsrc [chemsrc.com]
- 8. scbt.com [scbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Preventing side reactions with 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Welcome to the technical support resource for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this fluorinated alcohol and mitigate common side reactions. The strong electron-withdrawing nature of the heptafluoropropyl group significantly influences the reactivity of the hydroxyl group, creating both opportunities for unique transformations and challenges in preventing unwanted byproducts.
This document provides troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, common issues encountered during reactions involving this compound.
Issue 1: Formation of an Alkene Byproduct (Elimination Reaction)
Question: I am attempting to substitute the hydroxyl group of this compound, but I am observing a significant amount of an alkene byproduct. What is causing this elimination, and how can I prevent it?
Answer:
The formation of an alkene from an alcohol is an elimination (dehydration) reaction. While primary alcohols are generally less prone to elimination than secondary or tertiary alcohols, the strong electron-withdrawing effect of the fluorine atoms in this compound increases the acidity of the hydrogens on the adjacent carbon (C2). This makes the molecule susceptible to elimination under certain conditions, often competing with the desired substitution reaction.[1][2]
Causality and Mechanism:
The mechanism of elimination can vary depending on the reaction conditions:
-
Base-Promoted (E1cb-like or E2): In the presence of a strong, non-nucleophilic base, the acidic proton at C2 can be abstracted. This is a known pathway for many fluorinated compounds.[1] If the hydroxyl group has been converted into a good leaving group (e.g., a tosylate, mesylate, or an activated phosphonium species), a concerted E2 elimination can also occur.
-
Acid-Catalyzed (E1 or E2): Strong acids can protonate the hydroxyl group, converting it into a good leaving group (-OH2+). Subsequent loss of water can lead to a primary carbocation (unfavorable, but possible in polar, ionizing solvents) which then loses a proton (E1), or a base can abstract the proton concurrently (E2).
-
Activating Agent-Induced: Many reagents used to activate alcohols for nucleophilic substitution (e.g., DAST, PyFluor, Mitsunobu reagents) can also promote elimination as a major side reaction.[3][4][5] The activated intermediate is highly susceptible to being eliminated.[3]
Troubleshooting Protocol & Prevention Strategies:
To minimize elimination, consider the following adjustments to your protocol:
-
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge®) in stoichiometric amounts. Avoid strong, small bases like alkoxides or hydroxides if substitution is the goal.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures.
-
Leaving Group Activation:
-
When converting the alcohol to an alkyl halide or other derivative, choose reagents known to suppress elimination. For deoxyfluorination, reagents like PyFluor are reported to produce fewer elimination byproducts compared to older reagents like DAST.[4]
-
For conversion to other halides or pseudohalides, consider a two-step process: first, convert the alcohol to a sulfonate ester (e.g., tosylate, mesylate) under mild, non-acidic conditions (e.g., TsCl, pyridine, 0 °C), then perform the substitution with the desired nucleophile.
-
-
Avoid Strong Acids: Unless an acid-catalyzed reaction is intended, maintain neutral or slightly basic conditions. Buffer the reaction if necessary.
Issue 2: Unwanted Oxidation to Aldehyde or Carboxylic Acid
Question: My reaction mixture is showing byproducts consistent with an aldehyde (C₅H₄F₇O) or a carboxylic acid (C₅H₃F₇O₂). How can I prevent the oxidation of this compound?
Answer:
As a primary alcohol, this compound is susceptible to oxidation to the corresponding aldehyde and, subsequently, to the carboxylic acid (3,3,4,4,5,5,5-heptafluoropentanoic acid). This can be caused by explicit oxidizing agents or inadvertently by certain reaction conditions.
Causality and Prevention:
-
Incompatible Reagents: The most common cause is the presence of strong oxidizing agents.[6][7] Review all reagents in your scheme for oxidative potential.
-
Atmospheric Oxygen: At elevated temperatures, especially in the presence of transition metal catalysts, atmospheric oxygen can sometimes lead to slow oxidation.
-
Reaction Conditions: Certain reaction conditions, even if not explicitly "oxidative," can promote these transformations.
Troubleshooting Protocol & Prevention Strategies:
-
Inert Atmosphere: For sensitive reactions, especially those involving transition metals or elevated temperatures, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidation by atmospheric oxygen.
-
Reagent Purity: Ensure all solvents and reagents are pure and free from oxidizing contaminants. For example, aged ethers can contain peroxides.
-
Selective Reagents: If you need to perform a reaction on another part of a molecule containing the heptafluoropentanol moiety, ensure the reagents used are compatible and will not oxidize the primary alcohol.
-
Quenching: If an oxidant is used in a prior step, ensure it is fully quenched and removed before proceeding with subsequent steps involving the alcohol.
Experimental Protocol: Setting up an Inert Atmosphere Reaction
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with a condenser and gas inlet) while still warm.
-
Purging: Connect the apparatus to a Schlenk line or a balloon filled with an inert gas (N₂ or Ar). Cycle between vacuum and the inert gas three times to remove atmospheric gases.
-
Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive pressure of inert gas.
-
Execution: Maintain a slight positive pressure of the inert gas throughout the reaction.
Issue 3: Formation of Ether Byproducts
Question: I am finding a high molecular weight byproduct that I suspect is a symmetric ether (bis(3,3,4,4,5,5,5-heptafluoropentyl) ether) or a mixed ether. What conditions favor this side reaction?
Answer:
Ether formation can occur via two main pathways: acid-catalyzed intermolecular dehydration or a Williamson-type synthesis. Due to the properties of fluorinated alcohols, these pathways have distinct triggers.
Causality and Prevention:
-
Acid-Catalyzed Dehydration: Strong acids at elevated temperatures can promote the condensation of two alcohol molecules to form a symmetric ether. However, the low nucleophilicity of fluorinated alcohols makes this process less favorable than for their non-fluorinated analogs.[8] It is more likely to occur at high concentrations and high temperatures.
-
Williamson-Type Synthesis: This is often the more relevant pathway. If the alcohol is deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide, this alkoxide can then react with an electrophile in the reaction mixture. If the electrophile is, for example, an alkyl halide used as a starting material or formed in situ, a mixed ether will be the product.
Troubleshooting Protocol & Prevention Strategies:
-
Avoid Strong Acids and Heat: If possible, avoid strongly acidic conditions combined with high temperatures.
-
Base and Electrophile Management: In reactions where the alcohol is deprotonated, ensure that a more reactive nucleophile is present or that the intended electrophile is highly reactive towards the desired pathway.
-
Protecting Groups: If the hydroxyl group is not the intended reactive site but is interfering, consider protecting it. A silyl ether (e.g., TBS, TIPS) is a common choice, as it is stable to many reaction conditions and can be easily removed.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under normal laboratory conditions?
A1: Yes, it is a stable liquid under normal storage and handling conditions.[7][9] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]
Q2: What are the key chemical properties of this alcohol I should be aware of?
A2: The key feature is the influence of the C₃F₇ group.
-
Increased Acidity: The hydroxyl proton is more acidic than in non-fluorinated alcohols. This enhances its ability to act as a hydrogen-bond donor.
-
Low Nucleophilicity: The electron-withdrawing fluorine atoms reduce the electron density on the oxygen, making the alcohol a poor nucleophile.[8]
-
High Ionizing Power: When used as a solvent, it can stabilize cationic intermediates and facilitate reactions that involve bond cleavage.[8]
Q3: Can I use this compound as a solvent?
A3: Yes. Like other fluorinated alcohols such as TFE and HFIP, it can be used as a solvent.[11][12] Its properties—high ionizing power, strong hydrogen-bond donating ability, and low nucleophilicity—can be advantageous for certain reactions, such as activating epoxides for ring-opening or promoting C-H activation reactions.[8][12][13] However, be mindful that its increased acidity could interfere with base-sensitive reactions.
Q4: What general safety precautions should I take when handling this compound?
A4: Handle in accordance with good industrial hygiene and safety procedures.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[7]
Data & Diagrams
Table 1: Troubleshooting Summary for Side Reactions
| Side Reaction | Common Causes | Key Prevention Strategies |
| Elimination | Strong bases, high temperatures, certain activating agents (e.g., DAST) | Use non-nucleophilic bases, low reaction temperatures, select milder activating agents (e.g., PyFluor). |
| Oxidation | Strong oxidizing agents, atmospheric O₂ at high temp., metal catalysts | Work under an inert atmosphere (N₂/Ar), ensure reagent purity, avoid incompatible oxidants. |
| Etherification | Strong acids + heat, deprotonation followed by reaction with an electrophile | Avoid high temperatures with strong acids, use a protecting group if necessary, control stoichiometry of base. |
Diagram 1: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common side reactions.
Diagram 2: Competing Substitution vs. Elimination Pathways
Caption: Competition between substitution (SN2) and elimination (E2).
References
- 1. siue.edu [siue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. f2chemicals.com [f2chemicals.com]
- 10. chemblink.com [chemblink.com]
- 11. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 12. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing Reactions with 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Welcome to the technical support hub for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique chemical behavior of this fluorinated alcohol and to troubleshoot common issues encountered during synthesis, with a primary focus on improving reaction yields. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why is this compound less reactive than its non-fluorinated analog, 1-pentanol?
The primary reason for the reduced reactivity lies in the powerful electron-withdrawing inductive effect of the seven fluorine atoms. Although the fluorine atoms are not directly attached to the carbon bearing the hydroxyl group, their strong electronegativity pulls electron density away from the C-O bond. This makes the oxygen atom less electron-rich and therefore a weaker nucleophile compared to non-fluorinated alcohols.[1][2] Consequently, reactions requiring nucleophilic attack by the alcohol, such as esterifications, may proceed more slowly or require more forcing conditions.
Q2: What are the key safety precautions when working with this compound?
Like many organofluorine compounds, this compound requires careful handling. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. Avoid inhalation of vapors.
Q3: What are the optimal storage conditions for this compound?
The alcohol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. The ambient temperature is generally suitable for storage.
Q4: Can I use this compound as a solvent?
While it is a liquid at room temperature, its use as a bulk solvent is not common due to its specialized nature and cost. However, its unique properties, such as its polarity and potential to form fluorous phases, might be advantageous in specific applications. For most reactions, it is used as a reagent rather than a solvent.
Troubleshooting Guide: Improving Esterification Yields
Esterification is one of the most common reactions involving alcohols. However, the reduced nucleophilicity of this compound can lead to challenges. This section addresses common problems and provides actionable solutions.
Scenario 1: Low or No Conversion in Acid-Catalyzed Esterification (Fischer Esterification)
Problem: You are attempting to react this compound with a carboxylic acid under standard Fischer esterification conditions (e.g., catalytic H₂SO₄ in an inert solvent like toluene), but you observe minimal product formation even after prolonged reaction times.
Root Cause Analysis: The Fischer esterification is an equilibrium-driven process.[3] The mechanism involves protonation of the carboxylic acid carbonyl, making it more electrophilic for the attack by the alcohol.[4] The reduced nucleophilicity of the fluorinated alcohol makes this attack the rate-limiting step. Furthermore, the water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[5]
Solutions:
-
Aggressive Water Removal: The most critical factor is to rigorously remove water as it forms to drive the equilibrium forward.
-
Method: Use a Dean-Stark apparatus with a refluxing solvent like toluene or xylenes to azeotropically remove water.
-
Pro-Tip: Add activated molecular sieves (3Å or 4Å) to the reaction flask to sequester water in situ.[6]
-
-
Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can increase the concentration of the protonated, activated carboxylic acid, thereby accelerating the reaction rate.[7]
-
Use a More Reactive Carboxylic Acid Derivative: If modifying the esterification conditions is insufficient, consider activating the carboxylic acid.
-
Acyl Chlorides: Convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Acyl chlorides are much more electrophilic and will react more readily with the less nucleophilic alcohol. This reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[8]
-
Acid Anhydrides: Symmetric or mixed anhydrides are also highly reactive acylating agents that can improve yields.[5]
-
Workflow for Overcoming Low Conversion in Fischer Esterification
Caption: Troubleshooting decision tree for low-yield Fischer esterification.
Scenario 2: Low Yield in Coupling-Reagent-Mediated Esterification (e.g., Steglich Esterification)
Problem: You are using a carbodiimide coupling agent like DCC or EDC with a DMAP catalyst (Steglich esterification) to form an ester, but the yield is poor. A significant amount of N-acylurea byproduct is observed.
Root Cause Analysis: In the Steglich esterification, the carboxylic acid is activated by the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then attacked by the alcohol. However, the O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the alcohol.[10] This side reaction becomes competitive when the nucleophile (the fluorinated alcohol) is weak and reacts slowly.
Solutions:
-
Increase DMAP Stoichiometry: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It intercepts the O-acylisourea to form a more stable and still highly reactive acylpyridinium intermediate. This intermediate does not rearrange and is more readily attacked by the alcohol.[11] Increasing the amount of DMAP from catalytic to stoichiometric (1.0-1.2 equivalents) can significantly favor the desired reaction pathway.
-
Optimize Solvent and Temperature:
-
Solvent: Use polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reagents remain in solution.
-
Temperature: While these reactions are often run at room temperature, cooling the reaction to 0 °C during the addition of DCC can sometimes minimize side reactions. Conversely, if the reaction is simply too slow, gentle heating (e.g., to 40 °C) after all components are mixed may be necessary, but this should be monitored carefully for byproduct formation.
-
-
Alternative Coupling Reagents: Consider using more advanced coupling reagents that are less prone to side reactions, such as HATU or HOBt/EDC combinations, which are commonly used in peptide synthesis and are effective for coupling less reactive partners.
Scenario 3: Complex Product Mixture and Difficult Purification
Problem: The reaction appears to have worked, but the crude product is a complex mixture, and isolating the desired fluorinated ester by column chromatography is challenging.
Root Cause Analysis: Fluorinated compounds often exhibit unique polarity and solubility properties. They may co-elute with byproducts like triphenylphosphine oxide (from a Mitsunobu reaction) or dicyclohexylurea (from a Steglich esterification).[12] Additionally, the starting alcohol itself might be difficult to separate from the product if the conversion is low.
Solutions:
-
Modified Workup Procedures:
-
For Mitsunobu Reactions: Triphenylphosphine oxide (TPPO) is a common and troublesome byproduct. To remove it, after the reaction, concentrate the mixture, triturate with a non-polar solvent like a mixture of hexane and diethyl ether, and filter. TPPO is often insoluble and will precipitate.[12]
-
For Steglich Reactions: Dicyclohexylurea (DCU) is insoluble in most common solvents. Filter the reaction mixture before the aqueous workup to remove the bulk of the DCU. Some residual DCU may precipitate during the workup and can be removed by a second filtration.[13]
-
-
Aqueous Washes:
-
Use a dilute acid wash (e.g., 0.5 M HCl) to remove basic impurities like DMAP or residual amines.
-
Follow with a saturated sodium bicarbonate wash to remove unreacted carboxylic acid and acidic byproducts.[14]
-
A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.[14]
-
-
Chromatography Optimization:
-
Solvent System: Due to the fluorine content, your product may be less polar than expected. A solvent system with a higher proportion of a non-polar solvent (e.g., hexanes or petroleum ether) in ethyl acetate may be required.
-
Fluorous Solid-Phase Extraction (F-SPE): For particularly difficult separations, consider F-SPE. This technique utilizes a fluorous-functionalized silica gel that selectively retains highly fluorinated compounds. The crude mixture is loaded, and non-fluorinated impurities are washed away with a non-fluorinated solvent. The desired fluorinated ester is then eluted with a fluorinated solvent (e.g., perfluorohexanes).
-
Experimental Protocols
Protocol 1: High-Yield Esterification via Acyl Chloride
This protocol is recommended when Fischer esterification fails due to the low reactivity of the alcohol.
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol/amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
-
Protocol 2: Optimized Steglich Esterification
This protocol is designed to minimize N-acylurea formation.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and 4-DMAP (1.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting alcohol.
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M citric acid solution (to remove DMAP), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation
Table 1: Comparison of Esterification Methods for Less Reactive Alcohols
| Method | Activating Agent | Typical Conditions | Key Byproduct | Advantages | Disadvantages |
| Fischer | Strong Acid (H₂SO₄, TsOH) | High Temp, Water Removal | Water | Inexpensive reagents | Equilibrium limited, harsh conditions |
| Acyl Chloride | SOCl₂, (COCl)₂ | Base (Py, Et₃N), 0°C to RT | Amine Hydrochloride | High reactivity, irreversible | Requires extra step to make acyl chloride |
| Steglich | DCC, EDC | DMAP (cat. or stoich.), RT | N,N'-Disubstituted Urea | Mild conditions | Byproduct can be difficult to remove |
| Mitsunobu | PPh₃, DIAD/DEAD | Anhydrous THF, 0°C to RT | PPh₃O, Hydrazine deriv. | Mild, stereochemical inversion | Byproduct removal, atom-inefficient |
Logical Relationships Diagram
Caption: Causality chain from molecular properties to yield improvement strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
- 8. youtube.com [youtube.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
Welcome to the comprehensive technical support guide for the synthesis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to minimize impurities and maximize the yield and purity of your target molecule.
Introduction to the Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound involves the radical-initiated telomerization of vinylidene fluoride (VDF) with methanol, which acts as the chain transfer agent (telogen). This reaction produces a mixture of fluorotelomer alcohols with the general structure CH₃O(CH₂CF₂)ₙH, where 'n' represents the number of VDF units. The desired product, this compound, corresponds to the n=2 telomer.
The key challenge in this synthesis is controlling the telomer distribution to favor the formation of the n=2 product while minimizing the formation of other telomers (n=1, 3, 4, etc.) and the primary byproduct, polyvinylidene fluoride (PVDF) homopolymer.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired n=2 Telomer (this compound)
A low yield of the target molecule is a common issue and can often be attributed to suboptimal reaction conditions that favor the formation of other telomers or byproducts.
Troubleshooting Steps:
-
Verify Reactant Stoichiometry: The molar ratio of methanol to vinylidene fluoride is the most critical factor influencing the telomer distribution.[1][2]
-
To favor lower molecular weight telomers (like n=2): Increase the molar ratio of methanol to VDF. An excess of the chain transfer agent (methanol) will increase the probability of chain termination, leading to shorter telomer chains.
-
To favor higher molecular weight telomers: Decrease the molar ratio of methanol to VDF. An excess of the monomer (VDF) will promote chain propagation.
-
-
Initiator Concentration: The concentration of the radical initiator (e.g., di-tert-butyl peroxide) also plays a role.
-
High initiator concentration: Can lead to a higher concentration of radicals, which may increase the rate of termination and favor shorter telomers. However, excessively high concentrations can also lead to unwanted side reactions.
-
Low initiator concentration: May result in an incomplete reaction or favor the formation of high molecular weight polymers.
-
-
Reaction Temperature and Pressure: These parameters affect the reaction kinetics and the solubility of the gaseous VDF in the methanol.
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to more side reactions and a broader telomer distribution. A typical temperature range for this telomerization is 100-150°C.
-
Pressure: The pressure in the reactor is primarily determined by the partial pressure of VDF. Higher VDF pressure increases its concentration in the liquid phase, which can favor the formation of higher telomers.
-
Workflow for Optimizing n=2 Telomer Yield
Caption: Decision workflow for optimizing the yield of the n=2 telomer.
Issue 2: Excessive Formation of Polyvinylidene Fluoride (PVDF) Homopolymer
The formation of a solid PVDF byproduct is a strong indication that the concentration of VDF is too high relative to the chain transfer agent, leading to uncontrolled polymerization.[1]
Troubleshooting Steps:
-
Increase Methanol Concentration: As with controlling telomer distribution, increasing the excess of methanol is the primary method to suppress PVDF formation.
-
Control VDF Addition: If your reactor setup allows, a gradual or portion-wise addition of VDF can help maintain a lower instantaneous concentration of the monomer, thus disfavoring homopolymerization.
-
Optimize Initiator Concentration: While less impactful than the methanol:VDF ratio, a very low initiator concentration might not generate enough radicals to effectively initiate chain transfer with methanol, potentially leading to longer polymer chains.
Issue 3: Difficulty in Purifying this compound
The crude reaction product is a mixture of telomers with similar boiling points, making purification challenging.
Troubleshooting Steps:
-
Fractional Vacuum Distillation: This is the most common and effective method for separating the telomer mixture.[3][4][5][6][7]
-
High-Efficiency Column: Use a distillation column with a high number of theoretical plates to achieve better separation of components with close boiling points.
-
Reduced Pressure: Performing the distillation under vacuum lowers the boiling points of the telomers, which can help prevent thermal degradation and may increase the boiling point differences between adjacent telomers.
-
-
Preparative Chromatography: For achieving very high purity, especially on a smaller scale, preparative gas or liquid chromatography can be employed.[8][9][10][11]
-
Column Selection: For preparative GC, a non-polar or medium-polarity column is typically used. For preparative HPLC, reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water is a good starting point.
-
Table 1: Physical Properties of Relevant Telomers
| Telomer (n) | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Approximate Boiling Point (°C) |
| 1 | 3,3,3-Trifluoropropan-1-ol | C₃H₅F₃O | 114.07 | ~110 |
| 2 | This compound | C₅H₅F₇O | 214.08 | ~145 |
| 3 | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-1-ol | C₇H₅F₁₁O | 314.09 | ~180 |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental setup for this synthesis?
A1: The telomerization of VDF with methanol is typically carried out in a high-pressure autoclave reactor due to the gaseous nature of VDF. The reactor should be equipped with a stirrer, a pressure gauge, a thermocouple, and inlet/outlet valves for charging reactants and venting.[1]
Q2: What are the common impurities I should look for?
A2: The primary impurities are other fluorotelomer alcohols (n=1, 3, 4, etc.) and PVDF. Other potential impurities can arise from side reactions of the initiator or from impurities in the starting materials. These can include various esters and ethers.
Q3: What analytical techniques are best for quality control?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying the different telomers and other volatile impurities in the reaction mixture.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Q4: Can I use a different initiator?
A4: Yes, other radical initiators can be used, such as other organic peroxides or azo compounds. The choice of initiator will depend on the desired reaction temperature, as the initiator's half-life at a given temperature is a critical parameter.
Q5: How can I remove the PVDF byproduct from my reaction mixture?
A5: PVDF is a solid and is generally insoluble in the reaction mixture at room temperature. It can be removed by filtration before proceeding with the purification of the liquid telomer mixture.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and equipment. All work should be performed in a well-ventilated fume hood by trained personnel.
-
Reactor Preparation: Ensure a high-pressure autoclave reactor is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Charging Reactants:
-
Charge the autoclave with methanol and the radical initiator (e.g., di-tert-butyl peroxide). The molar ratio of methanol to VDF should be optimized, but a starting point of 2:1 to 5:1 is recommended to favor the n=2 telomer.
-
Seal the reactor and perform several vacuum/inert gas cycles to ensure an oxygen-free environment.
-
Introduce the desired amount of vinylidene fluoride gas into the reactor.
-
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., 120-140°C) with constant stirring.
-
Monitor the pressure inside the reactor. A drop in pressure indicates the consumption of VDF.
-
Maintain the reaction at the set temperature for several hours until the pressure stabilizes.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent any unreacted VDF.
-
If a solid (PVDF) has formed, filter the crude reaction mixture.
-
The liquid filtrate, containing the mixture of fluorotelomer alcohols, is then purified by fractional vacuum distillation.
-
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Addition reactions of alkyl and carboxyl radicals to vinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longhope-evaporator.com [longhope-evaporator.com]
- 4. What is vacuum fractional distillation.pdf [slideshare.net]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. 2.imimg.com [2.imimg.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. agilent.com [agilent.com]
- 10. rssl.com [rssl.com]
- 11. chemistryworld.com [chemistryworld.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Solvents: A Comparative Guide to 3,3,4,4,5,5,5-Heptafluoropentan-1-ol and Hexafluoroisopropanol in Synthesis
For the Modern Researcher, Scientist, and Drug Development Professional
In the intricate world of chemical synthesis, the choice of solvent is paramount, often dictating the success or failure of a reaction. Among the specialized solvents that have garnered significant attention, fluorinated alcohols stand out for their unique ability to promote challenging transformations. This guide provides an in-depth, objective comparison of two such solvents: the well-established 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and the less-explored 3,3,4,4,5,5,5-heptafluoropentan-1-ol. By examining their distinct physicochemical properties and performance in key synthetic applications, this document aims to equip researchers with the knowledge to make informed decisions for their experimental designs.
Introduction: The Allure of Fluorinated Alcohols
Fluorinated alcohols have carved a niche in modern synthesis due to a unique combination of properties. The presence of multiple fluorine atoms dramatically alters the electronic character of the alcohol, leading to enhanced acidity, strong hydrogen-bond donating capabilities, and low nucleophilicity. These characteristics allow them to stabilize reactive intermediates, activate substrates, and create a unique reaction environment that can lead to improved yields, selectivities, and even novel reactivity.
Hexafluoroisopropanol (HFIP) has emerged as a workhorse in this class, with a vast body of literature supporting its application in a wide array of reactions.[1][2] In contrast, this compound, a primary alcohol with a longer fluorinated chain, remains a more enigmatic player. This guide will first delve into the well-documented world of HFIP and then draw a comparative analysis with what is known and what can be inferred about its primary alcohol counterpart.
Physicochemical Properties: A Head-to-Head Comparison
The subtle yet significant differences in the molecular architecture of these two alcohols give rise to distinct physical and chemical properties.
| Property | This compound | Hexafluoroisopropanol (HFIP) |
| CAS Number | 755-40-8[3] | 920-66-1[4] |
| Molecular Formula | C₅H₅F₇O[3] | C₃H₂F₆O[4] |
| Molecular Weight | 214.08 g/mol [3] | 168.04 g/mol [4] |
| Boiling Point | ~140-142 °C (estimated) | 59 °C[1] |
| Density | ~1.5 g/mL (estimated) | 1.596 g/mL[1] |
| pKa | Higher than HFIP (estimated) | 9.3[2] |
| Structure | Primary Alcohol | Secondary Alcohol |
Data for this compound are based on supplier information and estimations due to a lack of extensive characterization in the literature.
The most striking differences lie in their boiling points and structural classification. HFIP's low boiling point facilitates its removal post-reaction, a desirable trait in many synthetic workflows.[1] The higher boiling point of this compound, a consequence of its larger molecular weight and potentially stronger intermolecular forces, may be advantageous in high-temperature reactions but could complicate product isolation.
Crucially, HFIP is a secondary alcohol, while this compound is a primary alcohol. This structural variance has profound implications for their reactivity and steric environment around the hydroxyl group, which will be explored in the following sections.
Hexafluoroisopropanol (HFIP): The Established Powerhouse
HFIP's utility in synthesis is vast and well-documented. Its remarkable performance stems from a synergistic combination of properties:
-
Strong Hydrogen Bond Donor: The electron-withdrawing trifluoromethyl groups render the hydroxyl proton highly acidic (pKa ≈ 9.3), making HFIP an exceptional hydrogen bond donor.[2] This allows it to stabilize anionic species and activate electrophiles.
-
High Polarity and Ionizing Power: HFIP is a highly polar solvent capable of stabilizing charged intermediates and transition states, thereby accelerating reactions that proceed through ionic pathways.
-
Low Nucleophilicity: Despite being an alcohol, the steric hindrance from the bulky trifluoromethyl groups and the electron-withdrawing nature of the fluorine atoms significantly reduce the nucleophilicity of the oxygen atom.[2] This minimizes solvent participation in undesired side reactions.
These properties have made HFIP the solvent of choice in numerous challenging transformations, most notably in peptide synthesis and C-H activation.
HFIP in Peptide Synthesis
The synthesis of long or "difficult" peptide sequences is often hampered by the aggregation of the growing peptide chain, leading to poor yields and purity. HFIP has proven to be a powerful tool to overcome this challenge. Its strong hydrogen-bond-disrupting ability can break up the secondary structures of peptides, such as β-sheets, rendering the reactive sites more accessible.
Experimental Protocol: Cleavage of a Protected Peptide from Resin using HFIP
This protocol describes a common application of HFIP in the final step of solid-phase peptide synthesis (SPPS).
Objective: To cleave a protected peptide from a resin support.
Materials:
-
Peptide-bound resin (e.g., on Wang or Rink amide resin)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane, water, dithiothreitol, depending on the protecting groups)
-
Nitrogen gas supply
-
Solid-phase synthesis vessel
Methodology:
-
Resin Preparation: The peptide-bound resin is washed thoroughly with a suitable solvent like dichloromethane (DCM) to remove any residual reagents and dried under a stream of nitrogen.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared by mixing HFIP with DCM. A common ratio is 20-30% HFIP in DCM (v/v). Scavengers are added to this cocktail to trap the reactive cationic species generated from the cleavage of side-chain protecting groups. The choice and amount of scavengers are critical and depend on the specific amino acid protecting groups present in the peptide.
-
Cleavage Reaction: The cleavage cocktail is added to the resin in the synthesis vessel. The mixture is then gently agitated at room temperature for a specified period, typically 1-4 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing them by HPLC.
-
Product Isolation: After the cleavage is complete, the resin is filtered off, and the filtrate containing the cleaved peptide is collected. The volatile solvents (HFIP and DCM) are removed under reduced pressure.
-
Precipitation and Washing: The crude peptide is then precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation and washed multiple times with cold ether to remove the scavengers and other soluble impurities.
-
Drying and Characterization: The final peptide is dried under vacuum and characterized by analytical techniques such as HPLC and mass spectrometry to confirm its purity and identity.
Caption: Workflow for peptide cleavage from resin using an HFIP-based cocktail.
HFIP in C-H Activation
The functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. HFIP has been shown to be a uniquely effective solvent for many transition-metal-catalyzed C-H activation reactions. Its role is multifaceted, and it is believed to:
-
Promote Ligand Dissociation: HFIP can coordinate to the metal center, facilitating the dissociation of other ligands and opening up a coordination site for the C-H substrate.
-
Stabilize Cationic Intermediates: Many C-H activation cycles involve cationic metal intermediates, which are effectively stabilized by the polar and poorly coordinating nature of HFIP.
-
Facilitate Protonolysis: In many catalytic cycles, a protonolysis step is required to regenerate the active catalyst. The high acidity of HFIP can facilitate this crucial step.
This compound: The Untapped Potential
In stark contrast to HFIP, the synthetic applications of this compound are not well-documented in peer-reviewed literature. Most of the available information comes from supplier data sheets, which provide basic physical properties but little to no experimental data in a synthetic context.[3][5][6]
Based on its structure, we can infer some of its potential characteristics and how they might compare to HFIP:
-
Acidity and Hydrogen Bonding: As a primary alcohol, the hydroxyl group is less sterically hindered than in the secondary alcohol HFIP. However, the electron-withdrawing effect of the heptafluoropropyl chain is expected to be slightly attenuated due to the intervening methylene groups compared to the direct attachment of two trifluoromethyl groups in HFIP. This would likely make this compound a weaker acid and a less potent hydrogen bond donor than HFIP.
-
Nucleophilicity: The less sterically encumbered primary hydroxyl group might render this compound more nucleophilic than HFIP. This could be a disadvantage in reactions where solvent participation is undesirable, but it could also be exploited in reactions where the fluorinated alcohol is intended to act as a nucleophile.
-
Solvating Properties: The longer hydrocarbon portion of the molecule might slightly decrease its overall polarity compared to HFIP, potentially affecting its ability to dissolve highly polar substrates and stabilize charged intermediates.
Caption: Predicted comparative properties of HFIP and this compound.
Future Outlook and Conclusion
Hexafluoroisopropanol has firmly established itself as a uniquely enabling solvent in modern organic synthesis. Its well-characterized properties and proven track record in a multitude of applications, particularly in peptide synthesis and C-H activation, make it a reliable choice for tackling challenging chemical transformations.
The story of this compound, however, is largely unwritten. While its structural features suggest it may possess some of the beneficial properties of fluorinated alcohols, the lack of experimental data makes it a frontier for investigation. Researchers looking for a less acidic, more nucleophilic, or higher-boiling fluorinated alcohol may find this primary alcohol to be a valuable, albeit underexplored, tool.
For drug development professionals and synthetic chemists, the key takeaway is that while HFIP remains the go-to fluorinated alcohol for a wide range of applications, the broader family of such solvents may hold untapped potential. Direct, comparative experimental studies are needed to fully elucidate the performance of this compound and define its place in the synthetic chemist's toolbox. Until then, HFIP's reign as the preeminent fluorinated alcohol for promoting difficult reactions is likely to continue.
References
A Tale of Two Alcohols: A Comparative Guide to 3,3,4,4,5,5,5-Heptafluoropentan-1-ol and Trifluoroethanol for Protein Studies
For the Researcher at the Edge of Discovery,
The study of proteins, the workhorses of biology, is a journey into a world of intricate folds, dynamic conformations, and complex interactions. The choice of solvent can be as critical as the protein itself, dictating its structure, stability, and ultimately, its function. Among the specialized solvents employed in protein science, fluoroalcohols have carved a unique niche for their remarkable ability to modulate protein structure. This guide provides an in-depth comparison of two such fluoroalcohols: the well-established 2,2,2-Trifluoroethanol (TFE) and the less-explored, longer-chain 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (HFPeOH).
As Senior Application Scientists, we aim to provide not just a side-by-side listing of properties, but a holistic understanding of the mechanistic nuances and practical considerations that guide the selection of one solvent over the other. We will delve into their physicochemical characteristics, their differential effects on protein secondary and tertiary structures, and their applications in key biophysical techniques, supported by experimental data and detailed protocols.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of these solvents is paramount to appreciating their interactions with proteins. The presence and number of fluorine atoms significantly influence their polarity, hydrogen bonding capabilities, and overall hydrophobicity.
| Property | 2,2,2-Trifluoroethanol (TFE) | This compound (HFPeOH) |
| CAS Number | 75-89-8[1] | 755-40-8 |
| Molecular Formula | C₂H₃F₃O[2] | C₅H₅F₇O |
| Molecular Weight | 100.04 g/mol [2] | 214.08 g/mol |
| Boiling Point | 74-80 °C[1] | Not readily available |
| Melting Point | -43.5 °C[2] | Not readily available |
| Density | ~1.38 g/mL at 20 °C[1] | Not readily available |
| Solubility in Water | Miscible[1][2] | Not readily available |
TFE is a colorless, volatile liquid with an odor similar to ethanol.[2] Its miscibility with water and many organic solvents makes it a versatile cosolvent in protein studies.[2] HFPeOH, with its longer carbon chain and higher degree of fluorination, is expected to be more hydrophobic and potentially less miscible with water, a critical consideration for its use in aqueous biological systems. While detailed physicochemical data for HFPeOH is not as extensively documented, its increased fluorine content suggests a stronger influence on hydrophobic interactions.
The Fluoroalcohol Effect: Modulating Protein Structure
Fluoroalcohols are renowned for their ability to induce and stabilize secondary structures in peptides and proteins, particularly α-helices.[3] This "fluoroalcohol effect" is a complex phenomenon, and the mechanisms differ between short- and long-chain fluoroalcohols.
Trifluoroethanol (TFE): The Helix Inducer
TFE is widely used to study protein folding and to induce helical conformations in peptides that are otherwise unstructured in aqueous solutions. The prevailing theory for TFE's mechanism of action involves a combination of factors:
-
Preferential Solvation and Dehydration: TFE is thought to preferentially solvate the protein backbone, displacing water molecules. This dehydration of the polypeptide chain strengthens intra-chain hydrogen bonds, favoring the formation of helical structures.
-
Lowering the Dielectric Constant: The lower dielectric constant of TFE-water mixtures weakens electrostatic repulsion between charged residues, further stabilizing helical conformations.
-
Nanocrowding Effect: At certain concentrations, TFE can form micelle-like clusters that act as "nanocrowders," promoting a more compact, folded state of the protein through an excluded volume effect.
The effect of TFE is highly concentration-dependent. At low concentrations (typically < 20% v/v), TFE can stabilize the native tertiary structure of some proteins. However, at higher concentrations, it often acts as a denaturant, disrupting the tertiary structure while promoting the formation of non-native helical structures.[1]
Experimental Workflow: Probing Protein Secondary Structure with Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for rapidly assessing the secondary structure of proteins in solution.[4][5] Here, we outline a general protocol to compare the effects of TFE and HFPeOH on the secondary structure of a model protein.
Caption: Workflow for CD Spectroscopy Analysis of Protein Structure in Fluoroalcohols.
Protocol:
-
Protein Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Sample Preparation: Prepare a series of protein samples with varying concentrations of TFE and HFPeOH (e.g., 0%, 10%, 20%, 50% v/v). Ensure the final protein concentration is consistent across all samples (typically 0.1-0.2 mg/mL).
-
CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Acquire a baseline spectrum of the buffer/fluoroalcohol mixture without the protein and subtract it from the sample spectra.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., CONTIN, SELCON3, or K2D) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectra.
-
This compound (HFPeOH): A Hypothesis-Driven Exploration
Direct experimental data on the interaction of HFPeOH with proteins is scarce in the scientific literature. However, based on the established principles of fluoroalcohol-protein interactions and studies on other long-chain fluoroalcohols like hexafluoroisopropanol (HFIP), we can formulate a hypothesis about its potential behavior.
The increased hydrophobicity of the heptafluoropentyl group compared to the trifluoroethyl group suggests that HFPeOH will have a more pronounced effect on the hydrophobic interactions within a protein. It is plausible that HFPeOH will be a more potent denaturant than TFE at lower concentrations. The longer fluorinated chain may more effectively disrupt the hydrophobic core of a protein.
While TFE is primarily known for inducing α-helices, the influence of HFPeOH on secondary structure is less predictable. It might also induce helical structures, but its stronger denaturing capacity could lead to a more general unfolding of the protein.
Applications in Advanced Protein Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information about protein structure, dynamics, and interactions in solution.[6] TFE is often used as a cosolvent in NMR studies to induce structure in flexible peptides or to mimic a membrane-like environment.
Chemical Shift Perturbation (CSP) Mapping: By acquiring 2D ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein in the presence of increasing concentrations of a fluoroalcohol, one can monitor changes in the chemical shifts of backbone amide protons and nitrogens.[7] Residues that experience significant chemical shift perturbations are likely involved in interactions with the solvent or are in regions undergoing conformational changes. A comparative CSP study using TFE and HFPeOH could reveal differences in their interaction sites on the protein surface.
Experimental Workflow: NMR Chemical Shift Perturbation Mapping
Caption: Workflow for NMR Chemical Shift Perturbation (CSP) Mapping.
Protocol:
-
Sample Preparation: Prepare a solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer.
-
Titration: Prepare stock solutions of TFE and HFPeOH. Perform a titration by adding small aliquots of the fluoroalcohol stock to the protein sample, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Acquisition: Record a series of 2D ¹H-¹⁵N HSQC spectra at a constant temperature.
-
Data Analysis:
-
Process the NMR spectra and assign the backbone amide resonances.
-
Track the chemical shift changes for each assigned residue as a function of fluoroalcohol concentration.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14).
-
Map the CSP values onto the three-dimensional structure of the protein to visualize the regions most affected by the fluoroalcohol.
-
Protein Aggregation and Fibrillation Studies
Protein aggregation is a critical concern in drug development and is associated with numerous diseases. Fluoroalcohols can be used to induce protein aggregation and fibrillation, providing a model system to study these processes and to screen for potential inhibitors.
Thioflavin T (ThT) Fluorescence Assay: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[2] A ThT assay can be used to monitor the kinetics of protein aggregation in the presence of TFE or HFPeOH.
Experimental Workflow: Thioflavin T (ThT) Aggregation Assay
Caption: Workflow for Thioflavin T (ThT) Protein Aggregation Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare a solution of the protein of interest in a suitable buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the protein solution to wells containing buffer, TFE, or HFPeOH at the desired final concentrations.
-
Add Thioflavin T to each well to a final concentration of ~20-25 µM.
-
-
Kinetic Measurement:
-
Place the plate in a fluorescence plate reader equipped with temperature control and shaking capabilities.
-
Incubate the plate at 37 °C with intermittent shaking.
-
Monitor the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Analyze the resulting sigmoidal curves to determine the lag time for aggregation and the apparent rate of fibril formation.
-
Conclusion: Choosing the Right Tool for the Job
The choice between TFE and HFPeOH for protein studies is not a matter of one being universally "better" than the other, but rather a strategic decision based on the specific research question and the properties of the protein under investigation.
Trifluoroethanol (TFE) remains the workhorse for inducing and studying helical conformations in peptides and proteins. Its well-characterized properties and extensive literature support make it a reliable choice for a wide range of applications, from fundamental folding studies to the structural analysis of membrane-active peptides.
This compound (HFPeOH) , while less studied, presents an intriguing alternative for researchers looking to explore the effects of a more hydrophobic and potentially more potent denaturing environment. Its application may be particularly relevant in studies of protein misfolding and aggregation, where a stronger perturbation of the native state is desired. However, the lack of extensive experimental data necessitates a more empirical and cautious approach to its use.
We encourage researchers to view these fluoroalcohols as complementary tools in their arsenal. A comparative approach, utilizing both TFE and HFPeOH, can provide a more comprehensive understanding of a protein's conformational landscape and its response to different solvent environments. As research into the applications of longer-chain fluoroalcohols continues to grow, we anticipate that the unique properties of molecules like HFPeOH will unlock new avenues for discovery in the dynamic world of protein science.
References
- 1. Fluoroalcohols for chemical modification of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
A Comparative Guide to 3,3,4,4,5,5,5-Heptafluoropentan-1-ol and Dichloromethane as Solvents in Research and Development
This guide provides an in-depth comparison of 3,3,4,4,5,5,5-heptafluoropentan-1-ol and the commonly used solvent, dichloromethane (DCM). We will delve into their physicochemical properties, performance in key laboratory applications, and their safety and environmental profiles to offer researchers, scientists, and drug development professionals a comprehensive understanding for informed solvent selection.
Introduction: The Imperative for Greener Solvents
Dichloromethane has long been a workhorse solvent in the modern laboratory due to its ability to dissolve a wide range of compounds and its high volatility, which simplifies product isolation. However, growing concerns over its environmental impact and potential health risks have spurred the search for safer, more sustainable alternatives. One such promising alternative is this compound, a fluorinated alcohol that offers unique properties. This guide will provide a critical evaluation of its efficacy as a replacement for dichloromethane.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a solvent is fundamentally dictated by its physical and chemical properties. The table below presents a comparative overview of the key physicochemical characteristics of this compound and dichloromethane.
| Property | This compound | Dichloromethane (DCM) |
| Molecular Formula | C5H5F7O | CH2Cl2 |
| Molecular Weight | 200.08 g/mol | 84.93 g/mol |
| Boiling Point | 110-111 °C | 39.6 °C |
| Density | 1.52 g/cm³ | 1.33 g/cm³ |
| Vapor Pressure | 13.5 mmHg at 25 °C | 453 mmHg at 25 °C |
| Solubility in Water | 1.3 g/L at 20 °C | 13 g/L at 20 °C |
| Refractive Index | 1.32 | 1.424 |
Performance in Key Applications
Organic Synthesis
The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway. While dichloromethane is a versatile solvent for a wide range of organic reactions, this compound presents an interesting alternative, particularly in reactions where its unique properties can be leveraged.
For instance, in peptide synthesis, the higher boiling point of this compound allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates and driving equilibria towards product formation. Its ability to dissolve both polar and nonpolar reagents can also be advantageous.
Experimental Protocol: A Representative Peptide Coupling Reaction
This protocol outlines a typical dipeptide formation using a carbodiimide coupling agent, comparing the performance of this compound and dichloromethane as solvents.
Materials:
-
N-Boc-glycine
-
L-Alanine methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate
-
1 M aqueous hydrochloric acid
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) and DIPEA (1.1 eq) in either this compound (0.2 M) or DCM (0.2 M). Stir the solutions at room temperature for 10 minutes.
-
Addition of Reagents: To each flask, add N-Boc-glycine (1.0 eq) followed by DIC (1.1 eq).
-
Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Filter the reaction mixtures to remove the diisopropylurea byproduct.
-
Transfer the filtrates to separate separatory funnels and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
-
Analysis: Purify the crude products by column chromatography and determine the isolated yields for a direct comparison of solvent efficacy.
Chromatography
In liquid chromatography, the mobile phase composition is critical for achieving optimal separation. Dichloromethane is often used as a component of the mobile phase in normal-phase chromatography. The distinct polarity and elution strength of this compound could offer alternative selectivity for challenging separations.
Experimental Protocol: Comparative HPLC Analysis
This protocol describes the use of this compound as a mobile phase modifier in high-performance liquid chromatography (HPLC) for the separation of a mixture of small organic molecules, compared to a standard mobile phase containing dichloromethane.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phases:
-
System A: Hexane/Dichloromethane gradient
-
System B: Hexane/3,3,4,4,5,5,5-Heptafluoropentan-1-ol gradient
Procedure:
-
Sample Preparation: Prepare a standard solution containing a mixture of three test analytes (e.g., a ketone, an ester, and an alcohol) in hexane.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value for the test analytes.
-
Run a gradient from 5% to 50% of the polar modifier (DCM or this compound) in hexane over 20 minutes.
-
-
Data Analysis:
-
Inject the standard solution and record the chromatograms for both mobile phase systems.
-
Compare the retention times, peak shapes, and resolution of the three analytes in both systems.
-
Safety, Health, and Environmental Profile
A critical aspect of modern solvent selection is the consideration of safety, health, and environmental impacts. Dichloromethane is a well-known hazardous solvent with significant regulatory scrutiny.
| Parameter | This compound | Dichloromethane (DCM) |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure) |
| OSHA Permissible Exposure Limit (PEL) | Not established | 25 ppm (8-hour TWA) |
| Environmental Fate | Information not widely available | Volatile organic compound (VOC), contributes to air pollution. |
| Regulatory Status | Not as widely regulated | Highly regulated; listed as a hazardous air pollutant by the EPA. |
Workflow for Solvent Selection
The decision to replace a standard solvent like dichloromethane requires a careful, multi-faceted evaluation. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for solvent selection.
Conclusion
This compound presents itself as a potentially valuable alternative to dichloromethane in specific applications. Its higher boiling point, distinct polarity, and more favorable safety profile are significant advantages. However, its lower volatility may require adjustments to product isolation procedures, and its cost and availability should be considered. As the demand for greener and safer laboratory practices continues to grow, a thorough evaluation of such alternatives is not just beneficial but essential for the future of chemical research and development.
Navigating the Analytical Maze: A Comparative Guide to Validating Quantification Methods for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
In the landscape of pharmaceutical development and specialty chemical manufacturing, the precise quantification of fluorinated compounds like 3,3,4,4,5,5,5-Heptafluoropentan-1-ol is not merely a procedural step but a cornerstone of quality, safety, and regulatory compliance. This partially fluorinated alcohol, often utilized as a unique solvent or building block, presents distinct analytical challenges due to its volatility and chemical properties. This guide provides a comprehensive, experience-driven comparison of validated analytical methods for its quantification, designed for the discerning researcher and drug development professional. Here, we move beyond rote protocols to dissect the causality behind our experimental choices, ensuring a self-validating and robust analytical framework.
The Analytical Imperative: Why Method Validation for this compound Matters
The accurate measurement of this compound is critical in several contexts. In pharmaceutical manufacturing, it may be used as a process solvent, and its residual levels in the final active pharmaceutical ingredient (API) or drug product must be strictly controlled to meet safety thresholds defined by regulatory bodies.[1][2] In materials science, its concentration can directly influence the properties of a final polymer or formulation. Therefore, a validated analytical method is not just a regulatory expectation but a scientific necessity to ensure product consistency and performance.
The validation process itself is a systematic demonstration that an analytical method is suitable for its intended purpose. This is a non-negotiable aspect of Good Manufacturing Practices (GMP) and is rigorously outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] Our approach is grounded in these authoritative standards.
Comparative Analysis of Leading Analytical Techniques
The physicochemical properties of this compound—notably its volatility and polarity—make Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) the primary candidates for its quantification. We will now delve into a detailed comparison of these two powerful techniques.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Principle & Rationale: GC is an ideal technique for separating and analyzing compounds that can be vaporized without decomposition. Given the volatility of this compound, GC offers excellent separation efficiency and, when coupled with a Flame Ionization Detector (FID), provides high sensitivity for organic compounds.[1][2] FID is a robust and universally responsive detector for hydrocarbons, making it a workhorse in many quality control laboratories.
Experimental Workflow:
Caption: Gas Chromatography (GC-FID) Method Validation Workflow.
Detailed GC-FID Method Validation Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a suitable solvent (e.g., Methanol) in a 100 mL volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix (e.g., API) in a suitable solvent to a known concentration, ensuring the target analyte concentration falls within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A non-polar column, such as a DB-1 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness, is a good starting point due to its ability to separate based on boiling points.
-
Inlet: Split/splitless injector at 250°C. A split ratio of 20:1 is often suitable to avoid column overloading.
-
Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes. This gradient allows for the elution of the target analyte while separating it from potential impurities.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Detector: FID at 280°C.
-
-
Validation Parameters (as per ICH Q2(R2)): [3][7]
-
Specificity: Inject a blank solvent, a placebo (matrix without the analyte), and the sample to demonstrate the absence of interfering peaks at the retention time of this compound.[4]
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by the linearity data and should encompass the expected working concentrations.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[4]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate ± 1°C/min, flow rate ± 0.1 mL/min) and assess the impact on the results.[4]
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
Experimental Workflow:
Caption: HPLC-RI Method Validation Workflow.
Detailed HPLC-RI Method Validation Protocol:
-
Standard and Sample Preparation: Similar to the GC method, prepare a stock solution and a series of working standards in the mobile phase. Sample preparation will also follow a similar dilution strategy.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of water and acetonitrile (e.g., 60:40 v/v), is often effective. The mobile phase must be thoroughly degassed to ensure a stable baseline with the RI detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detector: Refractive Index (RI) detector. The detector's internal temperature must be strictly controlled and allowed to stabilize before analysis.
-
-
Validation Parameters (as per ICH Q2(R2)): The validation parameters and acceptance criteria are the same as for the GC method.[3] However, special attention must be paid to the stability of the RI detector's baseline, as it is sensitive to temperature and mobile phase composition changes.
Head-to-Head Performance Comparison
The choice between GC-FID and HPLC-RI is not arbitrary and depends on the specific application, available instrumentation, and the nature of the sample matrix. Below is a summary of expected performance characteristics based on extensive field experience.
| Validation Parameter | GC-FID | HPLC-RI | Rationale for Performance |
| Specificity | Excellent | Good | GC columns offer higher separation efficiency, reducing the likelihood of co-eluting peaks. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both techniques provide excellent linearity, but the FID's wide dynamic range is a slight advantage. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods can achieve high accuracy with proper standard preparation. |
| Precision (RSD) | ≤ 2% | ≤ 3% | The stability of the FID detector often leads to slightly better precision than the more sensitive RI detector. |
| LOQ | Low ng range | Mid-to-high ng range | GC-FID is generally more sensitive for volatile organic compounds than HPLC-RI. |
| Robustness | High | Moderate | GC methods are often more robust. RI detectors are sensitive to minor changes in mobile phase composition and temperature, requiring stricter control. |
| Run Time | ~10-15 minutes | ~15-20 minutes | GC temperature programming can allow for faster elution times compared to isocratic HPLC. |
Concluding Insights and Recommendations
For the routine quantification of this compound, GC-FID emerges as the superior technique . Its inherent suitability for volatile compounds, coupled with the high sensitivity, robustness, and excellent resolving power, makes it the more reliable and efficient choice for quality control environments. The method is less susceptible to matrix effects and generally provides lower detection and quantification limits.
HPLC-RI remains a viable alternative , particularly in laboratories that are not equipped with GC instrumentation or when the sample matrix is incompatible with GC analysis. However, analysts must be acutely aware of the challenges associated with RI detection, including baseline stability and sensitivity to environmental and mobile phase fluctuations. Rigorous system suitability checks are paramount for successful implementation.
Ultimately, the selection of an analytical method must be a well-reasoned decision based on a thorough understanding of the analyte, the sample matrix, and the intended purpose of the analysis. The validation data presented here provides a clear, objective framework for making that informed choice, ensuring the generation of scientifically sound and defensible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. s4science.at [s4science.at]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Benchmarking 3,3,4,4,5,5,5-Heptafluoropentan-1-ol in Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for the Ideal Catalytic Environment
In the intricate world of chemical synthesis, particularly within pharmaceutical and materials science, the efficiency and selectivity of catalytic reactions are paramount. The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence the outcome of a catalytic transformation. An ideal solvent not only solubilizes reactants and catalysts but also actively participates in the reaction mechanism, stabilizing transition states and influencing reaction pathways.
Fluorinated alcohols have emerged as a unique class of solvents that offer remarkable advantages in a variety of catalytic systems.[1][2] Their distinct physicochemical properties, such as high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity, create a unique reaction environment that can lead to enhanced reactivity, improved selectivity (chemo-, regio-, and stereo-), and the promotion of challenging chemical transformations.[3][4] Among the growing family of fluorinated alcohols, 3,3,4,4,5,5,5-Heptafluoropentan-1-ol presents itself as a compelling candidate for exploration in catalysis. This guide provides a comprehensive overview of its properties and a framework for benchmarking its performance against established alternatives.
Physicochemical Properties: A Comparative Analysis
The performance of a solvent in a catalytic reaction is intrinsically linked to its physical and chemical properties. Here, we present a comparative table of key properties for this compound and other commonly used fluorinated and non-fluorinated alcohols.
| Property | This compound | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Isopropanol | tert-Butanol |
| CAS Number | 755-40-8[5][6][7] | 920-66-1[8][9][10] | 75-89-8[11][12][13] | 67-63-0[1][14][15] | 75-65-0[16][17][18][19][20] |
| Molecular Formula | C₅H₅F₇O[5][6][7] | C₃H₂F₆O[10][21] | C₂H₃F₃O[12][13] | C₃H₈O[14] | C₄H₁₀O[16][20] |
| Molecular Weight ( g/mol ) | 214.08[5][6][7] | 168.04[22] | 100.04[12] | 60.10[14] | 74.12[16][20] |
| Boiling Point (°C) | 116-117 (at 630 mmHg) | 58.2[21] | 74[23] | 82.6[1] | 82-83[16][19] |
| Density (g/mL at 20°C) | 1.506[24] | 1.596 (at 25°C)[8][9] | 1.3842[23] | 0.786[1] | 0.775 (liquid)[16][19] |
| pKa | Not available | 9.3[21] | 12.4 | 16.5 | 16.54[16] |
The Catalytic Promise of this compound: A Theoretical Framework
While direct experimental data on the catalytic applications of this compound is not extensively documented in peer-reviewed literature, its molecular structure and physical properties allow us to formulate a strong hypothesis regarding its potential performance.
Hydrogen Bonding and Electrophile Activation
Fluorinated alcohols are potent hydrogen-bond donors.[25] This property is crucial for activating electrophiles and stabilizing anionic intermediates and transition states. The hydroxyl group in this compound, influenced by the electron-withdrawing heptafluoropropyl group, is expected to be a strong hydrogen-bond donor, similar to HFIP and TFE. This can be particularly advantageous in reactions proceeding through cationic intermediates, such as Friedel-Crafts alkylations and acylations.
Diagram: The Role of Fluorinated Alcohols in Electrophile Activation
References
- 1. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1,1,1,3,3,3-Hexafluoro-2-propanol HFIP CAS 920-66-1 - Chemical Supplier Unilong [unilongindustry.com]
- 9. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 10. 1,1,1,3,3,3-Hexafluoro-2-propanol = 99 920-66-1 [sigmaaldrich.com]
- 11. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 12. 2,2,2-Trifluoroethanol [chemeurope.com]
- 13. 2,2,2-trifluoroethanol [stenutz.eu]
- 14. grokipedia.com [grokipedia.com]
- 15. Isopropyl alcohol | 67-63-0 [chemicalbook.com]
- 16. t-Butanol [commonorganicchemistry.com]
- 17. Table 1-1, Chemical identity and physicochemical properties of tert-Butanol as curated by EPA’s CompTox Chemicals Dashboard - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. TERT-BUTYL ALCOHOL (TERT-BUTANOL) | Occupational Safety and Health Administration [osha.gov]
- 19. tert-Butanol CAS#: 75-65-0 [m.chemicalbook.com]
- 20. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 21. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 22. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2,2,2-trifluoroethanol [chemister.ru]
- 24. echemi.com [echemi.com]
- 25. chem.libretexts.org [chem.libretexts.org]
The Virtues of Fluorination: A Comparative Guide to Fluorinated Alcohols in Key Organic Transformations
In the landscape of modern organic synthesis, the choice of solvent is paramount, often dictating the efficiency, selectivity, and even the feasibility of a reaction. Among the arsenal of available solvents, fluorinated alcohols have carved out a unique and powerful niche. Their distinct properties, stemming from the strong electron-withdrawing nature of fluorine atoms, set them apart from their non-fluorinated counterparts. This guide provides a comparative analysis of two prominent fluorinated alcohols, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), in three critical areas of organic chemistry: oxidation reactions, Friedel-Crafts alkylations, and solid-phase peptide synthesis. Through a blend of mechanistic insights and experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage these remarkable solvents in their synthetic endeavors.
The Unique Physicochemical Landscape of Fluorinated Alcohols
The introduction of fluorine atoms dramatically alters the properties of an alcohol. The high electronegativity of fluorine creates a strong inductive effect, pulling electron density away from the hydroxyl group. This results in a more acidic proton, enhanced hydrogen-bond donating ability, and low nucleophilicity.[1] These characteristics are the bedrock of their utility in promoting a wide range of chemical transformations, often without the need for additional catalysts.[1]
Table 1: Key Physicochemical Properties of TFE and HFIP
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Formula | CF₃CH₂OH | (CF₃)₂CHOH |
| Molar Mass | 100.04 g/mol | 168.05 g/mol |
| Boiling Point | 74 °C | 58.2 °C[2] |
| Density | 1.38 g/mL | 1.596 g/mL[2] |
| pKa | 12.4 | 9.3[2] |
As evidenced in Table 1, HFIP is significantly more acidic than TFE, a direct consequence of having two trifluoromethyl groups. This heightened acidity, coupled with its strong hydrogen-bonding capacity, often makes HFIP a more potent reaction promoter.
Comparative Performance in Organic Transformations
Oxidation Reactions: The Swern-Moffatt and Baeyer-Villiger Oxidations
The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The Swern-Moffatt oxidation, a mild and widely used protocol, typically employs dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or a carbodiimide.[3][4] While traditionally performed at very low temperatures (e.g., -78 °C) to avoid side reactions, the use of fluorinated alcohols as solvents can influence the reaction conditions and outcomes.
While direct comparative studies are limited, the unique properties of fluorinated alcohols suggest they can play a significant role. Their ability to stabilize charged intermediates through strong hydrogen bonding can facilitate the reaction. For instance, in related aerobic oxidations of secondary alcohols, HFIP has been shown to be an excellent solvent, leading to high yields of ketones.[5]
Experimental Protocol: A Representative Swern-Moffatt Oxidation
This protocol is a general representation and should be optimized for specific substrates.
-
To a solution of oxalyl chloride (2 equivalents) in dichloromethane (10 volumes) at -78 °C, add DMSO (4 equivalents) dropwise.
-
Stir the mixture for 1 hour at -78 °C.
-
Add a solution of the alcohol (1 equivalent) in dichloromethane (5 volumes) at -78 °C and continue stirring for 2 hours.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
The Baeyer-Villiger oxidation , which converts ketones to esters or lactones, is another fundamental transformation.[6][7] This reaction is often promoted by peroxyacids, and the choice of solvent can significantly impact the reaction rate and selectivity. The strong hydrogen-bonding ability of fluorinated alcohols can activate the carbonyl group of the ketone and the peroxyacid, thereby accelerating the reaction.
Diagram: Generalized Mechanism of the Baeyer-Villiger Oxidation
Caption: Generalized mechanism of the Baeyer-Villiger oxidation.
Friedel-Crafts Alkylation: A Clear Winner Emerges
The Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction. A study comparing the efficacy of TFE and HFIP in the alkylation of indoles with β-nitroalkenes provides clear evidence of HFIP's superiority. The reaction proceeds smoothly in HFIP at room temperature in a short time and with excellent yields, without the need for any additional catalyst.[8]
Table 2: Comparison of TFE and HFIP in the Friedel-Crafts Alkylation of Indole with (E)-2-(2-nitrovinyl)benzene [8]
| Solvent | Time (h) | Yield (%) |
| HFIP | 2 | 96 |
| TFE | 24 | 25 |
The significantly higher yield and shorter reaction time observed with HFIP can be attributed to its greater acidity and hydrogen-bond donating strength, which more effectively activates the nitroalkene electrophile.
Diagram: Role of HFIP in Friedel-Crafts Alkylation
Caption: HFIP activates the nitroalkene via hydrogen bonding.
Solid-Phase Peptide Synthesis: A Tool for Aggregation Disruption and Cleavage
Solid-phase peptide synthesis (SPPS) is the workhorse for producing peptides for research and therapeutic applications. Fluorinated alcohols, particularly HFIP, play a crucial role in two key areas: dissolving aggregated peptides and in cleavage/deprotection steps.
Many peptides, such as the Alzheimer's-related amyloid-beta (Aβ) peptide, are prone to aggregation, which can hinder their synthesis and purification. HFIP is a powerful solvent for disrupting these aggregates and monomerizing the peptide chains.[1][9][10] This property is essential for obtaining reliable and reproducible results in subsequent experiments. TFE is also used for this purpose, though HFIP is often considered the standard.[1][11]
In the final stages of SPPS, the synthesized peptide is cleaved from the solid support and protecting groups are removed. This is typically achieved using strong acids like trifluoroacetic acid (TFA). However, dilute solutions of HCl in TFE or HFIP have been explored as effective and less harsh alternatives for this cleavage and deprotection step.[6][12]
Experimental Protocol: General Solid-Phase Peptide Synthesis Workflow
-
Resin Swelling: Swell the appropriate resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers, or HCl in TFE/HFIP).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it by high-performance liquid chromatography (HPLC).
Diagram: Solid-Phase Peptide Synthesis Workflow
Caption: A simplified workflow for solid-phase peptide synthesis.
Conclusion: Selecting the Right Fluorinated Alcohol for the Job
Both TFE and HFIP are invaluable tools in the synthetic chemist's toolbox, offering unique advantages over conventional solvents. The choice between them should be guided by the specific requirements of the reaction.
-
HFIP is the more potent of the two, with its higher acidity and stronger hydrogen-bond donating ability making it the superior choice for reactions that benefit from strong electrophile activation, such as the Friedel-Crafts alkylation. Its exceptional ability to dissolve and monomerize aggregated peptides also makes it indispensable in peptide chemistry.
-
TFE , while less acidic, is still a highly effective polar, non-nucleophilic solvent. It can be a suitable and more economical alternative to HFIP in some applications, particularly when extreme activation is not required.
Ultimately, an understanding of the distinct properties of these fluorinated alcohols empowers researchers to make informed decisions, leading to more efficient, selective, and innovative synthetic strategies.
References
- 1. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to 3,3,4,4,5,5,5-Heptafluoropentan-1-ol: Cross-Validation and Comparative Performance in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and novelty of a reaction pathway. Among the specialized solvents that have garnered significant interest, fluorinated alcohols stand out for their unique physicochemical properties that enable challenging transformations. This guide provides an in-depth technical comparison of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol, benchmarking its properties against widely used fluorinated alcohols and its non-fluorinated counterpart. We will explore the mechanistic advantages conferred by fluorination and provide a detailed experimental protocol to illustrate its potential in a real-world application.
The Rise of Fluorinated Alcohols: A Shift in Synthetic Strategy
Fluorinated alcohols have emerged as more than just solvents; they are often key promoters and mediators of complex organic reactions.[1][2][3][4] Their distinct characteristics, such as high polarity, pronounced hydrogen-bond-donating ability, and low nucleophilicity, create a unique reaction environment.[3] These properties are particularly advantageous in reactions involving cationic intermediates, where the solvent can offer stabilization without participating in unwanted side reactions.
This compound (HFPeOH) is a member of this esteemed class of solvents. Its longer alkyl chain, combined with a significant degree of fluorination, presents a nuanced profile of properties that can be strategically leveraged in various applications, from catalysis to the synthesis of complex molecules.
Comparative Physicochemical Properties: A Data-Driven Analysis
To appreciate the unique position of this compound, a comparison of its key physicochemical properties with those of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), 2,2,2-Trifluoroethanol (TFE), and the non-fluorinated 1-Pentanol is essential.
| Property | This compound | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | 1-Pentanol |
| Molecular Formula | C₅H₅F₇O | C₃H₂F₆O | C₂H₃F₃O | C₅H₁₂O |
| Molecular Weight | 214.08 g/mol [5] | 168.04 g/mol [6] | 100.04 g/mol [2] | 88.15 g/mol [7] |
| Boiling Point | ~84 °C[8] | 59 °C[9] | 77-80 °C[2] | 136-138 °C[7] |
| Density | ~1.5 g/cm³[8] | 1.596 g/mL[9] | 1.391 g/mL[10] | 0.811 g/mL[7] |
| pKa | Not available | 9.3[11] | 12.4[12] | ~17 |
Analysis of Properties:
-
Boiling Point: this compound possesses a significantly higher boiling point than HFIP, making it a more suitable solvent for reactions requiring elevated temperatures. This property also simplifies its removal from very volatile products.
-
Density: The high density of this compound, in line with other fluorinated alcohols, can be advantageous in biphasic systems, facilitating phase separation.
The Mechanistic Advantage: Probing the Role of Fluorination
The enhanced performance of fluorinated alcohols in many organic reactions can be attributed to a combination of factors, all stemming from the unique properties of the carbon-fluorine bond.
Figure 1: Key properties of fluorinated alcohols and their mechanistic advantages.
The strong hydrogen-bond donating capability of fluorinated alcohols allows them to form adducts with electrophiles, increasing their reactivity.[13] In reactions proceeding through carbocationic intermediates, the highly polar nature of the solvent, coupled with its ability to donate hydrogen bonds, effectively stabilizes these transient species, lowering the activation energy of the reaction. Furthermore, the low nucleophilicity of the fluorinated alcohol's oxygen atom prevents it from participating in the reaction as a nucleophile, thereby minimizing the formation of unwanted byproducts.[14]
Experimental Protocol: Catalyst-Free Friedel-Crafts Alkylation in a Fluorinated Alcohol Medium
To illustrate the practical application of the principles discussed, we present a detailed protocol for a Friedel-Crafts alkylation, a classic reaction that benefits immensely from the properties of fluorinated alcohols. While this protocol specifies the use of HFIP, this compound could be a viable alternative, especially for less volatile substrates or when higher reaction temperatures are desired. This protocol is adapted from a procedure by Tang et al. (2018).[13][15][16][17]
Reaction: Friedel-Crafts alkylation of indole with a β-nitroalkene.
Figure 2: Workflow for Friedel-Crafts alkylation in a fluorinated alcohol.
Materials:
-
Indole (1.2 equivalents)
-
β-nitroalkene (1.0 equivalent)
-
This compound (or HFIP)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole (1.2 equivalents).
-
Add this compound to dissolve the indole.
-
To the stirred solution, add the β-nitroalkene (1.0 equivalent) at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the this compound.
-
Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired alkylated indole.
Rationale for Experimental Choices:
-
Catalyst-Free Conditions: The high acidity and hydrogen-bond donating ability of the fluorinated alcohol are sufficient to activate the β-nitroalkene towards nucleophilic attack by the indole, obviating the need for an external Lewis or Brønsted acid catalyst.[13]
-
Room Temperature Reaction: The strong solvating and stabilizing properties of the fluorinated alcohol often allow for reactions to proceed at milder temperatures, improving the overall energy efficiency of the process.
-
Simple Work-up: The volatility of many fluorinated alcohols allows for their easy removal by evaporation under reduced pressure, simplifying the purification process.[16]
Safety and Handling of this compound
As with all fluorinated compounds, proper safety precautions must be observed when handling this compound. It is a combustible liquid and may cause skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
This compound represents a valuable addition to the toolkit of specialized solvents for organic synthesis. Its unique combination of a longer alkyl chain and a heavily fluorinated segment results in a distinct set of physicochemical properties, most notably a higher boiling point compared to the commonly used HFIP. This makes it an attractive candidate for reactions requiring higher temperatures where the beneficial effects of a fluorinated alcohol are desired.
While direct comparative studies are still needed to fully elucidate its performance across a range of reaction types, the principles established for other fluorinated alcohols provide a strong foundation for predicting its utility. Researchers and drug development professionals are encouraged to consider this compound as a strategic alternative to conventional solvents, particularly in the pursuit of novel reaction pathways and the synthesis of complex molecular architectures.
References
- 1. scispace.com [scispace.com]
- 2. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 3. 2,2,2-Trifluoroethanol [chemeurope.com]
- 4. 2,2,2-trifluoroethanol [chemister.ru]
- 5. scbt.com [scbt.com]
- 6. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Pentanol CAS#: 71-41-0 [m.chemicalbook.com]
- 8. 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | CAS#:755-40-8 | Chemsrc [chemsrc.com]
- 9. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 10. 75-89-8 CAS MSDS (2,2,2-Trifluoroethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 12. Trifluoroethanol [drugfuture.com]
- 13. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol and Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical, yet often overlooked, aspect of experimental design and drug development. Beyond its physical and chemical properties that dictate its performance in a given application, a solvent's environmental impact is a significant factor that demands careful consideration. This guide provides a comparative assessment of the environmental footprint of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol, a fluorinated alcohol, against a selection of commonly used laboratory solvents: acetone, acetonitrile, dichloromethane, n-hexane, and ethanol.
In the pursuit of greener and more sustainable laboratory practices, it is imperative to move beyond traditional solvent choices and evaluate alternatives. This guide offers a framework for this evaluation, combining available data with standardized experimental protocols to empower researchers to make informed, environmentally responsible decisions.
Comparative Analysis of Environmental & Physical Properties
The following table summarizes key environmental and physical parameters for this compound and the selected common solvents. It is important to note the current data gaps for this compound, underscoring the necessity for empirical testing.
| Property | This compound | Acetone | Acetonitrile | Dichloromethane | n-Hexane | Ethanol |
| CAS Number | 755-40-8 | 67-64-1 | 75-05-8 | 75-09-2 | 110-54-3 | 64-17-5 |
| Global Warming Potential (GWP, 100-year) | Data Not Available | <1 | <1 | 9 | Data Not Available | <1 |
| Ozone Depletion Potential (ODP) | 0 (Expected) | 0 | 0 | 0.00034 | 0 | 0 |
| Atmospheric Lifetime | Data Not Available | ~22 days[1] | 1.6 years | ~0.4 years[2] | ~2.6 days | ~7 days |
| Toxicity Summary | Causes skin, eye, and respiratory irritation.[3] As a fluorotelomer alcohol, potential to form persistent PFCAs.[3][4][5][6] | Low acute toxicity.[7] | Systemic toxicant.[8] | Suspected carcinogen, neurotoxin.[9][10] | Neurotoxin, reproductive toxicant. | Low toxicity. |
| Boiling Point (°C) | 116-117 | 56 | 82 | 40 | 69 | 78 |
| Physical Form | Liquid | Liquid | Liquid | Liquid | Liquid | Liquid |
Discussion of Environmental Impact Factors
A solvent's environmental impact is a multifactorial issue. The following sections delve into the key metrics presented in the table and their implications.
Global Warming Potential (GWP)
Ozone Depletion Potential (ODP)
ODP is the relative amount of degradation a chemical compound can cause to the ozone layer. As this compound does not contain chlorine or bromine, its ODP is expected to be zero, which is a significant advantage over older halogenated solvents. The other solvents in this comparison also have an ODP of zero or negligible in the case of Dichloromethane.[9]
Atmospheric Lifetime
The atmospheric lifetime of a solvent is the average time it persists in the atmosphere before being broken down. A shorter atmospheric lifetime is generally preferable, as it reduces the long-term environmental burden. Dichloromethane has an atmospheric lifetime of about half a year.[2] Acetone and n-hexane have relatively short atmospheric lifetimes of approximately 22 and 2.6 days, respectively.[1] The atmospheric lifetime of this compound is a critical missing piece of data for a comprehensive environmental assessment.
Toxicity
The toxicity of a solvent to humans and ecosystems is a paramount concern.
-
This compound is known to cause skin, eye, and respiratory irritation.[3] A significant concern with fluorotelomer alcohols (FTOHs) is their potential to transform into persistent perfluorocarboxylic acids (PFCAs) in the environment, which are known for their bioaccumulation and potential adverse health effects.[3][11][4][5][6]
-
Acetone exhibits low acute toxicity.[7]
-
Acetonitrile is classified as a systemic toxicant.[8]
-
Dichloromethane is a suspected carcinogen and a known neurotoxin.[9][10]
-
n-Hexane is a known neurotoxin and has reproductive toxicity concerns.[12]
-
Ethanol is generally considered to have low toxicity.
The following diagram illustrates the logical flow for assessing the overall environmental risk of a solvent.
Caption: Logical flow for solvent risk-benefit analysis.
Experimental Protocols for a Comprehensive Environmental Assessment
To address the data gaps for this compound and to provide a framework for the comprehensive evaluation of any solvent, the following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines are recommended.
OECD Guideline 301: Ready Biodegradability
This test evaluates the potential for a solvent to be rapidly broken down by microorganisms in an aquatic environment. A high level of biodegradability is desirable as it indicates the substance is less likely to persist and accumulate in the environment.
Experimental Protocol:
-
Preparation of Test Medium: A mineral medium containing essential salts is prepared.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from activated sludge.
-
Test Substance and Controls: The test substance (solvent) is added to the test medium at a known concentration. A reference compound with known biodegradability and a blank control (inoculum only) are run in parallel.
-
Incubation: The test flasks are incubated for 28 days under aerobic conditions in the dark or diffuse light.
-
Analysis: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen uptake.
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve at least 60-70% degradation within a 10-day window during the 28-day test period.[13]
Caption: Workflow for OECD 301 Ready Biodegradability Test.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates, using Daphnia magna (water fleas) as a model organism.
Experimental Protocol:
-
Test Organisms: Young daphnids (<24 hours old) are used for the test.
-
Test Solutions: A series of concentrations of the test substance in water are prepared, along with a control group.
-
Exposure: Daphnids are exposed to the test solutions for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is calculated.[14][15][16][17][18]
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
OECD Guideline 203: Fish Acute Toxicity Test
This test determines the short-term lethal toxicity of a substance to fish.
Experimental Protocol:
-
Test Organisms: A suitable fish species (e.g., Zebrafish, Rainbow Trout) is selected.
-
Test Solutions: A range of concentrations of the test substance in water are prepared, along with a control.
-
Exposure: Fish are exposed to the test solutions for 96 hours.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (the concentration that is lethal to 50% of the fish) at 96 hours is determined.[19][20][21][22][23]
Caption: Workflow for OECD 203 Fish Acute Toxicity Test.
Performance Considerations
While environmental impact is crucial, a solvent's performance in a specific application cannot be ignored. Physical properties such as boiling point, viscosity, and surface tension play a significant role in determining a solvent's suitability for tasks like extraction, chromatography, and reaction chemistry. The higher boiling point of this compound compared to the other solvents in this guide suggests lower volatility, which can reduce fugitive emissions and worker exposure. However, this may also necessitate more energy-intensive removal steps.
Conclusion
The selection of a laboratory solvent is a complex decision that requires a holistic assessment of both performance and environmental impact. This guide demonstrates that while some data is available for common solvents, critical information may be lacking for newer alternatives like this compound.
Based on the available information, this compound is expected to have a negligible Ozone Depletion Potential. However, its Global Warming Potential and Atmospheric Lifetime remain unknown, and its toxicity profile, particularly the potential for the formation of persistent PFCAs, warrants caution and further investigation.
For a truly comprehensive and responsible approach to solvent selection, it is essential to either obtain complete environmental data from the manufacturer or to utilize the standardized experimental protocols outlined in this guide to generate the necessary information. By embracing a data-driven and precautionary approach, the scientific community can significantly reduce its environmental footprint, one solvent at a time.
References
- 1. ADEQUACY OF THE DATABASE - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]
- 6. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetone - DCCEEW [dcceew.gov.au]
- 8. Health And Environmental Effects Profile for Acetonitrile | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 9. Dichloromethane - Wikipedia [en.wikipedia.org]
- 10. gov.uk [gov.uk]
- 11. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 12. open.alberta.ca [open.alberta.ca]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 21. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 22. eurofins.com.au [eurofins.com.au]
- 23. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Disposal of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe working environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,3,4,4,5,5,5-heptafluoropentan-1-ol, a fluorinated alcohol increasingly utilized in specialized applications. Our focus is to provide not just a set of instructions, but a framework of understanding, empowering you to make informed decisions that align with the highest standards of laboratory safety and regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is crucial. This clear, colorless liquid, while a valuable research tool, presents the following risks:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can lead to serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this chemical.
Core Principles of Fluorinated Waste Disposal
The presence of fluorine atoms in this compound places it in the category of halogenated organic compounds . This classification is critical as it dictates the specific waste stream and disposal methods required by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Under the Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are considered hazardous due to their potential to form persistent and toxic byproducts if not managed correctly.
The cardinal rule for the disposal of this compound is: Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited and can lead to severe environmental contamination and legal repercussions. The only acceptable method of disposal is through a licensed hazardous waste management company.
Procedural Guide to Disposal
The following step-by-step protocol outlines the correct procedure for the collection and disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Commingling of incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled container. This container should be designated for "Halogenated Organic Waste."
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container is in good condition, free from cracks or leaks.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream
-
The approximate concentration of each component
-
The hazard characteristics (e.g., "Irritant")
-
The date the first drop of waste was added to the container
-
The name and contact information of the responsible researcher or laboratory
-
Step 2: Accumulation and Storage - Maintaining a Safe Environment
The area where you accumulate hazardous waste is known as a Satellite Accumulation Area (SAA). The following are key considerations for the safe storage of your this compound waste container:
-
Location: The SAA should be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to capture any potential leaks or spills.
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors into the laboratory atmosphere.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.
Step 3: Arranging for Disposal - Professional Management is Key
Once the waste container is full, or if the experiment for which the chemical was used is complete, it is time to arrange for its disposal.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is your primary resource for hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal vendors.
-
Provide Necessary Documentation: Be prepared to provide your EHS office with a detailed inventory of the waste container's contents.
-
Schedule a Pickup: Your EHS office will coordinate the pickup of the hazardous waste from your laboratory.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 755-40-8 | Echemi Safety Data Sheet |
| Molecular Formula | C5H5F7O | Echemi Safety Data Sheet |
| Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Echemi Safety Data Sheet |
| Disposal Method | Incineration by licensed facility | General Hazardous Waste Guidelines |
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the hazards, adhering to the principles of waste segregation, and following the prescribed disposal protocols, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet. This guide serves as a foundational resource, and it is incumbent upon every laboratory professional to remain informed of their institution's specific policies and any updates to federal and local regulations.
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (CAS 755-40-8). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this fluorinated alcohol, building upon a foundation of established laboratory safety principles.
Immediate Safety Briefing: Understanding the Risks
This compound is a fluorinated organic compound that presents several potential hazards. The primary risks associated with this chemical are:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[1][2]
-
Combustible Liquid: While not highly flammable, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[3]
A thorough understanding of these hazards is the first step in mitigating risk and ensuring a safe laboratory environment. All personnel handling this substance must be familiar with the contents of its Safety Data Sheet (SDS) and the procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield.[3] | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face. This combination is essential when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminates). | Standard latex or nitrile gloves may not offer sufficient protection against fluorinated solvents. It is crucial to consult a glove compatibility chart and select gloves specifically rated for resistance to fluorinated compounds.[4] Always inspect gloves for any signs of degradation or perforation before use. |
| Body | A flame-resistant lab coat. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended. | A lab coat protects the skin and personal clothing from splashes. Flame-resistant material is an added precaution due to the combustible nature of the chemical. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respirators should be used as a secondary measure when engineering controls are not sufficient, and personnel must be properly fit-tested and trained in their use. |
| Feet | Closed-toe shoes made of a non-porous material. | Protects the feet from potential spills. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: A workflow diagram for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and accidents.
Preparation and Handling
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Inspect Containers: Check the integrity of the chemical container for any signs of damage or leaks before handling.
-
Dispensing: When transferring the liquid, use a funnel or other appropriate dispensing aid to minimize splashing. Grounding of containers may be necessary to prevent static discharge, a potential ignition source.[3]
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of vapors.[1]
Storage
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][5]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents.[6]
-
Container: Keep in the original, tightly sealed container.
Emergency Response Plan
In the event of an exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill pillow, to contain the spill and prevent it from spreading.[7][8]
-
Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.[9][10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[10][11]
-
Segregation: Do not mix halogenated solvent waste with non-halogenated waste streams.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[10] Do not pour this chemical down the drain.[12]
References
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. chemblink.com [chemblink.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. medium.com [medium.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
